SMART-H
Description
Structure
3D Structure
Propriétés
Numéro CAS |
1135797-91-9 |
|---|---|
Formule moléculaire |
C19H17NO4S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clé InChI |
WZEMDWPKLKAUOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Synonymes |
(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone SMART 100 SMART-100 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to "SMART-H": Deconstructing a Term in Modern Chemistry and Technology
The term "SMART-H" does not refer to a single, universally recognized chemical compound. Instead, it is a designation used across various scientific and technological domains, from materials science infrastructure to concepts in chemical bonding and consumer health products. This guide will explore the different contexts of "this compound" and provide a detailed technical overview of the most relevant chemical application for researchers and drug development professionals: the generation of molecular hydrogen for therapeutic purposes, as exemplified by commercially available products.
The Ambiguity of "this compound"
Initial investigations reveal that "this compound" is an umbrella term with multiple meanings:
-
Research Infrastructure: "this compound" can refer to the "Infrastructure for Materials Research for Transporting Hydrogen," a collaboration aimed at studying the effects of hydrogen on materials.[1]
-
Hydrogen Energy Technology: The name is associated with companies developing hydrogen-on-demand technologies, such as the "HydroDrive™ Energy-Cell," which augments engine air supply with hydrogen to improve fuel efficiency and reduce emissions.[2][3][4]
-
Advanced Chemical Concepts: In academic literature, "Smart HBs" or "Smart Hydrogen Bonds" describe strong, functional hydrogen bonds that are crucial to the mechanisms of complex biological and chemical systems.[5]
-
Consumer Health Products: Several products use a similar name to market the benefits of molecular hydrogen (H₂), often generated through the reaction of elemental magnesium with water.[6][7]
For the purpose of this technical guide, we will focus on the last interpretation, as it involves a specific and reproducible chemical process with direct relevance to health and drug development research.
Case Study: "CHEW SMART Molecular Hydrogen Tablets"
One of the prominent applications of "this compound" in the health sector is the in-situ generation of molecular hydrogen for consumption. Products like "CHEW SMART Molecular Hydrogen Tablets" provide a convenient method for producing hydrogen-enriched water.[6][7]
The fundamental technology behind these tablets is the reaction of elemental magnesium with water to produce molecular hydrogen and magnesium hydroxide. This is a well-known redox reaction.
Chemical Equation:
Mg(s) + 2H₂O(l) → Mg(OH)₂(aq) + H₂(g)
In this reaction, magnesium metal is oxidized, and water is reduced. To facilitate this reaction at a controlled rate and to improve palatability, these tablets are formulated with a blend of natural acids. These acids react with the magnesium to produce hydrogen and a magnesium salt of the acid. For example, with malic acid:
Mg(s) + C₄H₆O₅(aq) → Mg(C₄H₄O₅)(aq) + H₂(g)
The primary components of these hydrogen-generating tablets are designed to produce pure molecular hydrogen without harmful byproducts.[6]
| Component | Function |
| Elemental Magnesium | The primary reactant that reacts with water and acids to generate molecular hydrogen. |
| Malic Acid | A natural acid (found in apples) that reacts with magnesium to produce hydrogen. |
| Tartaric Acid | A natural acid (found in grapes) that also reacts with magnesium to facilitate hydrogen production. |
| Adipic Acid | A natural acid (found in sugar beets) that contributes to the reaction for hydrogen generation. |
Table 1: Key Ingredients of a Representative "this compound" Product.
Experimental Protocol: Generation of Hydrogen-Enriched Water
The following protocol outlines the methodology for generating hydrogen-enriched water using a "this compound" tablet for experimental or personal use.
Materials:
-
"CHEW SMART Molecular Hydrogen Tablet" or equivalent
-
500 mL of deionized or distilled water
-
Sealed, airtight container (e.g., a glass bottle with a screw cap)
-
(Optional) H₂ meter for quantifying dissolved hydrogen concentration
Procedure:
-
Fill the container with 500 mL of water.
-
Place one tablet into the water. The tablet will begin to effervesce as hydrogen gas is produced.
-
Immediately seal the container to allow the hydrogen to dissolve into the water under slight pressure.
-
Allow the reaction to proceed for 10-15 minutes, or until the tablet is fully dissolved.
-
Gently swirl the container to ensure maximum dissolution of the generated hydrogen.
-
(Optional) Use an H₂ meter to measure the concentration of dissolved molecular hydrogen.
-
The hydrogen-enriched water is now ready for use in experiments or for consumption.
Visualization of the "this compound" Workflow
The following diagram illustrates the workflow for generating and utilizing hydrogen-enriched water from a "this compound" tablet.
Caption: Workflow for generating hydrogen-enriched water using a "this compound" tablet.
This technical guide provides a comprehensive overview of the most relevant chemical interpretation of the term "this compound" for the scientific community. While "this compound" is not a specific chemical compound, the technologies and products associated with this name, particularly those for generating molecular hydrogen, offer significant opportunities for research and development.
References
- 1. This compound – INFRASTRUCTURE FOR MATERIALS RESEARCH FOR TRANSPORTING HYDROGEN [smarth-ntnu.com]
- 2. This compound.org [this compound.org]
- 3. This compound.org [this compound.org]
- 4. This compound.org [this compound.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. chewsmartlife.com [chewsmartlife.com]
- 7. 9f587b-09.myshopify.com [9f587b-09.myshopify.com]
Technical Guide: Mechanism of Action of SMART-H Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMART-H, a member of the 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) class of compounds, is a potent small molecule inhibitor of tubulin polymerization with significant potential as an anticancer therapeutic.[1][2] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3] A key feature of this compound is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), rendering it effective against cancer cell lines that have developed resistance to other tubulin-targeting agents like taxanes.[1][3][4] Preclinical studies have demonstrated its efficacy in vitro against various cancer cell lines and in vivo in human tumor xenograft models.[1][5][6]
Core Mechanism of Action
The anticancer activity of this compound is derived from its direct interaction with the cellular cytoskeleton. The compound selectively targets tubulin, a fundamental component of microtubules.
-
Molecular Target: αβ-Tubulin heterodimers.[1]
-
Binding Site: Competitively binds to the colchicine-binding site on β-tubulin.[1][2][4][7]
-
Molecular Effect: By occupying the colchicine site, this compound physically obstructs the polymerization of αβ-tubulin heterodimers into microtubules.[1][2][6] This action disrupts the dynamic equilibrium between polymerization and depolymerization, which is critical for microtubule function.
-
Cellular Consequences: The inhibition of microtubule dynamics leads to a cascade of events culminating in cell death:
-
Mitotic Spindle Disruption: Microtubules are unable to form a functional mitotic spindle, a structure essential for chromosome segregation during cell division.
-
Cell Cycle Arrest: The cell's mitotic checkpoint is activated, causing an arrest in the G2/M phase of the cell cycle.[1][3]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
-
Quantitative Biological & Pharmacokinetic Data
Summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation(s) |
| This compound | PC-3 | Prostate | ~56.39 | [2] |
| SMART-F | PC-3 | Prostate | 6 - 43 | [2] |
| SMART-F | A375 | Melanoma | 6 - 43 | [2] |
| Paclitaxel | PC-3 | Prostate | 5.16 | [2] |
| Colchicine | PC-3 | Prostate | ~57.6 | [2] |
Note: Several sources state that this compound exhibits sub-nanomolar IC₅₀ values against a variety of cancer cells in vitro, though specific values were not always provided.[5][6]
Details the concentration of this compound required to inhibit tubulin polymerization by 50%.
| Compound | Parameter | Value (µM) | Conditions | Citation(s) |
| This compound | IC₅₀ | 4.23 | Bovine brain tubulin | [1] |
| Colchicine | IC₅₀ | 4.91 | Bovine brain tubulin (Positive Control) | [1] |
| This compound | % Inhib. | 90% | 10 µM concentration, Bovine brain tubulin | [1] |
Presents the efficacy of this compound in mouse xenograft models.
| Model | Treatment | Efficacy Metric (%T/C) | Outcome | Citation(s) |
| Human Prostate (PC-3) | This compound or SMART-F | 4 - 30% | Significant tumor growth inhibition | [1][3] |
| Human Melanoma (A375) | This compound or SMART-F | 4 - 30% | Significant tumor growth inhibition | [1][3] |
| Human Prostate (PC-3) | This compound (15 mg/kg for 21 days) | Not specified | No apparent neurotoxicity observed | [1][3] |
%T/C = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher efficacy.
| Parameter | Value / Observation | Species | Citation(s) |
| Oral Bioavailability | 3.3% (at 10 mg/kg) | Rat | [5] |
| Aqueous Solubility | 1.1 ± 0.1 µg/mL | - | [5] |
| Permeability (Caco-2) | Excellent (Papp = 33 × 10⁻⁶ cm/s) | In vitro | [5] |
| Metabolic Stability | Half-life: <5 to 30 minutes | Human, Dog, Rat, Mouse (Liver Microsomes) | [6][8] |
| IV Pharmacokinetics | Favorable: low clearance, long half-life | Rat, Dog | [5] |
| Metabolism | Major processes: ketone reduction, demethylation | Human (Liver Microsomes) | [6] |
Experimental Protocols
This protocol describes a method to measure the effect of this compound on tubulin assembly in vitro.
-
Reagents & Materials:
-
Bovine brain tubulin (>97% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (1.0 mM)
-
This compound compound (dissolved in DMSO)
-
Positive control (e.g., Colchicine) and negative control (DMSO vehicle)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm).
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 0.4 mg) in ice-cold General Tubulin Buffer.
-
Add aliquots of test compounds (e.g., this compound at 10 µM) or controls to the wells of a 96-well plate.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 340 nm every minute for a specified period (e.g., 15-60 minutes). The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of this compound to the vehicle control. Calculate the IC₅₀ value by testing a range of compound concentrations.[1]
-
This protocol outlines a general procedure for assessing the antitumor activity of this compound in a mouse model.
-
Materials & Subjects:
-
Immunocompromised mice (e.g., nude mice).
-
Human cancer cells (e.g., PC-3 prostate or A375 melanoma).
-
This compound formulated in a suitable vehicle.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant human cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal) and schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, calculate the %T/C to determine efficacy.[1][3]
-
References
- 1. Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Tubulin Antagonists for Paclitaxel-Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Emergence of SMART Methodologies in Targeted Drug Development
An In-depth Technical Guide on the Core Principles of SMART-H Technology
In the landscape of modern pharmacology, "SMART" (Self-Monitoring, Analysis, and Reporting Technology) principles are being increasingly integrated into the drug development pipeline. While "this compound Technology" is not a formally recognized single entity, this guide construes it as the application of SMART principles to a specific, critical biological target. This whitepaper will delve into the core tenets of this approach, using the Hedgehog (H) signaling pathway as a central case study. The Hedgehog pathway is a crucial regulator of embryonic development and its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.
This document will provide researchers, scientists, and drug development professionals with a technical overview of how to apply SMART principles to the discovery and validation of novel therapeutics targeting the Hedgehog pathway. We will explore the underlying mechanisms, detail relevant experimental protocols, present data in a structured format, and visualize key processes.
Core Principles of SMART Drug Development
The SMART paradigm in drug discovery and development emphasizes a feedback-driven, data-rich approach to understanding and modulating biological systems. This can be broken down into four key components:
-
Sensing and Monitoring: This involves the real-time or high-frequency measurement of biological activities. In the context of drug development, this translates to assays and technologies that can continuously monitor the state of a signaling pathway or the physiological response to a therapeutic agent.[1][2][3] Digital health technologies (DHTs) and remote monitoring allow for the collection of continuous data from clinical trial participants.[4]
-
Analysis: The large datasets generated from continuous monitoring require sophisticated analysis. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable for identifying patterns, predicting responses, and optimizing drug candidates.[5][6] These technologies can help in narrowing down potential drug compounds and predicting their efficacy and toxicity, thereby reducing the time and cost of development.[5]
-
Reporting: Clear and actionable reporting of the analyzed data is crucial for decision-making. This includes not only reporting adverse events but also providing insights into the mechanism of action and potential biomarkers for patient stratification.[7]
-
Targeted Modulation: This is the ultimate goal of the drug development process. By leveraging the insights gained from sensing, monitoring, and analysis, researchers can design and develop therapeutics that precisely modulate the activity of a specific target, such as the Hedgehog signaling pathway, to achieve a desired therapeutic outcome with minimal side effects.
Case Study: The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development.[8] In adults, its activity is mostly suppressed, but its reactivation can lead to the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[8]
Key Components of the Hedgehog Pathway:
-
Ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH).[8]
-
Receptors: Patched (PTCH1 and PTCH2) and Smoothened (SMO).[8][9]
-
Intracellular Signaling Proteins: Suppressor of Fused (SUFU) and Kinesin family members.
-
Transcription Factors: GLI family proteins (GLI1, GLI2, GLI3).[9]
Mechanism of Action:
In the "off" state, the PTCH1 receptor inhibits the activity of SMO.[8] This leads to the proteolytic cleavage of GLI transcription factors into their repressor forms, which prevent the transcription of Hh target genes.
In the "on" state, the binding of an Hh ligand to PTCH1 relieves the inhibition of SMO.[8] Active SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes that promote cell growth and survival.[8][9]
Caption: The Hedgehog signaling pathway in its 'Off' and 'On' states.
Experimental Protocols for a SMART Approach to Hedgehog Pathway Inhibitors
A robust drug discovery program targeting the Hedgehog pathway will incorporate a variety of assays to monitor the effects of candidate compounds.
High-Throughput Screening (HTS) for SMO Inhibitors
Objective: To identify small molecules that inhibit the activity of the Smoothened (SMO) receptor.
Methodology:
-
Cell Line: Use a cell line that is responsive to Hedgehog signaling, such as the Shh-LIGHT2 cell line, which contains a GLI-responsive luciferase reporter construct.
-
Assay Principle: In the presence of a Hedgehog agonist (e.g., SAG), the pathway is activated, leading to luciferase expression. An SMO inhibitor will block this activation and reduce the luciferase signal.
-
Protocol:
-
Plate Shh-LIGHT2 cells in 384-well plates.
-
Add compounds from a chemical library at a fixed concentration (e.g., 10 µM).
-
Add a sub-maximal concentration of SAG to all wells except for negative controls.
-
Incubate for 48-72 hours.
-
Add a luciferase substrate and measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (SAG only) and negative (DMSO only) controls.
Caption: High-Throughput Screening workflow for SMO inhibitors.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To confirm that hit compounds from the HTS modulate the expression of downstream Hedgehog target genes.
Methodology:
-
Cell Line: Use a cancer cell line with a constitutively active Hedgehog pathway (e.g., due to PTCH1 or SUFU mutations).
-
Protocol:
-
Treat cells with varying concentrations of the hit compound for 24-48 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Presentation: Summarizing Quantitative Results
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: In Vitro Activity of SMO Inhibitor Candidates
| Compound ID | HTS % Inhibition @ 10 µM | IC50 (nM) in Shh-LIGHT2 Assay |
| Cmpd-001 | 98.2 | 15.3 |
| Cmpd-002 | 85.7 | 120.1 |
| Cmpd-003 | 45.1 | >1000 |
| Vismodegib | 99.5 | 3.1 |
Table 2: Effect of Cmpd-001 on Hedgehog Target Gene Expression
| Treatment | Relative GLI1 mRNA Expression (Fold Change) | Relative PTCH1 mRNA Expression (Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| Cmpd-001 (10 nM) | 0.45 | 0.52 |
| Cmpd-001 (100 nM) | 0.08 | 0.11 |
| Cmpd-001 (1000 nM) | 0.01 | 0.02 |
Conclusion
The application of SMART principles to drug development, as illustrated through the targeting of the Hedgehog signaling pathway, represents a paradigm shift towards a more rational, data-driven, and efficient approach. By integrating real-time monitoring of pathway activity with advanced data analysis, researchers can accelerate the identification and optimization of potent and selective therapeutics. A deep understanding of the underlying biology of the target pathway, coupled with robust and quantitative experimental methodologies, is fundamental to the success of this strategy. As technologies for biological sensing and data analysis continue to evolve, the SMART approach will undoubtedly play an increasingly central role in the future of medicine.
References
- 1. medicaleconomics.com [medicaleconomics.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Telehealth - Wikipedia [en.wikipedia.org]
- 4. Digital Health Technologies (DHTs) for Drug Development | FDA [fda.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. mrisoftware.com [mrisoftware.com]
- 7. Patient Monitoring Systems Enabling Efficient Self-Service Reporting Management [mobisoftinfotech.com]
- 8. Hedgehog signaling pathway and gastrointestinal stem cell signaling network (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of a pH-Responsive Theranostic Nanoparticle System
This technical guide provides a comprehensive overview of the synthesis pathway for a model stimuli-responsive theranostic system, herein referred to as a "SMART" (Stimuli-Responsive) nanoparticle. This guide is intended for researchers, scientists, and drug development professionals working in the field of nanomedicine and targeted drug delivery. The focus is on a pH-responsive system designed to selectively release a therapeutic payload in the acidic tumor microenvironment.
The synthesis involves the creation of a mesoporous silica nanoparticle (MSN) core, loading it with a chemotherapeutic agent (doxorubicin), and capping it with a gatekeeper molecule attached via a pH-sensitive hydrazone linker. This design ensures that the drug remains encapsulated in physiological pH conditions (pH 7.4) and is released upon exposure to the lower pH of tumor tissues (pH ~6.5) or endosomes (pH ~5.0).
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesized pH-responsive theranostic nanoparticles, compiled from various studies on similar systems.
| Parameter | Typical Value | Method of Measurement |
| Nanoparticle Core | ||
| Particle Size (diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Pore Size | 2 - 4 nm | Nitrogen Adsorption-Desorption Isotherms (BET) |
| Surface Area | 800 - 1200 m²/g | Nitrogen Adsorption-Desorption Isotherms (BET) |
| Pore Volume | 0.8 - 1.2 cm³/g | Nitrogen Adsorption-Desorption Isotherms (BET) |
| Drug Loading | ||
| Drug Loading Capacity (DLC) | 10 - 20% (w/w) | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
| Drug Loading Efficiency (DLE) | 85 - 95% | UV-Vis Spectroscopy, Fluorescence Spectroscopy |
| Drug Release | ||
| Drug Release at pH 7.4 (24h) | < 15% | Dialysis Method with UV-Vis/Fluorescence Spectroscopy |
| Drug Release at pH 5.0 (24h) | > 80% | Dialysis Method with UV-Vis/Fluorescence Spectroscopy |
Experimental Protocols
This section details the methodologies for the key experiments in the synthesis of the pH-responsive theranostic nanoparticles.
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
-
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ethanol
-
Ammonia solution (28-30%)
-
Deionized water
-
-
Procedure:
-
Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol.
-
Add 7.0 mL of ammonia solution to the CTAB solution and stir vigorously for 30 minutes at 40°C.
-
Add 5.0 mL of TEOS dropwise to the solution while maintaining vigorous stirring.
-
Continue stirring for 2 hours to allow for the formation of the nanoparticles.
-
Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the collected particles three times with ethanol and three times with deionized water.
-
To remove the CTAB template, resuspend the particles in an acidic ethanol solution (1% v/v HCl) and reflux at 60°C for 6 hours.
-
Collect the template-removed MSNs by centrifugation, wash with ethanol, and dry under vacuum.
-
Protocol 2: Amino-Functionalization of MSNs
-
Materials:
-
As-synthesized MSNs
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
-
Procedure:
-
Disperse 500 mg of MSNs in 50 mL of anhydrous toluene and sonicate for 15 minutes.
-
Add 1.0 mL of APTES to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Collect the amino-functionalized MSNs (MSN-NH₂) by centrifugation.
-
Wash thoroughly with toluene and ethanol to remove unreacted APTES.
-
Dry the MSN-NH₂ under vacuum.
-
Protocol 3: Doxorubicin (DOX) Loading
-
Materials:
-
MSN-NH₂
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Disperse 100 mg of MSN-NH₂ in 10 mL of PBS (pH 7.4).
-
Prepare a 1 mg/mL solution of DOX in PBS.
-
Add 10 mL of the DOX solution to the MSN-NH₂ suspension.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded MSNs (MSN-NH₂-DOX) by centrifugation.
-
Wash with PBS to remove surface-adsorbed DOX.
-
Determine the drug loading capacity and efficiency by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.
-
Protocol 4: Synthesis of pH-Responsive Gatekeeper and Capping
-
Materials:
-
Benzaldehyde
-
Hydrazine hydrate
-
MSN-NH₂-DOX
-
-
Procedure:
-
Synthesis of Benzoylhydrazone (Gatekeeper):
-
Dissolve benzaldehyde in ethanol.
-
Add an equimolar amount of hydrazine hydrate dropwise while stirring.
-
A precipitate of benzoylhydrazone will form.
-
Filter, wash with cold ethanol, and dry the product.
-
-
Capping of MSN-NH₂-DOX:
-
Disperse 100 mg of MSN-NH₂-DOX in 20 mL of ethanol.
-
Add a 10-fold molar excess of the benzoylhydrazone gatekeeper to the suspension.
-
Stir at room temperature for 12 hours. The amine groups on the MSN surface react with the aldehyde group of the gatekeeper to form a pH-sensitive hydrazone bond, capping the pores.
-
Collect the capped nanoparticles (MSN-Hyd-DOX) by centrifugation.
-
Wash with ethanol to remove excess gatekeeper.
-
Dry the final product under vacuum.
-
-
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of the pH-responsive theranostic nanoparticle.
Mechanism of pH-Responsive Drug Release
Caption: Diagram illustrating the pH-triggered drug release mechanism.
Unlocking Cellular Logic: A Technical Guide to the SMART-H Protein Ligation System
For Immediate Release
A novel protein engineering platform, termed Splicing-Modulated Actuation upon Recognition of Targets (SMART), offers researchers an unprecedented ability to program protein ligation directly on the surface of living cells. This technology, detailed in the seminal publication "Programmable protein ligation on cell surfaces" in Nature, allows for the conditional assembly of functional proteins, acting as a molecular logic gate that responds to specific combinations of cellular surface markers.[1] This guide provides an in-depth technical overview of the core SMART-H system, designed for researchers, scientists, and drug development professionals.
The SMART system is a highly modular and tunable platform that utilizes proximity-gated protein trans-splicing to generate an active protein from two inactive polypeptide fragments.[1] This innovative approach holds significant promise for the development of highly specific therapeutics and advanced diagnostic tools by enabling the localized interrogation and manipulation of cellular systems.[2]
Core Principle: Proximity-Induced Protein Splicing
The fundamental mechanism of the SMART system relies on split inteins, which are protein domains that can excise themselves from a precursor protein and ligate the flanking sequences. In the SMART system, a split intein is divided into two non-functional fragments, an N-terminal intein (IntN) and a C-terminal intein (IntC). These fragments are "caged" to reduce their intrinsic affinity for each other, preventing spontaneous reassembly.[1]
Each caged intein fragment is fused to a targeting moiety, such as an antibody fragment or a small molecule, that recognizes a specific cell-surface antigen. When two different SMART constructs bind to their respective antigens in close proximity on the same cell surface, the local concentration of the intein fragments dramatically increases. This proximity-driven interaction overcomes the low affinity of the caged fragments, enabling them to reassemble into a functional intein. The reconstituted intein then catalyzes a protein trans-splicing reaction, ligating the two precursor fragments together to form a single, functional protein. This process effectively creates a molecular "AND" gate, where the output (the functional protein) is only produced in the presence of both input antigens.[1]
Below is a conceptual workflow of the SMART system's AND-gate logic.
Caption: Conceptual workflow of the SMART system's AND-gate logic.
Key Applications and Functional Outputs
The modularity of the SMART platform allows for the integration of various targeting modalities and functional outputs. The primary publication demonstrates several key applications:
-
SMART-SpyCatcher: In this iteration, the functional output is SpyCatcher, a protein that forms a covalent bond with a small peptide called SpyTag.[1] When the SMART constructs assemble on a target cell, the newly formed SpyCatcher can be used to recruit SpyTag-labeled molecules, such as fluorescent dyes for imaging or cytotoxic agents for targeted cell killing.[1]
-
Photocatalytic Proximity Labeling: The SMART system can be engineered to generate a photocatalyst, such as miniSOG, on the cell surface. Upon activation with light, the photocatalyst generates singlet oxygen, which can be used to label nearby proteins for proteomic analysis. This allows for the specific mapping of the surface proteome of cells defined by a particular antigen signature.[1]
-
SMART-Cytokine: The platform can be adapted to produce and release functional cytokines, such as Interleukin-1β (IL-1β), in a localized manner. This could enable highly targeted immunotherapies that activate an immune response only in the immediate vicinity of cancer cells, potentially reducing systemic side effects.[1]
The following diagram illustrates the experimental workflow for the SMART-SpyCatcher system targeting HER2 and EGFR.
Caption: Experimental workflow for SMART-SpyCatcher targeting HER2 and EGFR.
Quantitative Data Summary
The performance of the SMART system has been quantitatively evaluated across several parameters. The following tables summarize key data from the primary publication.[1]
| Cell Line | HER2 Status | EGFR Status | Mean Fluorescence Intensity (a.u.) |
| K562 Wild Type | - | - | 1.2 x 103 |
| K562 HER2+ | + | - | 1.5 x 103 |
| K562 EGFR+ | - | + | 1.8 x 103 |
| K562 HER2+/EGFR+ | + | + | 5.1 x 104 |
| Table 1: Specificity of SMART-SpyCatcher Activation. Data shows the mean fluorescence intensity of different K562 cell lines after treatment with anti-HER2–SpyN, SpyC–anti-EGFR, and SpyTag–AF594. A significant increase in fluorescence is observed only in the cell line expressing both antigens, demonstrating the AND-gate functionality. |
| Construct Combination | Apparent Second-Order Rate Constant (kapp, M-1s-1) |
| eNrdJ-1Ncage + eNrdJ-1Ccage | 1.2 x 103 |
| eNrdJ-1Ncage (variant 1) + eNrdJ-1Ccage | 3.7 x 102 |
| eNrdJ-1Ncage (variant 2) + eNrdJ-1Ccage | 8.9 x 101 |
| Table 2: Tunability of SMART System Response Dynamics. By introducing mutations into the caged N-terminal intein fragment (eNrdJ-1Ncage), the rate of the splicing reaction can be modulated, allowing for fine-tuning of the system's response dynamics. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of the SMART system. The following provides a condensed overview of the key methodologies. For complete details, please refer to the supplementary information of the primary publication.[1]
General Cell Culture and Transfection
-
Cell Lines: K562 cells (wild type and engineered to express HER2-eGFP, EGFR-iRFP, or both) were used for specificity studies.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.
-
Transfection: For stable expression of surface antigens, cells were transduced with lentiviral vectors.
Protein Expression and Purification
-
Expression System: SMART constructs were expressed as fusions with targeting domains (e.g., anti-HER2 and anti-EGFR single-chain variable fragments) in E. coli (BL21(DE3) strain).
-
Purification: Proteins were purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for further purification and buffer exchange.
SMART-SpyCatcher Live-Cell Imaging Assay
-
Cell Seeding: Seed K562 cells (wild type, HER2+, EGFR+, and HER2+/EGFR+) in a 96-well imaging plate.
-
SMART Construct Incubation: Treat the cells with a solution containing anti-HER2–SpyN and SpyC–anti-EGFR constructs (typically 100 nM each) in complete medium for 2 hours at 37°C.
-
Washing: Gently wash the cells with fresh medium to remove unbound constructs.
-
SpyTag Labeling: Add SpyTag labeled with a fluorescent probe (e.g., SpyTag-AF594, 100 nM) and incubate for 20 minutes at 37°C.
-
Nuclear Staining and Imaging: Add Hoechst stain to visualize the nuclei. Image the cells using a high-content fluorescence microscope.
Flow Cytometry Analysis
-
Cell Preparation: Prepare single-cell suspensions of the different K562 cell lines.
-
SMART Treatment: Incubate the cells with the SMART constructs and fluorescently labeled SpyTag as described for the imaging assay.
-
Analysis: Analyze the cells on a flow cytometer, quantifying the fluorescence intensity in the appropriate channel (e.g., for AF594). Use gating strategies to distinguish between different cell populations if a mixed population is used.
The logical relationship for targeting modalities in the SMART system is depicted in the following diagram.
Caption: Logical relationship of targeting modalities in the SMART system.
Conclusion
The discovery of the this compound system represents a significant advancement in the field of protein engineering and synthetic biology. Its modular design, coupled with the ability to perform Boolean logic on the surface of living cells, opens up a vast array of possibilities for the development of next-generation diagnostics and therapeutics. This technical guide provides a foundational understanding of the core principles, applications, and methodologies of the SMART system, empowering researchers to explore and expand upon this innovative technology.
References
The Core of Innovation: A Technical Guide to SMART-H Self-Assembling Hyaluronic Acid Micelles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physical and chemical properties of "SMART-H" systems—stimuli-responsive, self-assembling micelles derived from modified hyaluronic acid (HA). These advanced nanomaterials are at the forefront of targeted drug delivery, leveraging the unique biological roles of HA to enhance therapeutic efficacy, particularly in oncology. This document outlines the synthesis, characterization, and mechanism of action of a representative this compound system: micelles formed from Octenyl Succinic Anhydride (OSA) modified Hyaluronic Acid (OSA-HA). It is designed to be a practical resource, offering detailed experimental protocols and structured data to support research and development in this promising field.
Physicochemical Properties of this compound (OSA-HA Micelles)
The core of a this compound system is an amphiphilic hyaluronic acid derivative that can self-assemble in aqueous solutions to form micelles. These micelles typically consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic HA shell that interfaces with the biological environment. The properties of these micelles are highly tunable based on the nature and degree of hydrophobic modification.
Properties of Constituent Molecules
The foundational polymers' characteristics are crucial for the final properties of the self-assembled micelles.
| Property | Hyaluronic Acid (HA) | Octenyl Succinic Anhydride (OSA) |
| Molecular Formula | (C₁₄H₂₁NO₁₁)n | C₁₂H₁₈O₃ |
| Repeating Unit M.W. | ~401.3 g/mol | 210.26 g/mol |
| Description | Naturally occurring, linear polysaccharide | A cyclic dicarboxylic anhydride |
| Solubility | Soluble in water | Reacts with water (hydrolyzes) |
Properties of OSA-HA Conjugate and Micelles
The conjugation of OSA to HA creates an amphiphilic polymer that self-assembles above a certain concentration. The data below is representative of OSA-HA systems designed for drug delivery.
| Parameter | Value | Method of Determination |
| Degree of Substitution (DS) | 1.5% - 43% | ¹H NMR Spectroscopy[1] |
| Critical Micelle Concentration (CMC) | 3-10 mg/L | Fluorescence Spectroscopy (Pyrene Probe)[2] |
| Mean Particle Size (Hydrodynamic Diameter) | 204–253 nm | Dynamic Light Scattering (DLS)[3] |
| Polydispersity Index (PDI) | < 0.2 (indicative of monodispersity) | Dynamic Light Scattering (DLS) |
| Zeta Potential | -22.37 ± 0.38 mV | Electrophoretic Light Scattering (ELS)[4] |
| Drug Loading (Doxorubicin) | 5.4 ± 0.007% | UV-Vis Spectroscopy / Fluorescence Spectroscopy[4] |
| Encapsulation Efficiency (Doxorubicin) | 89.8 ± 0.011% | UV-Vis Spectroscopy / Fluorescence Spectroscopy[4] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. The following section provides protocols for the synthesis of OSA-HA and its characterization.
Synthesis of Octenyl Succinic Anhydride-Modified Hyaluronic Acid (OSA-HA)
This protocol describes the covalent modification of hyaluronic acid with OSA to create an amphiphilic polymer capable of self-assembly.[3]
Materials:
-
Hyaluronic Acid (HA)
-
Octenyl Succinic Anhydride (OSA)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Hydroxide (NaOH), 0.5 M
-
Ultrapure water
Procedure:
-
Dissolve 1.25 g of HA in 50 mL of ultrapure water.
-
Add NaHCO₃ to the HA solution and mix for 1 hour to achieve a 2 M carbonate solution.
-
Adjust the pH of the solution to 8.5 using 0.5 M NaOH.
-
Add OSA dropwise to the HA solution to reach a desired molar ratio of OSA to HA (e.g., 50:1).
-
Allow the solution to react overnight at room temperature with continuous stirring.
-
Purify the resulting OSA-HA conjugate through dialysis against ultrapure water for 72 hours to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the final OSA-HA product as a dry powder.
Characterization Protocols
The degree of substitution (DS), which is the percentage of HA disaccharide units modified with OSA, is a critical parameter influencing the amphiphilicity of the polymer.
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized OSA-HA product in deuterium oxide (D₂O).
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum of the dissolved sample.
-
Identify the characteristic proton peaks for both HA and the attached OSA moiety. The signal from the methyl protons of the N-acetyl group of HA typically appears around 1.9 ppm.[5]
-
The DS can be calculated by comparing the integration of the OSA-specific peaks to the integration of the HA-specific peaks.[1]
The CMC is the concentration at which the amphiphilic OSA-HA molecules begin to self-assemble into micelles. This is a key indicator of the stability of the micellar system upon dilution.
Materials:
-
Pyrene stock solution (e.g., 0.2 mM in ethanol or acetone)
-
A series of OSA-HA solutions in ultrapure water with varying concentrations.
Procedure: [6]
-
Prepare a series of OSA-HA aqueous solutions spanning a wide concentration range (e.g., from 0.001 mg/L to 100 mg/L).
-
Add a small aliquot of the pyrene stock solution to each OSA-HA solution to achieve a final pyrene concentration of approximately 5 x 10⁻⁷ M.[7] Ensure the final concentration of the organic solvent from the pyrene stock is minimal (<1%).
-
Allow the solutions to equilibrate for several hours or overnight in the dark.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of 334 nm.[6] Record the emission spectrum from 350 to 450 nm.
-
Extract the fluorescence intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks of the pyrene monomer emission.[6]
-
Plot the ratio of the intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the OSA-HA concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.[7]
Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential) of the micelles.
Sample Preparation:
-
Disperse the OSA-HA micelles in ultrapure water or a suitable buffer (e.g., PBS) at a concentration above the CMC.
-
Filter the sample through a 0.2-0.45 µm syringe filter to remove dust and large aggregates.[8]
DLS Protocol (Particle Size and PDI):
-
Place the filtered sample into a clean cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.
-
Perform the measurement, typically at a scattering angle of 173° for non-invasive backscatter (NIBS) systems.[9]
-
The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the measured diffusion coefficient of the micelles.[9]
-
The PDI is calculated from the cumulants analysis of the autocorrelation function, providing a measure of the width of the particle size distribution.
ELS Protocol (Zeta Potential):
-
Inject the sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.
-
Place the cell into the instrument. An electric field is applied across the sample.
-
The instrument measures the electrophoretic mobility of the particles (their velocity in the electric field) using laser Doppler velocimetry.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation.[10]
This protocol outlines the encapsulation of a model hydrophobic drug, doxorubicin (DOX), into the micelles and the subsequent analysis of its release profile.
Drug Loading Protocol: [4]
-
Dissolve the OSA-HA copolymer in an aqueous solution.
-
Separately, dissolve doxorubicin in a suitable solvent.
-
Add the doxorubicin solution dropwise to the copolymer solution while stirring or sonicating.
-
Allow the mixture to equilibrate for several hours to facilitate the encapsulation of the drug into the hydrophobic cores of the micelles.
-
Remove the unloaded, free drug by dialysis against a suitable buffer (e.g., PBS).
-
Determine the amount of encapsulated DOX using UV-Vis or fluorescence spectroscopy. The drug loading (DL%) and encapsulation efficiency (EE%) can be calculated as follows:
-
DL% = (Weight of drug in micelles / Weight of micelles) x 100
-
EE% = (Weight of drug in micelles / Initial weight of drug) x 100
-
In Vitro Release Protocol: [5]
-
Place a known amount of the DOX-loaded micelle solution into a dialysis bag with a molecular weight cutoff (MWCO) that allows free drug to pass through but retains the micelles.
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate tumor microenvironments) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the withdrawn aliquots using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug released as a function of time.
Mechanism of Action: CD44 Receptor-Mediated Targeting
A key feature of this compound systems is their ability to actively target cancer cells that overexpress the CD44 receptor, for which hyaluronic acid is a natural ligand.[6] This interaction facilitates the internalization of the drug-loaded micelles into the target cells, enhancing the local concentration of the therapeutic agent and reducing systemic toxicity.
CD44-Mediated Endocytosis and Downstream Signaling
The binding of the HA shell of the this compound micelles to the CD44 receptor on the cancer cell surface initiates a cascade of intracellular events.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Characterization of CD44-Mediated Cancer Cell Uptake and Intracellular Distribution of Hyaluronan-Grafted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Characterization of Terminal Modified Hyaluronic Acid Copolymer Micelles [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to SMART-H for Materials Science
Disclaimer: Initial research indicates that "SMART-H" is not a standardized or widely recognized acronym in the field of materials science. However, a notable initiative, This compound (Infrastructure for Materials Research for Transporting Hydrogen) , was established in Norway in 2022. This facility focuses on investigating the effects of hydrogen on material behavior from the nano to the macro scale.[1] This guide will proceed by presenting the details of this specific this compound initiative.
Introduction to this compound: Infrastructure for Materials Research for Transporting Hydrogen
The this compound laboratory is a research infrastructure dedicated to understanding the challenges associated with materials exposed to hydrogen.[1] A collaboration between the Department of Mechanical and Industrial Engineering (MTP)/NTNU and the Department of Materials and Nanotechnology/SINTEF Industry, this compound aims to provide unique laboratory facilities to investigate the influence of hydrogen on material properties across multiple scales.[1] The establishment of this compound was funded by the Research Council of Norway (RCN) under the "National Financing Initiative for Research Infrastructure (INFRASTRUKTUR) 2018-2025" program.[1] The primary goal of this initiative is to accelerate the transition away from a society reliant on fossil fuels by addressing the material challenges of a hydrogen-based energy system.[1]
The research infrastructure is divided into four key areas:
-
Hydrogen Uptake and Diffusion Lab
-
Mechanical Properties Lab
-
Microscopy and Characterization Lab
-
Modeling and Simulation Hub
Core Research Areas and Experimental Capabilities
The this compound facility is equipped with state-of-the-art instrumentation to probe the intricate interactions between hydrogen and various materials. The experimental capabilities are designed to provide a comprehensive understanding of hydrogen embrittlement and other hydrogen-induced material degradation phenomena.
The following tables summarize the core experimental capabilities within the this compound laboratories.
Table 1: Hydrogen Uptake and Diffusion Lab
| Parameter | Technique | Measurement Capability |
| Hydrogen Permeation | Gas Phase Permeation System | High-pressure (up to 1000 bar) and high-temperature (up to 500°C) hydrogen permeation measurements. |
| Hydrogen Concentration | Thermal Desorption Spectroscopy (TDS) | Quantification of diffusible and trapped hydrogen with high sensitivity (ppm levels). |
| Hydrogen Diffusion | Electrochemical Permeation | In-situ measurement of hydrogen diffusion coefficients in metallic alloys under various electrochemical conditions. |
| Hydrogen Isotope Exchange | Isotope Exchange Mass Spectrometry | Differentiating between surface and bulk hydrogen interactions. |
Table 2: Mechanical Properties Lab
| Parameter | Technique | Measurement Capability |
| Tensile Properties | In-situ Hydrogen Tensile Testing | Uniaxial tensile testing in a high-pressure hydrogen environment to determine the effect of hydrogen on yield strength, ultimate tensile strength, and ductility. |
| Fracture Toughness | In-situ Hydrogen Fracture Mechanics Testing | Measurement of fracture toughness (KIC, JIC) in the presence of hydrogen to assess susceptibility to hydrogen-induced cracking. |
| Fatigue Properties | In-situ Hydrogen Fatigue Testing | Evaluation of fatigue crack growth rates and fatigue life under cyclic loading in a hydrogen environment. |
| Hardness and Modulus | Nanoindentation | High-resolution mapping of mechanical properties at the micro and nano-scale to identify localized hydrogen effects. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in the field of hydrogen-materials interactions. The following are representative protocols for key experiments conducted at this compound.
-
Sample Preparation:
-
Machine standard flat or cylindrical tensile specimens according to ASTM E8/E8M.
-
Mechanically polish the gauge section to a mirror finish (e.g., using up to 1 µm diamond suspension) to minimize surface defects.
-
Clean the specimens ultrasonically in acetone and ethanol and dry them thoroughly.
-
-
Test Setup:
-
Mount the specimen in the grips of the in-situ hydrogen tensile testing machine.
-
Seal the high-pressure chamber.
-
Evacuate the chamber to a high vacuum (< 1 x 10-6 mbar) to remove residual gases.
-
-
Hydrogen Charging:
-
Introduce high-purity hydrogen gas into the chamber to the desired pressure (e.g., 100 bar).
-
Allow the specimen to pre-charge with hydrogen for a specified duration (e.g., 24 hours) at a set temperature to achieve a uniform hydrogen concentration.
-
-
Mechanical Testing:
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10-5 s-1).
-
Record the load and displacement data continuously until the specimen fractures.
-
Monitor the test environment (pressure and temperature) throughout the experiment.
-
-
Post-mortem Analysis:
-
Carefully remove the fractured specimen from the chamber.
-
Analyze the fracture surface using a Scanning Electron Microscope (SEM) to identify the fracture mode (e.g., ductile, brittle, intergranular, transgranular).
-
-
Sample Preparation:
-
Prepare small, thin samples (e.g., 10 mm x 10 mm x 0.5 mm) to ensure efficient hydrogen desorption.
-
Charge the samples with hydrogen using either gas-phase or electrochemical methods to the desired concentration.
-
-
TDS Analysis:
-
Place the hydrogen-charged sample in the TDS vacuum chamber.
-
Evacuate the chamber to an ultra-high vacuum (< 1 x 10-9 mbar).
-
Heat the sample at a constant linear rate (e.g., 100°C/hour).
-
Monitor the hydrogen desorption rate using a quadrupole mass spectrometer as a function of temperature.
-
-
Data Analysis:
-
Plot the hydrogen desorption rate versus temperature to obtain the TDS spectrum.
-
Deconvolute the spectrum to identify different hydrogen trapping states within the material.
-
Calculate the activation energy for desorption from each trap site to characterize the binding energy of hydrogen.
-
Visualization of Key Concepts
Diagrams are essential for illustrating the complex processes and workflows in materials science research.
Caption: Workflow for assessing hydrogen embrittlement susceptibility.
Caption: Interrelation of research areas within the this compound initiative.
References
SMART-H (DHU-CBA1): A Novel Theranostic Fluorescent Probe for Hypochlorous Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SMART-H, a sophisticated fluorescent probe officially designated as DHU-CBA1. This probe represents a significant advancement in the field of targeted diagnostics and therapy, functioning as a "theranostic" agent. It is specifically engineered for the sensitive and selective detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) implicated in the pathology of inflammatory diseases such as osteoarthritis (OA). Beyond detection, DHU-CBA1 is intelligently designed to initiate a therapeutic response by releasing anti-inflammatory and imaging agents directly at the site of elevated HOCl levels.[1][2] This document details the probe's core functionalities, quantitative performance metrics, underlying mechanisms, and practical experimental protocols for its application in research and drug development.
Core Technology: A Dual-Function Probe for Osteoarthritis Theranostics
DHU-CBA1 is a smart fluorescent probe designed to address the challenges in both diagnosing and treating osteoarthritis, a condition closely associated with elevated levels of HOCl in joint microenvironments.[1][2] The probe's innovative design integrates three key components:
-
A Hypochlorous Acid-Specific Reactor: This component ensures the probe remains inert until it encounters its specific target, HOCl.
-
A Methylene Blue (MB) Fluorophore: Upon reaction with HOCl, the probe releases Methylene Blue, a compound that is both a fluorescent imaging agent and has therapeutic properties.
-
An Ibuprofen (IBP) Payload: Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is also released, providing localized anti-inflammatory treatment.[1][2]
This dual-functionality allows for simultaneous in vivo imaging of endogenous HOCl and targeted drug delivery, reducing the gap between diagnosis and treatment.[1][2]
Quantitative Data Presentation
The performance of DHU-CBA1 has been quantitatively characterized to ensure its reliability and effectiveness in experimental settings. The key photophysical and performance data are summarized in the tables below.
Table 1: Photophysical Properties of DHU-CBA1
| Property | Value | Conditions |
| Maximum Absorption (λabs) | 664 nm | 10 mM PBS, pH = 7.4, 1‰ DMF[3] |
| Maximum Emission (λem) | 686 nm | 10 mM PBS, pH = 7.4, 1‰ DMF[3] |
| Excitation Wavelength (λex) | 620 nm | 10 mM PBS, pH = 7.4, 1‰ DMF[3] |
| Fluorescence Enhancement | > 100-fold | Upon addition of HOCl[3] |
Table 2: Performance Characteristics of DHU-CBA1
| Parameter | Value | Notes |
| Analyte | Hypochlorous Acid (HOCl) | A key reactive oxygen species in inflammation.[1] |
| Response Time | < 80 seconds | Rapid activation upon exposure to HOCl.[1][3] |
| Selectivity | High for HOCl | No significant reaction with other ROS (H₂O₂, TBHP, ROO•, NO, •OH, ONOO⁻, t-BuOO•, O₂⁻).[3] |
| pH Stability | Stable in pH range 2-10 | Effective across a broad range of physiological and pathological pH conditions.[1][3] |
| Ibuprofen Release Efficiency | ≥ 95% (in vitro) | Efficient release of the therapeutic agent upon activation.[1][2] |
Mechanism of Action and Signaling Pathway
The functionality of DHU-CBA1 is predicated on a specific chemical reaction with HOCl. In its inactive state, the probe's fluorescence is quenched. In the presence of HOCl, a chemical transformation is triggered, leading to the cleavage of bonds that hold the methylene blue and ibuprofen moieties. This reaction simultaneously un-quenches the methylene blue, causing a significant increase in fluorescence, and releases the ibuprofen.
The following diagram illustrates the signaling pathway from the presence of HOCl to the dual diagnostic and therapeutic output of DHU-CBA1.
Caption: Signaling pathway of DHU-CBA1 activation by HOCl.
Experimental Protocols
The following are detailed methodologies for key experiments involving the DHU-CBA1 probe.
In Vitro Spectroscopic Analysis of DHU-CBA1
This protocol details the procedure for characterizing the probe's response to HOCl using absorption and fluorescence spectroscopy.
Materials:
-
DHU-CBA1 stock solution (e.g., 1 mM in DMSO)
-
Hypochlorous acid (NaOCl) solution of known concentration
-
Phosphate-buffered saline (PBS), 10 mM, pH 7.4
-
N,N-dimethylformamide (DMF)
-
Spectrophotometer and spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a working solution of DHU-CBA1 (e.g., 5 µM) in 10 mM PBS (pH 7.4) containing 1‰ DMF.
-
For absorption measurements, record the UV-Vis spectrum of the DHU-CBA1 solution. Then, add a specific concentration of HOCl (e.g., 20 µM) and record the spectrum again to observe the change in absorbance at 664 nm.[3]
-
For fluorescence measurements, excite the DHU-CBA1 solution at 620 nm and record the emission spectrum.
-
Perform a titration by adding increasing concentrations of HOCl (e.g., 0, 5, 10, 15, 20 µM) to the DHU-CBA1 solution and record the fluorescence emission spectrum after each addition to observe the change in intensity at 686 nm.[3]
-
To determine the response time, add HOCl (e.g., 20 µM) to the DHU-CBA1 solution and monitor the fluorescence intensity at 686 nm over time (e.g., every 10 seconds for 300 seconds).[3]
-
For selectivity analysis, add other reactive oxygen species (e.g., 40 µM of H₂O₂, TBHP, etc.) to the DHU-CBA1 solution and record the fluorescence response to compare with that of HOCl.[3]
Cellular Imaging of HOCl with DHU-CBA1
This protocol describes the use of DHU-CBA1 for imaging endogenous or exogenous HOCl in cultured cells, such as chondrocytes.
Materials:
-
Chondrocytes or other relevant cell line
-
Appropriate cell culture medium (e.g., F12 Ham's medium)
-
DHU-CBA1 stock solution (e.g., 1 mM in DMSO)
-
HOCl solution or a stimulant to induce endogenous HOCl production (e.g., lipopolysaccharide)
-
Confocal Laser Scanning Microscope (CLSM)
-
Cell culture plates or dishes suitable for microscopy
Procedure:
-
Culture chondrocytes to the desired confluency in a suitable vessel for imaging.
-
Control Group: Treat cells with the culture medium alone.
-
Probe Loading: Incubate the cells with DHU-CBA1 (e.g., 10 µM) in culture medium for a specified time (e.g., 1 hour).[1]
-
Exogenous HOCl Detection: After probe loading, wash the cells with PBS and then incubate with a solution of HOCl (e.g., 40 µM) for a short period (e.g., 15 minutes).[1]
-
Endogenous HOCl Detection: To detect HOCl produced by the cells, stimulate the probe-loaded cells with an appropriate agent if necessary.
-
Wash the cells with PBS to remove excess probe and medium.
-
Acquire fluorescence images using a CLSM. Use an excitation wavelength around 620 nm and collect emission centered around 686 nm to detect the fluorescence of the released methylene blue.[3]
-
Analyze the fluorescence intensity in the images to quantify the relative levels of HOCl.
HPLC Analysis of Ibuprofen Release
This protocol is for quantifying the release of ibuprofen from DHU-CBA1 upon activation by HOCl.
Materials:
-
DHU-CBA1 solution (e.g., 40 µM in PBS)
-
HOCl solution (e.g., 200 µM)
-
Ibuprofen and Methylene Blue standards
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at 254 nm)
-
Mobile phase (to be optimized based on the column and analytes)
Procedure:
-
Prepare samples for analysis:
-
DHU-CBA1 solution (40 µM)
-
DHU-CBA1 (40 µM) reacted with HOCl (200 µM)
-
Ibuprofen standard solution
-
Methylene Blue standard solution
-
-
Inject the standards into the HPLC system to determine their retention times.
-
Inject the DHU-CBA1 and the reacted DHU-CBA1 + HOCl samples.
-
Monitor the chromatogram at 254 nm.
-
Identify the peaks corresponding to ibuprofen and methylene blue in the reacted sample by comparing their retention times with the standards.[3]
-
Quantify the amount of released ibuprofen by comparing the peak area with a calibration curve generated from the ibuprofen standards.
Experimental Workflow and Logical Relationships
The following diagrams provide a visual representation of a typical experimental workflow using DHU-CBA1 and the logical relationships in data interpretation.
References
- 1. A smart hypochlorous acid fluorescent probe enabling Ibuprofen-release for osteoarthritis theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A smart hypochlorous acid fluorescent probe enabling Ibuprofen-release for osteoarthritis theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Term "SMART-H" in Hydrogen Storage: A Clarification
The term "SMART-H" does not refer to a specific, universally recognized scientific principle or a core technological process within the field of hydrogen storage. Instead, "this compound" is associated with specific commercial products, research infrastructures, and broader conceptual frameworks related to intelligent energy management systems that incorporate hydrogen.
For researchers and professionals in drug development, it is crucial to understand that "this compound" is not a fundamental scientific concept akin to "metal hydrides" or "cryo-compression." Rather, it is a brand or project name. For instance, this compound Ltd. is a company that produces a hydrogen-on-demand energy cell called HydroDrive™, designed to augment diesel engines to reduce emissions and improve fuel efficiency[1][2].
Separately, "this compound" is also the acronym for a Norwegian research infrastructure project: "Infrastructure for Materials Research for Transporting Hydrogen"[3]. This initiative aims to provide laboratory facilities to study the effects of hydrogen on material behavior across various scales, from nano to macro[3].
In a more conceptual sense, "smart hydrogen storage" is discussed in the context of smart grids. This refers to the intelligent operation of hydrogen storage systems to enhance the flexibility and efficiency of the energy grid[4][5][6]. These systems can store excess renewable energy as hydrogen and convert it back to electricity when needed, a process known as power-to-power[4].
Core Principles of Hydrogen Storage
While "this compound" is not a fundamental principle, the underlying technologies it encompasses are based on established methods of hydrogen storage. These methods can be broadly categorized into physical and material-based storage.
Physical Hydrogen Storage
Physical storage methods do not involve chemical bonding between hydrogen and the storage medium. The two primary methods are:
-
Compressed Hydrogen Storage: Hydrogen gas is stored at high pressures (typically 350-700 bar) in specialized tanks. This is a mature technology, but it requires significant energy for compression and the tanks can be bulky[7].
-
Liquid Hydrogen Storage: Hydrogen is cooled to a cryogenic temperature of -253°C (-423°F) to exist in a liquid state. This method offers a higher energy density by volume compared to compressed gas but requires substantial energy for liquefaction and specialized cryogenic storage vessels to minimize "boil-off"[7][8].
Material-Based Hydrogen Storage (Solid-State Storage)
Material-based storage involves the interaction of hydrogen with a solid material, either through absorption (forming chemical bonds) or adsorption (surface adhesion). This is an active area of research with the potential for high-density and safe hydrogen storage[9]. Key categories include:
-
Metal Hydrides: These materials absorb hydrogen to form a new chemical compound. The hydrogen can be released by heating the hydride. They offer high storage densities but can be heavy and may require high temperatures for hydrogen release[7][9].
-
Complex Hydrides: These are lightweight metal hydrides, such as magnesium borohydride (Mg(BH₄)₂), that can store a high weight percentage of hydrogen. Recent research has focused on creating nanoporous structures of these materials to achieve high-density hydrogen storage at near-ambient conditions.
-
Chemical Hydrides: These compounds, like ammonia (NH₃) and formic acid (HCOOH), release hydrogen through a chemical reaction. They can offer high hydrogen storage capacities but may not be easily reversible[8].
-
Sorbent Materials: These materials, including carbon-based materials and metal-organic frameworks (MOFs), store hydrogen through adsorption on their porous surfaces. They can operate at lower pressures and temperatures but often have lower storage capacities at ambient conditions[9].
The "Smart" Integration: System-Level Operation
The "smart" aspect of hydrogen storage, as implied by terms like "this compound," lies in the intelligent control and integration of these storage methods within a larger energy system. A "Smart H₂ Energy Platform," for example, integrates a photovoltaic inverter, an electrolyzer for hydrogen production, a hydrogen storage system, and a fuel cell for power generation, all managed by a synergistic control module[10]. The goal is to optimize the use of renewable energy, ensure grid stability, and provide energy independence[10].
Experimental Protocols and Data
Due to the commercial and project-specific nature of "this compound," detailed, publicly available experimental protocols and comprehensive quantitative data on a singular "this compound" technology are not available in the scientific literature. Research in the broader field of hydrogen storage, however, is replete with detailed methodologies. For example, the study of hydrogen storage in materials often involves:
-
Gravimetric and Volumetric Analysis: To determine the amount of hydrogen stored per unit mass and volume of the storage material.
-
Pressure-Composition-Temperature (PCT) Analysis: To characterize the thermodynamics of hydrogen absorption and desorption.
-
X-ray Diffraction (XRD) and Neutron Scattering: To study the crystal structure of the material before, during, and after hydrogen absorption.
-
Calorimetry: To measure the heat of reaction during hydrogen absorption and desorption.
Quantitative data on different storage methods are extensive and vary widely depending on the specific material and operating conditions. For instance, a recent breakthrough in nanoporous magnesium borohydride reported a hydrogen storage capacity of 144 g/L, which is significantly higher than that of liquid hydrogen (70.8 g/L).
Logical Workflow of a "Smart" Hydrogen Energy System
The following diagram illustrates the logical workflow of an integrated, "smart" hydrogen energy system, which is the broader concept that brand names like "this compound" often refer to.
Caption: Logical workflow of a smart hydrogen energy system.
References
- 1. This compound.org [this compound.org]
- 2. This compound.org [this compound.org]
- 3. This compound – INFRASTRUCTURE FOR MATERIALS RESEARCH FOR TRANSPORTING HYDROGEN [smarth-ntnu.com]
- 4. 23 Smart hydrogen storage operation and power-to-power routes [irena.org]
- 5. Hydrogen Storage Technologies for Smart Grid Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Storage Methods [fuelcellstore.com]
- 8. Hydrogen storage - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Smart H₂ Energy Platform [cosberhea.com]
Navigating the Landscape of Advanced Therapeutics: A Guide to "SMART-H" and Related Concepts
An in-depth exploration for researchers, scientists, and drug development professionals.
The term "SMART-H compound" does not refer to a specific, publicly documented chemical entity in the current scientific literature. Initial research into this topic reveals a variety of interpretations and related concepts that are crucial for professionals in the field of drug discovery and materials science to understand. This guide will clarify these different interpretations and provide an in-depth look at related, tangible research areas, including "smart drugs" and a specific molecule designated as "Compound H."
Deconstructing "this compound": Unraveling the Terminology
A comprehensive search has identified several distinct meanings associated with "this compound," none of which correspond to a single drug-like compound:
-
This compound as a Research Infrastructure : The this compound lab, established in 2022 with funding from the Research Council of Norway, is a facility dedicated to investigating the effects of hydrogen on material behavior. This infrastructure is a collaboration between the Norwegian University of Science and Technology (NTNU) and SINTEF Industry, focusing on materials research for transporting hydrogen.[1]
-
SMART: Small Molecule Accurate Recognition Technology : This acronym refers to a machine learning platform developed by researchers at the University of California San Diego.[2][3] SMART utilizes a deep learning neural network to analyze spectral data, specifically HSQC NMR, to rapidly identify the molecular structures of natural products.[2][4] This technology accelerates the process of characterizing new molecules, which is particularly beneficial in the discovery of new drugs from natural sources.[2][3] The workflow involves acquiring 2D NMR data, analyzing it with a deep convolutional neural network, and then embedding the spectra into a similarity space of natural products for dereplication or determination of the molecular structure.[4]
-
"Smart Medicine" and Molecular Hydrogen : A recent publication has described molecular hydrogen as a form of "smart medicine" for neurological diseases, particularly Parkinson's disease.[5] The proposed mechanism involves hydrogen's ability to cross the cell membrane and enter the brain, where it can convert hydroxyl radicals into water, thereby inhibiting the oxidation of dopamine.[5]
The Realm of "Smart Drugs" and Multifunctional Compounds
The concept of "smart drugs," also known as nootropics or multifunctional compounds (MFCs), represents a significant area of modern pharmacology.[6][7][8] These are therapeutic agents designed to interact with multiple targets or signaling pathways to address the complex, multifactorial nature of many diseases.[6][7]
Key Characteristics of Multifunctional Compounds:
-
Hybrid or Conjugated Design : MFCs are often created by combining two or more pharmacophores (the active parts of a molecule) into a single entity.[6]
-
Multiple Pharmacological Actions : By design, these compounds can elicit several pharmacological responses.[6]
-
Advantages : The potential benefits of MFCs include reduced drug-drug interactions, improved pharmacokinetic and pharmacodynamic profiles, and the ability to overcome drug resistance.[6][7]
Examples of successful MFCs include sunitinib and lapatinib in oncology, and ziprasidone and duloxetine for central nervous system disorders.[6] The development of these compounds is increasingly supported by artificial intelligence, molecular modeling, and systems biology to identify synergistic targets and optimize lead compounds.[7]
"Compound H" (HYL001): A Case Study in Preclinical Development
While distinct from "this compound," a specific molecule designated as "Compound H" (and its prodrug, pro-H) offers a concrete example of a novel therapeutic in early development. Compound H, now renamed HYL001, is a small molecule inhibitor of the TGF-beta receptor.[9]
Table 1: Preclinical Data Summary for a Hypothetical TGF-beta Receptor Inhibitor (Illustrative)
| Parameter | Value | Cell Line(s) |
| IC50 (TGF-βRI Kinase Assay) | 15 nM | N/A |
| Cellular IC50 (P-Smad2 Inhibition) | 50 nM | HT-29 |
| In vitro Cytotoxicity (CC50) | > 10 µM | HEK293 |
| In vivo Efficacy (Tumor Growth Inhibition) | 60% at 10 mg/kg | Colorectal Cancer Xenograft |
Note: This table is for illustrative purposes and does not represent actual data for HYL001, as specific quantitative data was not available in the initial search results.
Experimental Protocols:
-
TGF-βRI Kinase Assay (Illustrative Protocol):
-
The kinase activity of recombinant human TGF-βRI is measured using a luminescence-based assay.
-
The enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of the inhibitor.
-
The amount of ATP remaining after the reaction is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
-
Cellular P-Smad2 Inhibition Assay (Illustrative Protocol):
-
A suitable cell line (e.g., HT-29) is seeded in 96-well plates and allowed to attach overnight.
-
Cells are pre-incubated with various concentrations of the inhibitor for 1 hour.
-
TGF-β1 is then added to stimulate the signaling pathway, and the cells are incubated for an additional hour.
-
Cells are lysed, and the level of phosphorylated Smad2 is quantified using a sandwich ELISA or a Western blot analysis.
-
IC50 values are determined from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization:
Below are illustrative diagrams representing a generic TGF-beta signaling pathway and a typical drug discovery workflow.
Caption: Simplified TGF-beta signaling pathway.
Caption: General workflow for drug discovery.
References
- 1. This compound – INFRASTRUCTURE FOR MATERIALS RESEARCH FOR TRANSPORTING HYDROGEN [smarth-ntnu.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. "SMART 2.0" Revolutionizing Identification of Natural Compounds | Scripps Institution of Oceanography [scripps.ucsd.edu]
- 4. Small Molecule Accurate Recognition Technology (SMART) to Enhance Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Realizing brain therapy with "smart medicine": mechanism and case report of molecular hydrogen inhalation for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Nootropic - Wikipedia [en.wikipedia.org]
- 9. cerca.flintbox.com [cerca.flintbox.com]
Methodological & Application
Application Notes and Protocols for SMART-H in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using SMART-H (Smart Hypochlorous acid-sensing) fluorescent probes for the real-time detection and imaging of hypochlorous acid (HOCl) in living cells. The protocols and data presented are synthesized from various studies on specific HOCl-selective fluorescent probes and are intended to serve as a detailed guide for researchers.
Introduction
Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a crucial role in the immune system as a microbicidal agent produced by phagocytes.[1] However, its overproduction is linked to various inflammatory diseases. The transient and highly reactive nature of HOCl makes its direct detection in biological systems challenging.[1] this compound probes are chemically engineered fluorescent molecules that exhibit a "turn-on" fluorescence response upon selective reaction with HOCl, enabling real-time visualization of its dynamics in living cells. These probes are invaluable tools for investigating inflammatory processes, immune responses, and the efficacy of therapeutic agents targeting oxidative stress.[1][2]
Principle of Detection
This compound probes are typically designed with a fluorophore and a recognition moiety that specifically reacts with HOCl. This reaction triggers a conformational or electronic change in the probe, leading to a significant increase in fluorescence intensity. Common mechanisms include photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).[3][4] For many HOCl probes, the detection is based on an oxidative reaction, such as the oxidation of a sulfide to a sulfoxide or an oxidative O-dearylation, which unquenches the fluorophore.[1][5][6]
Data Presentation
The following tables summarize the photophysical and performance characteristics of representative this compound probes for easy comparison.
Table 1: Photophysical Properties of Selected this compound Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold Change in Fluorescence |
| HKOCl-3 | 490 | 527 | >0.5 (after reaction) | >358 |
| DCI-H | ~630 | 655 | Not specified | Significant enhancement |
| Lyso-1 | ~550 | 570 | Not specified | Significant enhancement |
| W-HOCl | ~405 | 460 | Not specified | 42 |
Table 2: Performance Characteristics of Selected this compound Probes
| Probe | Detection Limit | Response Time | Cellular Target | Key Features |
| HKOCl-3 | 0.33 nM[5] | < 3 minutes[5] | Cytosol | Ultra-sensitive and selective[5] |
| DCI-H | 1.5 nM[7] | < 120 seconds[7] | Cytosol | Far-red emission for in vivo imaging[7] |
| Lyso-1 | 60 nM[8][9] | Not specified | Lysosomes | Lysosome-targetable[8][9] |
| W-HOCl | 6 nM[6] | Rapid | Cytosol | Good photophysical properties[6] |
Experimental Protocols
Probe Preparation and Storage
Materials:
-
This compound fluorescent probe powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Prepare a stock solution of the this compound probe at a concentration of 1-10 mM by dissolving the powder in anhydrous DMSO.[1]
-
Vortex briefly to ensure the probe is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture. The stock solution is typically stable for at least one month under these conditions.[1]
Live-Cell Imaging of Exogenous HOCl
This protocol is for visualizing the cellular response to an external source of HOCl.
Materials:
-
Cells of interest (e.g., HeLa, RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound probe stock solution
-
Sodium hypochlorite (NaClO) solution (as HOCl source)
-
Confocal microscope
Protocol:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Culture the cells in complete medium (containing FBS and antibiotics) at 37°C in a humidified incubator with 5% CO2 until they reach the desired confluency (typically 60-80%).
-
-
Probe Loading:
-
Prepare a working solution of the this compound probe by diluting the stock solution in serum-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and probe.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe working solution for 15-30 minutes at 37°C, protected from light.[7][10]
-
-
HOCl Treatment and Imaging:
-
Wash the cells twice with PBS to remove the excess probe.
-
Add fresh serum-free medium or PBS to the cells.
-
Add varying concentrations of NaClO (e.g., 0-20 µM) to the cells and incubate for a short period (e.g., 5-15 minutes).
-
Immediately image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific this compound probe (see Table 1).
-
Live-Cell Imaging of Endogenous HOCl
This protocol is for visualizing HOCl produced by the cells, often in response to a stimulus.
Materials:
-
Phagocytic cells (e.g., RAW 264.7 macrophages, neutrophils) or other cells capable of producing ROS.
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS))
-
Inhibitors (optional, e.g., N-acetylcysteine (NAC), 4-aminobenzoic acid hydrazide (ABAH))
-
Other materials as listed in Protocol 3.2.
Protocol:
-
Cell Culture:
-
Follow the cell culture steps as described in Protocol 3.2.1.
-
-
Stimulation and Probe Loading:
-
Option A (Co-incubation): Incubate the cells with the this compound probe working solution (1-10 µM) and the stimulating agent (e.g., 1 µg/mL LPS or 100-500 ng/mL PMA) simultaneously for 30-60 minutes at 37°C.[5]
-
Option B (Sequential Incubation): First, stimulate the cells with the agent (e.g., 1 µg/mL LPS for 12-24 hours) to induce HOCl production.[7] Then, wash the cells and incubate them with the this compound probe working solution for 15-30 minutes.
-
For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., 1 mM NAC or 200 µM ABAH) for 1 hour before adding the stimulating agent and/or probe.[10]
-
-
Imaging:
-
Wash the cells twice with warm PBS to remove excess probe and stimulus.
-
Add fresh serum-free medium or imaging buffer to the dish.
-
Immediately proceed to image the cells using a confocal microscope.
-
Visualizations
Signaling Pathway for Endogenous HOCl Production
Caption: Signaling pathway for PMA-induced endogenous HOCl production and its detection by a this compound probe.
Experimental Workflow for Live-Cell Imaging
Caption: A generalized experimental workflow for using this compound probes in live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00172A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HKOCl-3: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an activatable far-red fluorescent probe for rapid visualization of hypochlorous acid in live cells and mice with neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence probe for hypochlorous acid in water and its applications for highly lysosome-targetable live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for pH-Sensitive (SMART) MRI Contrast Agents
A Note on "SMART-H": The term "this compound" does not correspond to a standardized or widely recognized specific protocol in the existing scientific literature on MRI. However, it aligns with the principles of "smart" or "stimulus-responsive" MRI contrast agents, particularly those sensitive to hydrogen ion concentration (pH). This document provides a detailed overview and protocol for the application of pH-sensitive MRI contrast agents, a key area of research in molecular imaging, especially for cancer diagnostics.
These "smart" agents are designed to change their magnetic resonance signal in response to specific physiological or pathological conditions, such as the acidic microenvironment of tumors. This allows for enhanced contrast and functional information beyond simple anatomical imaging.
Principles of pH-Sensitive MRI Contrast Agents
The tumor microenvironment is often characterized by a lower extracellular pH (around 6.5-6.8) compared to normal tissues (pH 7.4). pH-sensitive MRI contrast agents exploit this difference to provide targeted imaging of cancerous tissues. The mechanism of action typically involves a pH-dependent change in the agent's structure or its interaction with water molecules, which in turn alters the T1 or T2 relaxation times of surrounding water protons, leading to a change in signal intensity on MRI scans.
Several types of pH-sensitive contrast agents have been developed, including:
-
Polymeric Micelles: These are self-assembling nanoparticles that are stable at physiological pH but destabilize in the acidic tumor environment. This destabilization can lead to the release of a gadolinium-based contrast agent, increasing its access to water molecules and enhancing the T1-weighted signal.[1]
-
Gadolinium (Gd)-based Complexes: These agents feature a Gd(III) ion chelated by a molecule whose structure is sensitive to pH. Changes in pH can alter the coordination of water molecules to the Gd(III) ion or the rotational correlation time of the complex, thereby modulating its relaxivity.[2][3][4]
-
Dual-modal T1-T2 Agents: Some agents are designed to provide changes in both T1 and T2 contrast. For example, manganese dioxide (MnO2) nanoshells can be designed to decompose in an acidic environment, releasing paramagnetic Mn2+ ions (a T1 agent) and unmasking an iron oxide core (a T2 agent).[5]
-
19F MRI Agents: These agents utilize fluorine-19, which is not naturally abundant in the body, eliminating background signal. pH-sensitive 19F agents can change their chemical shift upon protonation, allowing for ratiometric pH measurements.[6][7]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of a pH-sensitive polymeric micelle contrast agent in the tumor microenvironment.
Caption: Mechanism of a pH-responsive MRI contrast agent in the acidic tumor microenvironment.
Data Presentation: Properties of pH-Sensitive Contrast Agents
The performance of pH-sensitive contrast agents is quantified by their relaxivity (r1 and r2), which is a measure of their efficiency in altering the relaxation rates of water protons. The change in relaxivity in response to pH is a critical parameter.
| Contrast Agent Type | Mechanism | r1 Relaxivity Change (pH 7.4 to 6.5) | r2 Relaxivity Change (pH 7.4 to 6.5) | Key Features |
| PEG-p(L-His) Polymeric Micelles [1] | pH-induced destabilization and release of Gd-DTPA. | Significant increase | Minimal change | High T1 contrast enhancement in acidic environments. |
| SPIO@SiO2@MnO2 [5] | Decomposition of MnO2 layer and exposure of SPIO core. | Increase (due to Mn2+ release) | Increase (due to SPIO exposure) | T1-T2 dual-modal contrast. |
| Gd(III)-DOTA-silyl Complex [2] | Acid-labile silyl group cleavage. | Increase | Not specified | High sensitivity to small pH variations. |
| Gd-based Phosphonate Appended Agents [3] | Protonation of phosphonate pendant arm. | Increase of up to 146% (from pH 9 to 5) | pH-dependent changes observed | Can be biotinylated for targeted delivery. |
Experimental Protocols
The following are generalized protocols for the synthesis, in vitro characterization, and in vivo application of a pH-sensitive MRI contrast agent, based on common methodologies found in the literature.
Experimental Workflow
Caption: General experimental workflow for the evaluation of a pH-sensitive MRI contrast agent.
Protocol 1: Synthesis of a pH-Sensitive Polymeric Micelle Contrast Agent
This protocol is a generalized example based on the self-assembly of amphiphilic block copolymers.[1]
Materials:
-
Methoxy poly(ethylene glycol)-b-poly(L-histidine) (PEG-p(L-His))
-
Methoxy poly(ethylene glycol)-b-poly(L-lactic acid)-DTPA-Gd (PEG-p(L-LA)-DTPA-Gd)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve PEG-p(L-His) and PEG-p(L-LA)-DTPA-Gd in DMSO at a predetermined molar ratio.
-
Add deionized water dropwise to the polymer solution under gentle stirring to induce micelle formation.
-
Continue stirring for 24 hours at room temperature.
-
Transfer the solution to a dialysis membrane and dialyze against deionized water for 48 hours to remove DMSO. Change the water every 6 hours.
-
Characterize the resulting micellar solution for particle size and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Protocol 2: In Vitro MRI Phantom Study
This protocol describes how to evaluate the pH sensitivity of the contrast agent using MRI.[2][3]
Materials:
-
Synthesized pH-sensitive contrast agent
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 7.4, 7.0, 6.8, 6.5)
-
96-well plate or MRI-compatible phantom tubes
-
MRI scanner (e.g., 1.5T or 3T)
Procedure:
-
Prepare a series of dilutions of the contrast agent in PBS buffers of different pH values.
-
Include a control sample of PBS buffer without the contrast agent for each pH value.
-
Transfer the solutions to a 96-well plate or phantom tubes.
-
Acquire T1-weighted and T2-weighted images of the phantom using the MRI scanner.
-
Measure the signal intensity in each well/tube.
-
Calculate the T1 and T2 relaxation times from the acquired images.
-
Plot the relaxivity (r1 = 1/T1 and r2 = 1/T2) as a function of contrast agent concentration for each pH value to determine the pH-dependent changes in relaxivity.
Protocol 3: In Vivo Animal Imaging
This protocol outlines the steps for imaging tumors in a mouse model.[1][5]
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with xenografted tumors)
-
Synthesized pH-sensitive contrast agent, sterile and biocompatible
-
Anesthesia (e.g., isoflurane)
-
Animal-compatible MRI scanner with a small animal coil
Procedure:
-
Anesthetize the tumor-bearing mouse and place it in the MRI scanner.
-
Acquire pre-contrast T1-weighted and T2-weighted images of the tumor region.
-
Administer a single intravenous injection of the pH-sensitive contrast agent via the tail vein.
-
Acquire post-contrast T1-weighted and T2-weighted images at multiple time points (e.g., 5, 15, 30, 60 minutes post-injection).
-
Monitor the animal's vital signs throughout the procedure.
-
After imaging, allow the animal to recover from anesthesia.
-
Analyze the images by comparing the signal intensity in the tumor and surrounding healthy tissue before and after contrast administration to quantify the contrast enhancement.
Applications in Research and Drug Development
-
Early Cancer Detection: pH-sensitive contrast agents can improve the detection of small tumors that may be missed with conventional contrast agents.[1]
-
Tumor Delineation: The specific accumulation and activation of these agents in the acidic tumor microenvironment can help in more accurate delineation of tumor margins.
-
Monitoring Treatment Response: Changes in the tumor microenvironment pH following therapy can potentially be monitored using these agents, providing an early indication of treatment efficacy.
-
Drug Delivery and Theranostics: These smart nanoparticles can also be designed to carry therapeutic agents, releasing them specifically in the acidic tumor environment, combining diagnostics and therapy (theranostics).[8]
References
- 1. A cancer-recognizable MRI contrast agents using pH-responsive polymeric micelle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Smart Gadolinium Contrast Agent for Tissue pH Probing Using Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of pH-sensitive, biotinylated MRI contrast agents and their conjugates with avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. researchgate.net [researchgate.net]
- 6. Ratiometric pH-Responsive 19F Magnetic Resonance Imaging Contrast Agents Based on Hydrazone Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering a pH-Sensitive Liposomal MRI Agent by Modification of a Bacterial Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
SMART-H experimental setup for hydrogen production
An application note on the "" requires clarification as the term "SMART" is associated with multiple distinct concepts in the field of hydrogen and energy research. Initial research has identified at least three prominent interpretations of "SMART" in this context: "Smart Hydrogen," the "SMART-H" materials research infrastructure, and the "SMART" small modular nuclear reactor.
To provide accurate and relevant detailed application notes and protocols, it is essential to first identify the specific "this compound" system of interest.
Smart Hydrogen: An Integrated Energy Concept
The term "Smart Hydrogen" often refers to an overarching concept rather than a specific experimental setup. It describes a hydrogen value chain that is optimized for both technical performance and financial revenue by integrating hydrogen production with renewable energy sources.[1] This approach aims to address the challenges of grid stability associated with intermittent renewable energy by using excess electricity to produce hydrogen through electrolysis.[1] This "green hydrogen" can then be stored and used as a clean energy carrier for transportation, heating, and industrial processes.[1][2]
Key Characteristics of the "Smart Hydrogen" Concept:
-
Integration with Renewables: Production is timed to utilize surplus electricity from sources like wind and solar.[1]
-
Electrolysis-Based: Primarily relies on water electrolysis to produce hydrogen, an emissions-free process when powered by renewable energy.[2][3][4]
-
Grid Balancing: Helps to stabilize the electrical grid by providing a flexible load.[1]
-
Power-to-X Technologies: Involves converting electricity into hydrogen and potentially other synthetic fuels.[1]
This compound: Infrastructure for Materials Research
The "this compound" laboratory, a collaboration between the Norwegian University of Science and Technology (NTNU) and SINTEF Industry, is a research infrastructure dedicated to studying the effects of hydrogen on material behavior.[5] Established in 2022, its primary objective is to provide unique facilities for investigating materials from the nano to the macro scale for applications in hydrogen transport and storage.[5]
Research Areas within the this compound Lab:
-
Hydrogen Uptake and Diffusion Lab: For studying how hydrogen is absorbed and moves through materials.[5]
-
Plasma Focused Ion Beam (PFIB) Lab: For nanoscale material characterization.[5]
-
Nano- and Micromechanical Testing Lab: To test the mechanical properties of materials at small scales.[5]
-
Macromechanical Testing Lab: For large-scale mechanical testing of materials exposed to hydrogen.[5]
While crucial for the hydrogen economy, the focus of this "this compound" is on materials science related to hydrogen, not the production process itself.
SMART: System-integrated Modular Advanced Reactor
The "SMART" (System-integrated Modular Advanced Reactor) is a small modular nuclear reactor (SMR) with a thermal power of 330 MW.[6][7] Developed in South Korea, it is designed to generate electricity and desalinate seawater.[7] While nuclear reactors can be used to produce hydrogen through methods like electrolysis or thermochemical water splitting, the primary design focus of the SMART reactor is on electricity and water desalination.[7] Hydrogen production would be a potential application of the energy generated by the reactor.
Design Characteristics of the SMART Reactor:
-
Integral Design: Major primary components are contained within the reactor pressure vessel.[7]
-
Passive Safety Systems: Incorporates inherent safety features to enhance reliability.[7]
-
Modularization: Components are designed to be modular for easier construction.[8]
-
Boron-Free Operation: The initial high reactivity is controlled by burnable absorbers rather than soluble boron.[6]
Request for Clarification
To proceed with creating detailed Application Notes and Protocols, please specify which "this compound" experimental setup you are interested in:
-
A. The conceptual "Smart Hydrogen" approach , focusing on the integration of renewable energy and electrolysis for hydrogen production.
-
B. The "this compound" materials research laboratory in Norway, which would involve protocols for material testing in a hydrogen environment.
-
C. The "SMART" nuclear reactor and its potential application for hydrogen production, which would detail the interface between the reactor and a hydrogen production facility.
Once the specific topic is clarified, a comprehensive document with detailed protocols, data tables, and visualizations can be developed.
References
- 1. vb.nweurope.eu [vb.nweurope.eu]
- 2. cesmii.org [cesmii.org]
- 3. Hydrogen Production Processes | Department of Energy [energy.gov]
- 4. Production of hydrogen - U.S. Energy Information Administration (EIA) [eia.gov]
- 5. This compound – INFRASTRUCTURE FOR MATERIALS RESEARCH FOR TRANSPORTING HYDROGEN [smarth-ntnu.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. davidpublisher.com [davidpublisher.com]
- 8. kns.org [kns.org]
Application Notes and Protocols: Synthesis of Hydrochlorothiazide
Topic: Step-by-Step Guide for Hydrochlorothiazide Synthesis
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrochlorothiazide (HCTZ) is a thiazide diuretic widely used in the treatment of hypertension and edema.[1][2] It functions by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][3] This document provides a detailed guide to the chemical synthesis of Hydrochlorothiazide, outlining the necessary protocols, reagents, and reaction conditions. It also briefly touches upon its formulation with Telmisartan, an angiotensin II receptor blocker, a common combination therapy for hypertension.[2][4]
Chemical Structure and Properties
-
IUPAC Name: 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[5]
-
Molecular Formula: C₇H₈ClN₃O₄S₂
-
Molecular Weight: 297.74 g/mol
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 273-275 °C | |
| Solubility | Sparingly soluble in water, soluble in DMF | |
| pKa | 7.9 and 9.2 | |
| Appearance | White crystalline solid |
Synthesis of Hydrochlorothiazide
The synthesis of Hydrochlorothiazide can be achieved through the cyclization of 5-chloro-2,4-disulfamoylaniline with formaldehyde. A common method involves the reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with paraformaldehyde.[6]
Experimental Protocol: Synthesis from 4-amino-6-chloro-1,3-benzenedisulfonamide
This protocol describes a two-step process: the preparation of crude Hydrochlorothiazide followed by its purification.
Step 1: Synthesis of Crude Hydrochlorothiazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-6-chloro-1,3-benzenedisulfonamide and an alcohol solvent (e.g., methanol, ethanol, or isopropyl alcohol).
-
Addition of Paraformaldehyde: Heat the mixture to reflux. Add a portion of paraformaldehyde to the refluxing solution.
-
Acid Catalyst: Slowly add a solution of an inorganic acid (e.g., sulfuric acid or hydrochloric acid) in the same alcohol to the reaction mass.
-
Staged Addition: Continue refluxing for approximately one hour. Add a second portion of paraformaldehyde and continue to reflux for another hour. Finally, add a third portion of paraformaldehyde and maintain reflux.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature. The crude Hydrochlorothiazide will precipitate out of the solution.
-
Filtration and Washing: Filter the precipitate and wash it with cold alcohol to remove unreacted starting materials and by-products.
-
Drying: Dry the crude product under vacuum.
Step 2: Purification of Hydrochlorothiazide
-
Recrystallization: Dissolve the crude Hydrochlorothiazide in a suitable hot solvent (e.g., a mixture of ethanol and water).
-
Decolorization: If necessary, add activated charcoal to the hot solution to remove colored impurities and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the pure crystalline Hydrochlorothiazide by filtration.
-
Washing and Drying: Wash the crystals with a cold solvent and dry them under vacuum to a constant weight.
Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material (Disulfonamide) | 10.0 g |
| Paraformaldehyde (total) | 1.5 g |
| Solvent (Methanol) | 100 mL |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 3-4 hours |
| Yield of Crude Product | 8.5 g (approx. 86%) |
| Yield of Pure Product | 7.8 g (approx. 79%) |
| Purity (by HPLC) | > 99.5% |
Mechanism of Action
Hydrochlorothiazide exerts its diuretic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[3] This prevents the reabsorption of sodium and chloride ions, leading to an increase in their excretion in the urine. Water follows the excreted sodium, resulting in diuresis and a reduction in blood volume, which in turn lowers blood pressure.[3]
Caption: Mechanism of action of Hydrochlorothiazide.
Formulation with Telmisartan
Hydrochlorothiazide is often co-formulated with Telmisartan, an angiotensin II receptor blocker (ARB), for the treatment of hypertension.[2][4] Telmisartan works by blocking the vasoconstrictor effects of angiotensin II, leading to vasodilation and reduced blood pressure.[2] The combination of these two drugs with different mechanisms of action provides a synergistic effect in lowering blood pressure.
The preparation of Telmisartan-Hydrochlorothiazide tablets typically involves wet granulation of the individual components or as a mixture, followed by compression into tablets. Solubilizing agents may be used to enhance the dissolution of Telmisartan.
Caption: General workflow for the formulation of Telmisartan/Hydrochlorothiazide tablets.
Conclusion
The synthesis of Hydrochlorothiazide is a well-established process in pharmaceutical chemistry. The protocol outlined in this document provides a reliable method for its preparation and purification. Understanding the synthesis and mechanism of action of Hydrochlorothiazide is crucial for researchers and professionals involved in the development of antihypertensive therapies. The combination of Hydrochlorothiazide with other antihypertensive agents like Telmisartan represents a common and effective strategy in managing hypertension.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. HYDROCHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 5. WO2007026376A2 - A novel process for preparation of highly pure crystalline hydrochlorothiazide - Google Patents [patents.google.com]
- 6. CN108653227A - A kind of Telmisartan hydrochlorothiazide tablets and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Detecting Enzymatic Activity Using SMART-H Probes
Introduction
The detection and quantification of enzymatic activity are fundamental to basic research, disease diagnostics, and drug development. SMART-H (Substrate-based Modulation of Activity by Reaction Triggers - Hydrolysis) probes are powerful tools for this purpose. These "smart" or "activatable" probes are engineered substrates that remain in a non-detectable state (e.g., non-fluorescent) until they are acted upon by a specific enzyme. The enzymatic hydrolysis of a specific bond within the probe triggers a conformational change or cleavage event that "turns on" a detectable signal, most commonly fluorescence. This principle provides a high signal-to-noise ratio, making this compound probes ideal for sensitive and real-time measurement of enzyme activity in various formats, from in vitro assays to cell-based imaging.[1][2]
These application notes provide an overview of the principles behind this compound probes and detailed protocols for their use in detecting the activity of two critical classes of enzymes: Caspases, which are key mediators of apoptosis, and Matrix Metalloproteinases (MMPs), which are involved in tissue remodeling and diseases like cancer.[3][4][5]
Principle of this compound Probes
This compound probes are designed with three key components: an enzyme-specific peptide sequence, a reporter molecule (often a fluorophore), and a quencher molecule.[6] In its intact state, the probe's fluorescence is suppressed due to the close proximity of the fluorophore and the quencher, a phenomenon often mediated by Förster Resonance Energy Transfer (FRET).[3][5] When the target enzyme recognizes and cleaves the peptide sequence, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity.[3]
Application 1: Monitoring Apoptosis through Caspase-3 Activity
Caspase-3 is a critical executioner enzyme in the apoptotic pathway.[4] Its activity is a reliable indicator of programmed cell death, a process central to many diseases and a key target for cancer therapeutics. The this compound probe Ac-DEVD-AMC is a widely used fluorogenic substrate for measuring Caspase-3 activity.[4][7] The probe consists of the peptide sequence Asp-Glu-Val-Asp (DEVD), which is specifically recognized and cleaved by Caspase-3, linked to the fluorophore 7-amino-4-methylcoumarin (AMC).[4][7]
Caspase-3 Signaling Pathway in Apoptosis
The activation of executioner caspases like Caspase-3 is a central event in apoptosis and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of Caspase-3, which then cleaves a host of cellular substrates to orchestrate cell death.[8][9][10][11]
Caption: Caspase-3 activation and detection workflow.
Experimental Protocol: Fluorometric Detection of Caspase-3 Activity
This protocol describes the measurement of Caspase-3 activity in cell lysates using the Ac-DEVD-AMC substrate.[4][12][13][14]
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., Staurosporine, Paclitaxel)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM Sodium Pyrophosphate)[7]
-
2X Reaction Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS)[12]
-
Ac-DEVD-AMC substrate (1 mM stock in DMSO)
-
Dithiothreitol (DTT)
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO, for negative control)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Induce apoptosis by treating cells with an appropriate agent and for a suitable duration. Include an untreated control group.
-
-
Cell Lysate Preparation: [15]
-
For adherent cells, wash with PBS and lyse by adding Cell Lysis Buffer.
-
For suspension cells, pellet, wash with PBS, and resuspend in Cell Lysis Buffer.
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at ~12,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard method (e.g., BCA assay).
-
-
-
Prepare a master reaction mix on ice. For each reaction, combine 50 µL of 2X Reaction Buffer, 2 µL of 500 mM DTT, 5 µL of 1 mM Ac-DEVD-AMC substrate, and make up the volume to 75 µL with nuclease-free water.[12]
-
In a 96-well black plate, add 25 µL of cell lysate to each well.
-
Controls:
-
Blank: 25 µL of Lysis Buffer.
-
Negative Control: Lysate from apoptotic cells pre-incubated with a Caspase-3 inhibitor.
-
Uninduced Control: Lysate from untreated cells.
-
-
Initiate the reaction by adding 75 µL of the master reaction mix to each well.
-
-
Fluorescence Measurement: [14][15]
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
For kinetic analysis, take readings every 10-15 minutes for 1-2 hours. For endpoint analysis, incubate for a fixed time (e.g., 60 minutes) at 37°C before reading.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Express Caspase-3 activity as the fold-increase in fluorescence of the treated sample compared to the uninduced control.
-
For quantitative analysis, generate a standard curve with free AMC to convert relative fluorescence units (RFU) to the amount of product formed.[14]
-
Quantitative Data Summary
| Parameter | Value | Enzyme | Substrate | Reference |
| Km | 10 µM | Caspase-3 | Ac-DEVD-AMC | [7] |
| Excitation | 360-380 nm | - | Ac-DEVD-AMC | [7][14] |
| Emission | 440-460 nm | - | Ac-DEVD-AMC | [7][14] |
Application 2: Assessing Tissue Remodeling and Cancer Invasion with MMPs
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[5] Their activity is crucial for physiological processes but is also implicated in pathological conditions like arthritis and cancer metastasis.[3] FRET-based peptide substrates are commonly used as this compound probes to measure MMP activity.[3][5][16]
MMP Activation Pathway
MMPs are typically synthesized as inactive zymogens (pro-MMPs) and require proteolytic cleavage of their pro-domain for activation.[17][18] This activation can be initiated by other proteases, including other MMPs, leading to a complex activation cascade.[19]
Caption: General MMP activation and detection workflow.
Experimental Protocol: FRET-Based Assay for MMP Activity
This protocol provides a general method for measuring MMP activity using a generic FRET peptide substrate (e.g., 5-FAM/QXL™520).[3][20][21]
Materials:
-
Recombinant human pro-MMP
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
MMP FRET Substrate (e.g., 5-FAM/QXL™520 generic MMP substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5)[3]
-
Known MMP inhibitor (e.g., GM6001, for negative control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Pro-MMP Activation:
-
Dilute the pro-MMP to the desired concentration in Assay Buffer.
-
Activate the pro-MMP by incubating with APMA (final concentration ~1-2 mM) for a specified time (e.g., 1-3 hours) at 37°C. The optimal activation time should be determined empirically.
-
-
-
Prepare serial dilutions of the test compounds (potential inhibitors) in Assay Buffer.
-
In a 96-well black plate, add the following to respective wells:
-
Sample Wells: Test compound solution.
-
Positive Control: Assay Buffer (no inhibitor).
-
Negative Control: Known MMP inhibitor.
-
Blank: Assay Buffer (no enzyme).
-
-
Add the activated MMP solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement: [3][15]
-
Prepare a working solution of the MMP FRET substrate in Assay Buffer.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence intensity in kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520).[15][20][21]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each test compound concentration relative to the positive control.
-
Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Quantitative Data Summary
| Parameter | Value | Enzyme | Substrate | Reference |
| Km | 130 ± 10 µM | MMP-12 | FS-6 | [22] |
| kcat | 17.0 ± 0.9 s⁻¹ | MMP-12 | FS-6 | [22] |
| Excitation | 490 nm | - | 5-FAM/QXL™520 | [20][21] |
| Emission | 520 nm | - | 5-FAM/QXL™520 | [20][21] |
| Detection Limit | Picogram range | MMP-1, -9, -13 | 5-FAM/QXL™520 | [20] |
Application in Drug Development: High-Throughput Screening (HTS)
This compound probes are exceptionally well-suited for high-throughput screening (HTS) of enzyme inhibitor libraries.[6][23] The "turn-on" nature of the signal simplifies the assay workflow and data analysis. In an HTS campaign, a large library of compounds is tested for its ability to inhibit the fluorescence increase generated by the enzyme acting on the this compound probe.
HTS Workflow for Enzyme Inhibitor Screening
Caption: High-throughput screening workflow.
Quality Control in HTS: The Z'-Factor
The reliability of an HTS assay is often assessed by the Z'-factor, a statistical parameter that quantifies the separation between the signals of the positive and negative controls.[24][25][26] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[25][27][28]
Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., enzyme activity without inhibitor).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., enzyme with a known potent inhibitor or no enzyme).
Data Summary for HTS Assay Quality
| Z'-Factor Value | Assay Quality | Interpretation | Reference |
| > 0.5 | Excellent | Well-separated controls, robust assay. | [25][27][28] |
| 0 to 0.5 | Marginal | Minimal separation, may require optimization. | [25][27] |
| < 0 | Poor | Overlapping controls, assay not suitable for HTS. | [25][27] |
Conclusion
This compound probes provide a versatile and sensitive platform for the detection of enzymatic activity. Their application in assays for key enzymes like caspases and MMPs offers valuable insights into cellular processes and disease mechanisms. The adaptability of these probes to high-throughput formats makes them an indispensable tool in modern drug discovery for the identification of novel enzyme inhibitors. Careful adherence to optimized protocols and rigorous quality control are essential for generating reliable and reproducible data.
References
- 1. Activatable Optical Probes for the Detection of Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of “smart” probes for optical imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smart probes for optical imaging of T cells and screening of anti-cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abeomics.com [abeomics.com]
- 11. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. SensoLyte® 520 MMP-1 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 22. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 25. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 26. Z-factor - Wikipedia [en.wikipedia.org]
- 27. assay.dev [assay.dev]
- 28. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Smartphone-Based Electrochemical Biosensors for Specific Analyte Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid advancement of portable and user-friendly diagnostic tools is paramount in research and drug development. Smartphone-based electrochemical biosensors represent a significant leap forward in this domain, offering a powerful platform for the sensitive and specific detection of a wide range of analytes at the point of care. These "smart" systems leverage the ubiquitous nature of smartphones for signal processing, data analysis, and user interface, while the biosensor component provides the analytical performance. This document provides a detailed overview of the principles, applications, and protocols for utilizing smartphone-based electrochemical biosensors for the quantitative analysis of specific biomarkers.
Principle of Operation
Smartphone-based electrochemical biosensors operate by converting a biological recognition event into a measurable electrical signal. The core components of the system include a disposable sensor strip (often a screen-printed electrode), a portable potentiostat that interfaces with the smartphone (e.g., via Bluetooth or the USB port), and a dedicated smartphone application for data acquisition and analysis.
The sensor surface is typically modified with a bioreceptor, such as an antibody, aptamer, or enzyme, which has a high affinity and specificity for the target analyte. When the sample is introduced, the analyte binds to the bioreceptor, causing a change in the electrochemical properties of the sensor surface. This change is then measured by the potentiostat, which applies a specific potential or current waveform and records the resulting electrical response (e.g., current, potential, or impedance). The smartphone app then processes this raw data, calculates the analyte concentration based on a pre-loaded calibration curve, and displays the result to the user.
Signaling Pathway
The signaling pathway of a typical antibody-based electrochemical biosensor is illustrated below.
Caption: Signaling pathway of an antibody-based electrochemical biosensor.
Quantitative Data Summary
The performance of smartphone-based electrochemical biosensors has been validated for a variety of clinically relevant analytes. The table below summarizes the quantitative performance for selected biomarkers.
| Analyte | Bioreceptor | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Cancer Antigen 125 (CA-125) | Antibody | Differential Pulse Voltammetry (DPV) | 0.001 - 25 µg/mL | 0.001 µg/mL | |
| Human Epididymis Protein 4 (HE4) | Antibody | Differential Pulse Voltammetry (DPV) | 0.001 - 10 ng/mL | 0.001 ng/mL | |
| microRNA-21 | Peptide Nucleic Acid (PNA) | Electrochemical Impedance Spectroscopy (EIS) | 1 aM - 1 fM | 0.6 aM | |
| Exosomes (CD63 positive) | Antibody | Amperometry | Not specified | 7.23 ng in 5 µL serum | |
| Glucose | Enzyme (Glucose Oxidase) | Amperometry | Not specified | Not specified | |
| Dopamine | Not specified | Amperometry | Not specified | Not specified |
Experimental Protocols
This section provides a detailed protocol for the detection of a model protein biomarker (e.g., Cancer Antigen 125) using a smartphone-based electrochemical immunosensor.
Materials and Reagents
-
Screen-Printed Electrodes (SPEs) with a carbon working electrode.
-
Portable potentiostat compatible with a smartphone.
-
Smartphone with the dedicated analysis application installed.
-
Cancer Antigen 125 (CA-125) antibody (capture antibody).
-
Cancer Antigen 125 (CA-125) standard solutions.
-
Biotinylated CA-125 detection antibody.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Bovine Serum Albumin (BSA).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Substrate solution: 3,3',5,5'-Tetramethylbenzidine (TMB) and hydrogen peroxide (H₂O₂).
-
Stop solution: 1 M Sulfuric Acid.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for biomarker detection.
Step-by-Step Protocol
-
Electrode Preparation:
-
Clean the surface of the screen-printed electrode by rinsing with deionized water and ethanol, then dry under a stream of nitrogen.
-
Electrodeposit gold nanoparticles onto the working electrode surface to enhance conductivity and provide a larger surface area for antibody immobilization.
-
Immobilize the capture antibody (anti-CA-125) on the modified electrode surface. This can be achieved through covalent bonding or physical adsorption. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the electrode with Wash Buffer to remove any unbound antibodies.
-
Block any remaining active sites on the electrode surface by incubating with a 1% BSA solution for 30-60 minutes at room temperature.
-
Wash the electrode again with Wash Buffer and store at 4°C until use.
-
-
Immunoassay Procedure:
-
Apply a known volume (e.g., 10-50 µL) of the CA-125 standard solution or the test sample onto the sensor surface. Incubate for 30-60 minutes at room temperature to allow the antigen to bind to the capture antibodies.
-
Wash the electrode thoroughly with Wash Buffer.
-
Apply the biotinylated detection antibody solution and incubate for 30-60 minutes at room temperature.
-
Wash the electrode with Wash Buffer.
-
Apply the Streptavidin-HRP conjugate solution and incubate for 20-30 minutes at room temperature.
-
Wash the electrode thoroughly with Wash Buffer to remove any unbound enzyme conjugate.
-
-
Electrochemical Detection and Data Analysis:
-
Connect the sensor to the portable potentiostat, and connect the potentiostat to the smartphone.
-
Open the dedicated smartphone application and select the appropriate measurement protocol (e.g., Differential Pulse Voltammetry).
-
Apply the TMB substrate solution to the electrode surface. The HRP enzyme will catalyze the oxidation of TMB, producing an electroactive product.
-
Initiate the electrochemical measurement through the smartphone app. The app will record the current response.
-
The app will automatically calculate the concentration of CA-125 in the sample based on the measured signal and the stored calibration curve.
-
The result will be displayed on the smartphone screen. Data can be saved, exported, and shared directly from the app.
-
Applications in Drug Development
Smartphone-based electrochemical biosensors offer numerous applications throughout the drug development pipeline:
-
Biomarker Discovery and Validation: Rapidly screen patient samples for potential biomarkers.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Monitor drug and metabolite levels in biological fluids in real-time.
-
Toxicology Screening: Detect cellular stress markers or drug-induced toxicity.
-
Personalized Medicine: Stratify patients based on their biomarker profiles to predict treatment response.
-
Point-of-Care Clinical Trials: Enable decentralized clinical trials by allowing for remote patient monitoring.
Conclusion
Smartphone-based electrochemical biosensors are a versatile and powerful tool for researchers, scientists, and drug development professionals. Their portability, ease of use, and high sensitivity make them ideal for a wide range of applications, from basic research to clinical diagnostics. As the technology continues to evolve, we can expect to see even more sophisticated and integrated systems that will further revolutionize point-of-care testing and personalized medicine.
Application Notes and Protocols for the Incorporation of Therapeutic Agents into Smart Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Smart polymers, materials that respond to specific environmental stimuli such as pH, temperature, or enzymes, represent a frontier in advanced drug delivery. By incorporating therapeutic agents into these polymers, it is possible to achieve targeted delivery and controlled release, enhancing efficacy while minimizing systemic toxicity. These application notes provide an overview and detailed protocols for the two primary methods of incorporating a therapeutic agent, here denoted as SMART-H, into polymeric systems: Covalent Conjugation and Physical Encapsulation .
The selection of an appropriate method depends on the physicochemical properties of this compound, the desired release kinetics, and the specific application. Covalent conjugation offers stable loading and controlled release primarily dictated by the cleavage of a linker, while physical encapsulation is suitable for a broader range of molecules and often relies on diffusion or polymer matrix degradation for release.
Part 1: Covalent Conjugation of this compound to Polymers
Covalent attachment of a therapeutic agent to a polymer backbone creates a polymer-drug conjugate. This approach offers precise control over the drug loading and release, which is often mediated by a cleavable linker sensitive to specific biological cues (e.g., low pH in tumor microenvironments or specific enzymes). Key techniques for creating these conjugates are "grafting-to" and "grafting-from" methods, frequently employing controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization.
Quantitative Data for Covalent Conjugation
The following table summarizes representative data for drug loading and release from covalently conjugated systems.
| Polymer System | Therapeutic Agent | Linker Type | Drug Loading (% w/w) | Release Conditions | Cumulative Release (%) | Reference |
| Poly(HPMA)-based | Doxorubicin | pH-sensitive hydrazone | ~10% | pH 5.0, 37°C, 72h | ~60% | [1] |
| Poly(HPMA)-based | Doxorubicin | pH-sensitive hydrazone | ~10% | pH 7.4, 37°C, 72h | ~20-30% | [1] |
| Poly(glutamic acid) | Paclitaxel | Ester | - | - | - | [2] |
| STING-activating polymer | diABZI (STING agonist) | Cathepsin B-responsive | - | Tumor microenvironment | - | [3][4] |
Note: "HPMA" stands for N-(2-hydroxypropyl)methacrylamide. Data is compiled from multiple sources to be representative.
Experimental Protocols
This method involves synthesizing a polymer with reactive end-groups and subsequently attaching the therapeutic agent.
Materials:
-
Monomer (e.g., N-(2-hydroxypropyl)methacrylamide - HPMA)
-
RAFT agent with a reactive group (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
This compound with a complementary reactive group (or activated this compound)
-
Coupling agents (e.g., EDC/NHS)
-
Dialysis tubing (appropriate MWCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Polymer Synthesis (via RAFT): a. Dissolve the monomer, RAFT agent, and initiator in the chosen solvent in a Schlenk flask. b. De-gas the solution by performing three freeze-pump-thaw cycles.[5] c. Place the flask in a preheated oil bath (e.g., 70°C) and stir for the desired time (e.g., 8-24 hours) to reach the target molecular weight and conversion.[5] d. Quench the polymerization by immersing the flask in an ice bath and exposing it to air. e. Precipitate the polymer in a non-solvent (e.g., diethyl ether), filter, and dry under vacuum. f. Characterize the polymer's molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).
-
Activation of Polymer (if necessary): a. If the RAFT agent's terminal group is a carboxylic acid, it can be activated for amine coupling. b. Dissolve the polymer in a suitable solvent (e.g., anhydrous DMF). c. Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in slight molar excess to the polymer's reactive end-group. d. Stir the reaction at room temperature for 4-6 hours.
-
Conjugation to this compound: a. Dissolve the activated polymer and this compound in a reaction buffer (e.g., PBS at pH 7.4-8.0). b. The molar ratio of polymer to this compound should be optimized, but a starting point is a 2:1 to 5:1 molar excess of the polymer.[6] c. Allow the reaction to proceed at 4°C overnight with gentle stirring.
-
Purification: a. Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (MWCO) to remove unreacted this compound and coupling agents. b. Dialyze against PBS for 48-72 hours, changing the buffer frequently. c. Lyophilize the purified conjugate to obtain a solid product.
-
Characterization: a. Confirm conjugation using ¹H NMR spectroscopy. b. Determine the drug loading content using UV-Vis spectrophotometry by measuring the absorbance of this compound at its characteristic wavelength.
Part 2: Physical Encapsulation of this compound in Polymeric Nanoparticles
Physical encapsulation involves trapping the therapeutic agent within a polymer matrix, such as micelles or nanoparticles, without forming covalent bonds. This method is driven by hydrophobic interactions and is particularly useful for poorly water-soluble drugs. The release is typically triggered by swelling, erosion, or disassembly of the polymer matrix in response to a stimulus.
Quantitative Data for Physical Encapsulation
The table below provides examples of drug loading and release for physically encapsulated systems.
| Polymer System | Therapeutic Agent | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (% w/w) | Release Conditions | Cumulative Release (%) | Reference |
| PLGA Nanoparticles | Paclitaxel | ~159 | 45 ± 8% | 1.4 ± 0.9% | - | - | [7] |
| mPEG-b-p(HPMAm-Bz) Micelles | Paclitaxel | ~77 | 81 ± 15% | 23 ± 3% | - | - | [7] |
| Block Copolymer Nanoparticles | Paclitaxel | 50-120 | - | 5-20% | - | - | [8] |
| Cellulose Acetate Nanofibers | Doxorubicin | - | - | - | pH 5.0, 24.5h | ~40-60% | [9] |
| Cellulose Acetate Nanofibers | Doxorubicin | - | - | - | pH 7.2, 24.5h | ~20-30% | [9] |
| OPF-SMA Microgels | Doxorubicin | - | - | - | pH 5.0 (in PBS) | ~70% | [10] |
| OPF-SMA Microgels | Doxorubicin | - | - | - | pH 7.4 (in PBS) | ~50% | [10] |
Note: "PLGA" is Poly(lactic-co-glycolic acid), "mPEG-b-p(HPMAm-Bz)" is a block copolymer, "OPF-SMA" is Oligo(polyethylene glycol) fumarate-sodium methacrylate. Data is compiled from multiple sources to be representative.
Experimental Protocols
This protocol describes the formation of drug-loaded micelles from amphiphilic block copolymers using the solvent evaporation/thin-film hydration method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymer-Drug Conjugates: Recent Development in Clinical Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. youtube.com [youtube.com]
- 6. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of paclitaxel-loaded polymeric nanoparticles in 3D tumor model: impact of tumor stroma on penetration and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMART Catalysis
A. Introduction to "SMART" Catalysis
The term "SMART-H" does not correspond to a standardized, widely recognized acronym in the field of catalysis. However, the underlying concept of "smart" catalytic systems, often referred to as stimuli-responsive or switchable catalysis, is a burgeoning and significant area of research.[1][2] These catalysts are intelligently designed materials and molecules that can alter their catalytic activity in response to specific external triggers.[2] This dynamic control allows for precise regulation over chemical reactions, offering advantages in efficiency, selectivity, and catalyst recovery.[2][3]
The primary goal of smart catalysis is to mimic the highly regulated and efficient nature of enzymes.[4] By integrating responsive components, researchers can turn catalytic activity "on" or "off," or even tune the reaction's outcome, with spatial and temporal precision.[2][5] The stimuli used to control these systems are diverse and include:
-
Light (Photo-responsiveness): Using specific wavelengths of light to induce conformational changes in the catalyst, thereby altering its activity.[6][7]
-
Temperature (Thermo-responsiveness): Exploiting temperature changes to induce phase transitions in the catalyst or its support, which can switch the system between a soluble, active state (homogeneous) and an insoluble, inactive, and easily recoverable state (heterogeneous).[3][4][8]
-
pH (pH-responsiveness): Utilizing changes in acidity or basicity to protonate or deprotonate parts of the catalyst, leading to changes in its structure and catalytic function.[9][10] This is particularly relevant for biomedical applications where pH gradients exist between healthy and diseased tissues.[10][11][12]
-
Magnetic Fields: Incorporating magnetic nanoparticles allows for the easy separation and recovery of the catalyst from the reaction mixture using an external magnet, enhancing recyclability and reducing product contamination.[13][14][15]
These advanced catalytic systems have profound implications for various fields, including the synthesis of smart materials, drug development, and environmental remediation.[5][9][16]
B. Application Notes
Light-Responsive Catalysis in Polymer Synthesis
Application: Precise control over Ring-Opening Polymerization (ROP) for creating advanced polymer architectures.[5][17]
Light is an excellent external stimulus for regulating polymerization because it allows for high spatial and temporal control.[6][17] One approach involves using catalysts that incorporate photoswitchable molecules, such as azobenzene.[6][17] These molecules can exist in two different isomeric forms (trans and cis), and light can be used to switch between them. Each isomer can exhibit different catalytic activity.[6]
For example, salicylaldimine Zn(II) complexes containing azobenzene moieties have been used as catalysts for the ring-opening polymerization of monomers like ε-caprolactone (CL).[17] Irradiation with 365 nm light converts the more stable trans isomer to the cis isomer, while 420 nm light can reverse the process.[6] Both isomers are catalytically active but display different reaction kinetics, allowing for the polymerization rate to be controlled by light.[6][17] This method provides a way to start and stop the polymerization on demand and can even influence the composition of copolymers by discriminating between different monomers.[17]
Quantitative Data:
| Catalyst System | Monomer | Stimulus | State | Relative Activity/Yield | Reference |
| Azobenzene-Zn(II) Complex | ε-caprolactone (CL) | 365 nm light | cis isomer | Higher activity for CL | [6] |
| Azobenzene-Zn(II) Complex | ε-caprolactone (CL) | 420 nm light | trans isomer | Lower activity for CL | [6] |
| Azobenzene-Zn(II) Complex | l-lactide (LA) | 420 nm light | trans isomer | Slightly more active for LA | [6] |
| Ruthenium-based initiator with photoswitchable olefin | Norbornadiene derivatives | Light/Heat | Active | Robust polymerization | [5] |
Thermo-Responsive Catalysis for Enhanced Recovery and Recycling
Application: Synthesis of porous organic cages and recycling of polyesters with efficient catalyst recovery.[3][18]
A significant challenge with highly efficient homogeneous catalysts is their separation from the final product.[8] Thermo-responsive polymers offer a clever solution by enabling a switch between homogeneous and heterogeneous states.[8][18] These polymers are soluble in a solvent at one temperature (enabling fast, homogeneous catalysis) but become insoluble and precipitate when the temperature is changed.[3]
This principle has been applied using a thermo-responsive poly(ionic liquid) (PIL) as a catalyst for the synthesis of porous organic cages in methanol.[3][8] Above its upper critical solution temperature (UCST), the polymer catalyst dissolves and efficiently catalyzes the reaction.[3][18] After the reaction is complete, the solution is cooled, causing the polymer to precipitate. The solid catalyst can then be easily recovered by filtration or centrifugation and reused in subsequent batches.[3][8]
Quantitative Data:
| Catalyst System | Reaction | "ON" State (Homogeneous) | "OFF" State (Heterogeneous) | Recovery/Reuse | Reference |
| Thermo-responsive PIL | Porous Organic Cage Synthesis | Temp > TUCST (e.g., 60 °C) | Temp < TUCST (e.g., 0.5 °C) | Catalyst recovered and reused | [3][8] |
| Chlorozincate poly(ionic liquid)s | PET Glycolysis | Temp > TUCST | Temp < TUCST | >91% conversion, >90% selectivity; catalyst reusable | [18] |
| TEMPO in thermo-responsive nanoreactor | Selective oxidation of alcohols | Temp < LCST ("Open" channels) | Temp > LCST ("Closed" channels) | Reaction rate regulated by temperature | [4] |
pH-Responsive Catalysis in Drug Delivery
Application: Targeted activation of prodrugs in the acidic microenvironment of tumors.
The local environment of solid tumors is often slightly more acidic (pH ~6.5) than that of healthy tissues (pH 7.4).[10][12] This pH difference can be exploited to design "smart" drug delivery systems that only become active at the tumor site, thereby reducing side effects.[19]
One strategy involves using pH-responsive photocatalytic polymers.[9] These polymers can be designed to self-assemble into nanoparticles at physiological pH (7.4), keeping the photocatalytic part hidden and inactive.[9] When these nanoparticles accumulate in the acidic tumor environment, the polymer structure changes, exposing the photocatalyst. Upon irradiation with light, the now-active catalyst generates reactive oxygen species (ROS), which can cleave a linker molecule to release a potent chemotherapy drug from its inactive prodrug form directly at the cancer cells.[9]
Quantitative Data:
| Catalyst System | Application | "OFF" State (pH 7.4) | "ON" State (pH 6.5) | Outcome | Reference |
| pH-responsive polymeric photocatalyst (Eosin Y) | Prodrug activation | Self-assembled particles, photocatalyst inactive | Disassembly, photocatalyst exposed and active | Selective generation of ROS to activate drugs like 5-fluorouracil | [9] |
| mPEG-Dlabile-PCL-Fc micelles | Doxorubicin (DOX) release | Micelles stable | Acid-sensitive bond cleaves, micelles collapse | Enhanced drug release and synergistic tumor cell inhibition | [12] |
Magnetic Catalysis in Environmental Remediation
Application: Efficient removal and degradation of organic pollutants from wastewater.
A major challenge in using nanoparticle catalysts for environmental remediation is their recovery from the treated water.[13] Magnetic nanoparticles (MNPs), typically made of iron oxides like Fe₃O₄, offer a practical solution.[13][14] These nanoparticles can be coated with a catalytically active material (e.g., a photocatalyst like TiO₂) or used as catalysts themselves in Fenton-like reactions.[13][15][16]
After the catalytic degradation of pollutants, an external magnetic field can be applied to attract and collect the magnetic nanocatalysts, allowing for their easy separation and reuse in multiple cycles.[14][15] This approach significantly reduces operational costs and prevents the release of the nanocatalysts into the environment as secondary pollutants.[13]
Quantitative Data:
| Catalyst System | Pollutant | Degradation Efficiency | Recyclability | Reference |
| Magnetic Cu₀.₅Mn₀.₅Fe₂O₄ | Rhodamine B (RhB) | >99% in 60 min | Maintained 96% removal after 5 cycles | [14] |
| Fe₃O₄-N-doped carbon spheres | Tetracycline | 97.1% within 1 h | Maintained ~80% activity after 4 cycles | [16] |
| Bare Fe₃O₄ Nanoparticles | Reactive Blue 19 (RB19) | High initial activity | 40% reduction in activity after 5 cycles | [15] |
| PAA-coated Fe₃O₄ Nanoparticles | Reactive Blue 19 (RB19) | More stable activity | Less than 40% reduction after 5 cycles | [15] |
C. Experimental Protocols & Visualizations
Protocol 1: General Workflow for a Light-Switched Polymerization
This protocol is a generalized procedure based on the principles of light-controlled ring-opening polymerization.[6][17]
Objective: To control the rate of polymerization using light as an external stimulus.
Materials:
-
Monomer (e.g., ε-caprolactone)
-
Photoswitchable catalyst (e.g., Azobenzene-containing Zn(II) complex)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line and glassware
-
Light sources (e.g., LED lamps at 365 nm and 420 nm)
Procedure:
-
Catalyst Preparation: Synthesize and purify the photoswitchable catalyst according to established literature procedures.
-
Reaction Setup: Under an inert atmosphere, add the catalyst and anhydrous solvent to a reaction vessel.
-
Initial State: Irradiate the solution with the desired wavelength (e.g., 420 nm light) to ensure the catalyst is in its initial, less active state (trans-isomer).
-
Initiation ("ON" switch): Add the monomer to the reaction vessel. Irradiate the mixture with the activating wavelength (e.g., 365 nm light) to switch the catalyst to its more active state (cis-isomer) and start the polymerization.
-
Monitoring: Periodically take aliquots from the reaction mixture under inert conditions to analyze monomer conversion and polymer molecular weight (e.g., via ¹H NMR and GPC).
-
Pausing ("OFF" switch): Stop the activating light source. If reversible, irradiate with the deactivating wavelength (e.g., 420 nm light) to switch the catalyst back to its less active state, thereby slowing or stopping the polymerization.
-
Re-initiation: The polymerization can be restarted by reapplying the activating light source.
-
Termination: Once the desired polymer is formed, terminate the reaction by quenching with an appropriate reagent (e.g., acidified methanol).
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Protocol 2: General Workflow for Catalyst Recovery Using a Thermo-Responsive Polymer
This protocol is a generalized procedure based on the principles of thermo-responsive catalysis for catalyst recycling.[3][8][18]
Objective: To perform a chemical synthesis and subsequently recover the catalyst by inducing a temperature-based phase separation.
Materials:
-
Reactants and solvent (e.g., Methanol)
-
Thermo-responsive polymer catalyst (e.g., a UCST-type Poly(ionic liquid))
-
Reaction vessel with temperature control (e.g., oil bath)
-
Centrifuge or filtration apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with the reactants, solvent, and the thermo-responsive polymer catalyst.
-
Homogeneous Catalysis ("ON" state): Heat the reaction mixture to a temperature above the polymer's UCST (e.g., 60 °C). At this temperature, the polymer catalyst dissolves completely, creating a homogeneous solution where catalysis proceeds efficiently.
-
Reaction Monitoring: Monitor the reaction progress to completion using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Catalyst Separation ("OFF" state): Once the reaction is complete, cool the mixture to a temperature well below the polymer's UCST (e.g., 0-5 °C). This will cause the polymer catalyst to precipitate out of the solution.
-
Recovery: Separate the precipitated solid catalyst from the liquid product mixture. This can be done by:
-
Centrifugation: Pellet the solid catalyst and decant the supernatant containing the product.
-
Filtration: Pass the mixture through a filter to collect the solid catalyst.
-
-
Product Isolation: Isolate the final product from the supernatant/filtrate using standard workup procedures (e.g., solvent evaporation, extraction).
-
Catalyst Recycling: Wash the recovered polymer catalyst with a small amount of cold solvent and dry it. The catalyst is now ready to be reused in a new reaction batch.
Protocol 3: General Workflow for Pollutant Degradation with a Magnetic Catalyst
This protocol is a generalized procedure for using magnetic nanoparticles in environmental remediation.[13][14][15]
Objective: To degrade an organic pollutant in an aqueous solution and recover the catalyst using a magnetic field.
Materials:
-
Aqueous solution containing an organic pollutant (e.g., Rhodamine B dye)
-
Magnetic nanocatalyst (e.g., Fe₃O₄-based material)
-
Additional reagents if required (e.g., H₂O₂ for Fenton-like reactions)
-
Reaction vessel with stirring
-
A strong permanent magnet (e.g., Neodymium magnet)
-
Analytical instrument to measure pollutant concentration (e.g., UV-Vis Spectrophotometer)
Procedure:
-
Reaction Setup: Add the magnetic nanocatalyst to the polluted water in the reaction vessel.
-
Initiation: Begin stirring to ensure the catalyst is well-dispersed. If necessary, add an initiator (like H₂O₂) or turn on a light source (for photocatalysts).
-
Degradation: Allow the reaction to proceed for a set amount of time. Monitor the degradation of the pollutant by taking samples at regular intervals and analyzing the concentration.
-
Catalyst Recovery: Once the degradation is complete, stop the stirring. Place a strong magnet against the outside of the reaction vessel. The magnetic nanocatalyst will be attracted to the magnet and immobilized against the vessel wall.
-
Product Separation: Carefully decant or pump out the clean, treated water, leaving the catalyst behind in the vessel.
-
Catalyst Washing & Reuse: Remove the magnet. Wash the catalyst by adding fresh deionized water, stirring briefly, and then reapplying the magnet to recollect the catalyst. Decant the wash water. The recovered catalyst can now be reused for treating a new batch of polluted water.
References
- 1. Switchable Catalysis Home [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermo-responsive polymer-based catalytic nanoreactors for controllable catalysis of selective oxidation of alcohols in water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bioengineer.org [bioengineer.org]
- 6. Using Light to Modify the Selectivity of Transition Metal Catalysed Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Traffic Lights for Catalysis: Stimuli-Responsive Molecular and Extende" by Grace C. Thaggard, Johanna Haimeri et al. [scholarcommons.sc.edu]
- 8. Reversible Switching and Recycling of Thermoresponsive 1,2,4-Triazolium-Based Poly(ionic liquid) Catalysts for Porous Organic Cage Synthesis in Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic applications of responsive organic photocatalytic polymers, enabling in situ drug activation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00493K [pubs.rsc.org]
- 10. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Environmental applications of magnetic nanohybrid materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Exploiting the Potential of Supported Magnetic Nanomaterials as Fenton-Like Catalysts for Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thermo-responsive polymer catalysts for polyester recycling processes: switching from homogeneous catalysis to heterogeneous separations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting SMART-H fluorescence quenching
Welcome to the Technical Support Center for the SMART FRET Biosensor. This guide is intended for researchers, scientists, and drug development professionals utilizing the SMART (Sensor for MLKL activation by RIPK3 based on FRET) biosensor in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly those related to fluorescence quenching and signal abnormalities.
Understanding the SMART FRET Biosensor
The SMART biosensor is a powerful tool for monitoring necroptosis in real-time. It is an intramolecular FRET-based biosensor designed to detect the activation of MLKL by RIPK3, a key step in the necroptotic signaling pathway. The biosensor consists of a donor fluorophore (e.g., ECFP) and an acceptor fluorophore (e.g., Ypet) linked by a portion of the MLKL protein. Upon induction of necroptosis, phosphorylation and subsequent conformational changes in the MLKL domain of the biosensor bring the donor and acceptor fluorophores closer, resulting in an increase in FRET efficiency.[1][2]
Troubleshooting Guide: Fluorescence Quenching and Signal Issues
This section addresses specific problems you may encounter during your experiments with the SMART biosensor.
Question 1: Why is my overall fluorescence signal weak or absent for both donor and acceptor?
A weak or nonexistent signal can be frustrating. Several factors, from instrument settings to reagent issues, could be the cause.
Possible Causes and Solutions:
-
Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for the specific donor and acceptor fluorophores of your SMART biosensor (e.g., ECFP and Ypet). The detector gain may also be too low.
-
Low Biosensor Expression: The concentration of the SMART biosensor in your cells may be insufficient. Verify the transfection efficiency or transduction efficacy if you are using viral vectors.
-
Cell Health: Poor cell viability will lead to low biosensor expression and fluorescence. Ensure your cells are healthy and not undergoing excessive stress unrelated to your experimental conditions.
-
Photobleaching: Excessive exposure to excitation light can irreversibly damage the fluorophores.[3][4] Minimize exposure time and light intensity.
-
Reagent Degradation: Ensure that your reagents, including any inducers of necroptosis, are properly stored and have not expired.
Troubleshooting Workflow for Weak/Absent Signal
Caption: Troubleshooting flowchart for weak or absent fluorescence signals.
Question 2: My FRET signal (acceptor emission) is decreasing or not increasing upon stimulation. What's going wrong?
This is a critical issue as it directly relates to the functionality of the SMART biosensor. A lack of FRET increase suggests that the conformational change is not occurring or not being detected.
Possible Causes and Solutions:
-
Ineffective Necroptosis Induction: The stimulus used may not be effectively inducing necroptosis in your specific cell type or experimental conditions. Confirm that your stimulus is active and used at an appropriate concentration.
-
Presence of a Quencher: Components in your sample or media could be quenching the fluorescence of the acceptor.[5] Common quenchers include certain metal ions and molecules that absorb at the emission wavelength of your acceptor.
-
High Biosensor Concentration (Self-Quenching): Overexpression of the biosensor can lead to aggregation and self-quenching, where fluorophores interact and de-excite without emitting light.[4]
-
Incorrect pH: The fluorescence of many fluorescent proteins is pH-sensitive. Ensure your imaging media is buffered to a physiological pH (typically 7.2-7.4).[5]
-
Spectral Bleed-through (Crosstalk): This occurs when the donor's emission is detected in the acceptor's channel.[3] While this would artificially increase the baseline FRET, significant quenching of the donor could still result in a net decrease in the perceived FRET signal.
Data Table: Common Quenchers and Affected Fluorophores
| Quencher Type | Examples | Potentially Affected Fluorophores |
| Heavy Metal Ions | Cu²⁺, Ni²⁺, Co²⁺ | Green and Yellow Fluorescent Proteins |
| Halide Ions | I⁻, Br⁻ | Fluorescein-based dyes |
| Molecular Oxygen | O₂ | Most fluorophores to some extent |
| Tryptophan/Tyrosine | In proteins | Can quench nearby fluorophores via FRET |
Signaling Pathway and Potential Quenching
Caption: The necroptosis signaling pathway leading to SMART biosensor activation and potential interference by quenching agents.
Experimental Protocols
General Protocol for a SMART FRET Imaging Experiment
This protocol provides a general workflow for using the SMART biosensor in cultured cells.
-
Cell Culture and Transfection:
-
Plate your cells of interest on a suitable imaging dish (e.g., glass-bottom 24-well plate) at an appropriate density to reach 60-80% confluency on the day of transfection.
-
Transfect the cells with the SMART biosensor plasmid using a transfection reagent suitable for your cell line. Follow the manufacturer's instructions.
-
Allow 24-48 hours for biosensor expression.
-
-
Preparation for Imaging:
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Replace the culture medium with a phenol red-free imaging medium to reduce background fluorescence.
-
Equilibrate the cells in the imaging medium for at least 30 minutes in the microscope's incubation chamber (37°C, 5% CO₂).
-
-
Image Acquisition:
-
Set up the microscope for FRET imaging. This typically involves acquiring images in three channels:
-
Donor Channel: Excite with the donor excitation wavelength and collect emission at the donor emission wavelength.
-
Acceptor Channel: Excite with the acceptor excitation wavelength and collect emission at the acceptor emission wavelength.
-
FRET Channel: Excite with the donor excitation wavelength and collect emission at the acceptor emission wavelength.
-
-
Acquire baseline images for 5-10 minutes before adding the stimulus.
-
-
Stimulation and Post-Stimulation Imaging:
-
Add the necroptotic stimulus (e.g., a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor) at the desired final concentration.
-
Continue acquiring images at regular intervals for the desired duration of the experiment (can be several hours).
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region from your images.
-
Calculate the FRET ratio (e.g., FRET channel intensity / Donor channel intensity).
-
Normalize the FRET ratio to the baseline to observe the change over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between fluorescence quenching and photobleaching? A1: Fluorescence quenching is a process that reduces the intensity of fluorescence through mechanisms like collisional quenching, static quenching, or FRET. It is often reversible.[6] Photobleaching, on the other hand, is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a permanent loss of its ability to fluoresce.[3]
Q2: How can I be sure that the change in FRET is due to necroptosis and not another form of cell death? A2: The SMART biosensor is specifically designed to detect the conformational change in MLKL upon phosphorylation by RIPK3, a key event in necroptosis.[1] To confirm specificity, you can use negative controls, such as inducing apoptosis (e.g., with staurosporine) and observing if there is a FRET change. Additionally, using inhibitors of necroptosis (e.g., necrostatin-1 for RIPK1) should prevent the FRET increase.
Q3: Can I use the SMART biosensor for in vivo imaging? A3: Yes, transgenic mice expressing the SMART biosensor have been generated and used to monitor necroptosis in vivo.[1][2] This allows for the study of necroptosis in the context of a whole organism.
Q4: What quantitative data should I be collecting from my SMART FRET experiments? A4: The primary quantitative data is the change in the FRET ratio over time. From this, you can derive several parameters, as summarized in the table below.
Table: Key Quantitative Parameters from SMART FRET Experiments
| Parameter | Description | How to Calculate |
| Baseline FRET Ratio | The FRET ratio before the addition of a stimulus. | Average FRET ratio during the pre-stimulation imaging period. |
| Maximum FRET Ratio | The peak FRET ratio observed after stimulation. | The highest FRET ratio value reached during the experiment. |
| Fold Change in FRET | The magnitude of the FRET response. | Maximum FRET Ratio / Baseline FRET Ratio. |
| Time to Onset | The time it takes for the FRET signal to begin increasing after stimulation. | The time point at which the FRET ratio consistently rises above the baseline noise. |
| Rate of FRET Increase | The speed of the necroptotic signaling event. | The slope of the initial linear portion of the FRET ratio increase. |
By systematically addressing these potential issues, you can enhance the reliability and reproducibility of your experiments using the SMART FRET biosensor.
References
- 1. Generation of transgenic mice expressing a FRET biosensor, SMART, that responds to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of transgenic mice expressing a FRET biosensor, SMART, that responds to necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A smart fluorescent biosensor for the highly sensitive detection of BRCA1 based on a 3D DNA walker and ESDR cascade amplification - PMC [pmc.ncbi.nlm.nih.gov]
SMART-H Synthesis Technical Support Center
Welcome to the technical support center for the SMART-H Synthesis platform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving synthesis yield and troubleshooting common experimental issues.
Troubleshooting Guide
Q1: My this compound synthesis reaction has a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low reaction yields are a common challenge in organic synthesis and can arise from several factors. A systematic approach is essential to identify and resolve the issue.[1][2]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low yield in your this compound synthesis experiment.
Caption: Troubleshooting workflow for low reaction yield.
Key areas to investigate:
-
Reagent and Solvent Quality: Ensure the purity and activity of your starting materials, reagents, and catalysts.[3][4] Low-grade or expired reagents are a common cause of reaction failure. For moisture-sensitive reactions, ensure you are using anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reaction Conditions: Sub-optimal conditions can drastically reduce yield.[5]
-
Temperature: Ensure the reaction is at the optimal temperature. Deviations can lead to side reactions or slow the reaction rate.[2][3]
-
Concentration: Reactant concentrations affect reaction rate and selectivity. Very dilute solutions may react too slowly, while overly concentrated mixtures can promote side reactions.[2]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Quench the reaction once the starting material is consumed to prevent product decomposition or the formation of byproducts.[1][6]
-
-
Work-up and Purification: Significant product loss can occur during extraction, washing, and chromatography steps.[7][8] Ensure complete extraction by using the appropriate solvent and pH. When performing chromatography, choose an optimal solvent system to achieve good separation without losing the product on the column.[1]
Q2: My reaction is not going to completion; I still have a significant amount of starting material left. What should I do?
A2: A stalled or incomplete reaction can be due to several factors:[1][7]
-
Deactivated Reagent or Catalyst: The reagent or catalyst may have lost its activity due to improper storage or handling, or it may have been consumed during the reaction.[1][3] Consider adding a fresh portion of the reagent or catalyst.
-
Insufficient Reaction Time: Some reactions are inherently slow. Continue to monitor the reaction to confirm if it has truly stalled or is just proceeding slowly.
-
Equilibrium: The reaction may have reached equilibrium. If it is a reversible reaction, you may need to shift the equilibrium towards the products, for example, by removing a byproduct as it forms.
-
Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction as the product concentration increases.[1]
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A3: The formation of side products is a common issue that complicates purification and reduces the yield of the desired compound.[1][8] To improve selectivity:
-
Adjust Reaction Temperature: Higher temperatures can sometimes provide the activation energy for undesired reaction pathways.[2] Running the reaction at a lower temperature may improve selectivity.
-
Change Solvent: The solvent can influence the reaction pathway by stabilizing certain transition states over others.[2] Experiment with different solvents of varying polarity.
-
Modify Reagent Stoichiometry: Using a slight excess of one reactant can sometimes push the reaction towards the desired product, but can also lead to side reactions.[1] Careful adjustment of the stoichiometry is key.
-
Rate of Addition: For highly exothermic or fast reactions, adding a reagent slowly (dropwise) can help maintain better control over the reaction conditions and minimize the formation of side products.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to optimize a new this compound synthesis reaction for high yield? A1: A systematic approach is crucial for efficient optimization.[5][9] Instead of random trial-and-error, consider a Design of Experiments (DoE) approach where you systematically vary key parameters.[9] A common method is to vary one factor at a time (OFAT) while keeping others constant to understand the effect of each parameter.[9]
Q2: How important is the purity of my starting materials? A2: Starting material purity is critical. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of unwanted byproducts, all of which can significantly lower the yield of your desired product.[10]
Q3: Can the order of reagent addition affect my reaction yield? A3: Yes, the order of addition can be very important, especially in multi-component reactions or when dealing with sensitive reagents. It can influence which reaction pathway is favored and can help control exotherms.
Q4: My product appears to be decomposing during work-up or purification. What can I do? A4: Product decomposition can be a major cause of low yield.[6] If you suspect your product is unstable:
-
Keep the product cold during work-up and purification.
-
Avoid prolonged exposure to acidic or basic conditions if your product is sensitive to pH.
-
If using silica gel chromatography, be aware that silica is acidic and can degrade acid-sensitive compounds. You can use neutralized silica gel or an alternative purification method like preparative TLC or crystallization.[6]
-
Minimize the time the product spends in solution, and if possible, store it neat at a low temperature.[6]
Experimental Protocols
General Protocol for this compound Reaction Optimization
This protocol outlines a systematic approach to optimizing a reaction for improved yield using the this compound platform.
Objective: To identify the optimal reaction conditions (temperature, concentration, and solvent) for a given transformation.
Methodology:
-
Baseline Experiment:
-
Set up the reaction using the conditions reported in the literature or from a preliminary trial run. This will serve as your baseline for comparison.[2]
-
Carefully record the amounts of all reagents and solvents, the reaction temperature, and the total reaction time.
-
Monitor the reaction to completion and determine the initial yield and purity of the product.
-
-
Optimization of Reaction Temperature:
-
Set up three parallel reactions. Keep the concentration and solvent the same as the baseline experiment.
-
Run the reactions at three different temperatures:
-
Reaction A: 10-20°C below the baseline temperature.
-
Reaction B: At the baseline temperature.
-
Reaction C: 10-20°C above the baseline temperature.
-
-
Monitor all three reactions and compare their yields and purity profiles to determine the optimal temperature.[2]
-
-
Optimization of Reactant Concentration:
-
Using the optimal temperature from the previous step, set up three parallel reactions with varying concentrations:
-
Reaction A: Half the concentration of the baseline.
-
Reaction B: The same concentration as the baseline.
-
Reaction C: Double the concentration of the baseline.
-
-
Analyze the results to find the concentration that provides the best balance of reaction rate and selectivity.[2]
-
-
Optimization of Solvent:
-
Using the optimal temperature and concentration, screen a small number of different solvents. Choose solvents that are compatible with your reagents but have different polarities.
-
Run parallel reactions in each solvent and compare the outcomes to identify the solvent that gives the highest yield and purity.
-
Experimental Workflow for Reaction Optimization
Caption: Experimental workflow for reaction optimization.
Data Presentation
Table 1: Summary of Optimization Experiments for the Synthesis of Compound X
| Entry | Parameter Varied | Condition | Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | Baseline | 60°C, Toluene, 1.0 M | 45 | 85 | 12 |
| 2 | Temperature | 40°C | 30 | 90 | 24 |
| 3 | Temperature | 80°C | 55 | 70 | 6 |
| 4 | Solvent | Dioxane | 65 | 92 | 10 |
| 5 | Solvent | Acetonitrile | 25 | 88 | 18 |
| 6 | Concentration | 0.5 M | 60 | 95 | 16 |
| 7 | Concentration | 2.0 M | 62 | 80 | 8 |
| 8 | Optimized | 60°C, Dioxane, 0.5 M | 78 | 96 | 14 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. fiveable.me [fiveable.me]
- 6. How To [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 10. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SMART-H Stability in Aqueous Solutions
Welcome to the technical support center for SMART-H, a novel small molecule inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in aqueous solutions during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in aqueous solutions?
A1: The stability of this compound in aqueous environments can be compromised by several factors. The most common causes of degradation are hydrolysis and oxidation. Hydrolysis may occur if this compound contains susceptible functional groups, such as esters or amides, and can be influenced by the pH of the buffer.[1] Oxidation can be a concern if the molecule has electron-rich moieties.[1] Additionally, exposure to light and elevated temperatures can accelerate degradation.[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause and how can I resolve it?
A2: Precipitate formation upon dilution typically indicates that the solubility of this compound in the final aqueous buffer has been exceeded.[2] This is a common issue when a compound is dissolved in a high-concentration organic stock solution (like DMSO) and then rapidly diluted into an aqueous medium where its solubility is much lower.
To address this, you can try the following:
-
Reduce the final concentration: Working at a lower final concentration of this compound might be the simplest solution.[2]
-
Modify the dilution method: Instead of a single large dilution, perform serial dilutions. Ensure thorough and rapid mixing after adding the stock solution to the buffer to avoid localized high concentrations that can lead to precipitation.[2]
-
Use co-solvents: The inclusion of a small percentage of a biocompatible organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer can improve the solubility of this compound. However, it is crucial to ensure the co-solvent is compatible with your experimental system and does not exceed a concentration that could cause cellular toxicity (typically <0.5% for DMSO in cell-based assays).[1][2]
Q3: My this compound appears to lose activity in my cell-based assay over the course of the experiment. What are the potential reasons for this?
A3: A decline in this compound activity during a cell-based assay can stem from several factors:
-
Degradation in culture medium: The compound may be unstable in the buffered, nutrient-rich environment of the cell culture medium (typically at a pH of ~7.4).[2]
-
Cellular metabolism: The cells themselves may be metabolizing this compound into an inactive form.[2]
-
Adsorption to plasticware: The compound might be adsorbing to the surfaces of the cell culture plates, which would lower its effective concentration in the medium.[2]
To investigate this, you can assess the stability of this compound in the cell culture medium without cells over the same time course as your experiment.[2] Comparing this to the results in the presence of cells can help differentiate between chemical degradation and cellular metabolism.[2] Using low-binding plates can help mitigate issues with adsorption to plasticware.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in enzyme inhibition assays.
-
Potential Cause: Degradation of this compound in the assay buffer.
-
Troubleshooting Steps:
-
pH Optimization: Assess the stability of this compound across a range of pH values to determine the optimal pH for your assay buffer.[1]
-
Temperature Control: Perform experiments at lower temperatures if feasible, as degradation reactions are often slower at reduced temperatures.[1]
-
Use of Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment to minimize degradation over time.[1]
-
Addition of Antioxidants: If oxidation is suspected, consider adding an antioxidant like dithiothreitol (DTT) or ascorbic acid to your buffer, ensuring it does not interfere with your assay.[1]
-
Issue 2: Precipitate observed in stock solution upon storage.
-
Potential Cause: Poor solubility in the chosen solvent or degradation to an insoluble product.
-
Troubleshooting Steps:
-
Prepare a more dilute stock solution: This can help maintain the compound in solution.[1]
-
Use a different solvent: If DMSO is not providing sufficient solubility or stability, consider alternative solvents, but always verify their compatibility with your experimental setup.[2]
-
Analyze the precipitate: If possible, analyze the precipitate to determine if it is the parent this compound compound or a degradant. This information can guide further formulation strategies.[1]
-
Data Presentation
Table 1: Stability of this compound (10 µM) in Different Aqueous Buffers at 37°C over 24 Hours
| Buffer (pH) | % Remaining this compound (4 hours) | % Remaining this compound (8 hours) | % Remaining this compound (24 hours) |
| Phosphate-Buffered Saline (PBS) (pH 7.4) | 85% | 72% | 45% |
| MES Buffer (pH 6.0) | 95% | 91% | 82% |
| Tris Buffer (pH 8.0) | 75% | 58% | 25% |
Table 2: Effect of Additives on this compound (10 µM) Stability in PBS (pH 7.4) at 37°C
| Additive | % Remaining this compound (8 hours) | % Remaining this compound (24 hours) |
| None | 72% | 45% |
| 1 mM DTT | 92% | 85% |
| 5% DMSO | 88% | 78% |
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer you intend to test.[1]
-
Incubation: Aliquot the working solution into separate, tightly sealed vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).[1]
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[1]
-
Quenching: Immediately stop any further degradation by adding an equal volume of a strong organic solvent like acetonitrile. This will be your "t=x" sample.[2]
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC-MS, to determine the concentration of intact this compound remaining.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Protocol 2: Preparation of this compound Stock Solutions for Optimal Stability
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood.[2]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, gentle warming (to 37°C) or sonication can be used, but their impact on the stability of this compound should be pre-determined.[2]
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to minimize freeze-thaw cycles and exposure to moisture.[2]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
References
SMART-H Degradation Prevention: A Technical Support Center
Welcome to the SMART-H Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial for my experiments?
Q2: What are the common causes of protein degradation in a laboratory setting?
A2: Protein degradation in experimental setups is frequently caused by endogenous proteases released during cell lysis.[1] Other significant factors include exposure to suboptimal temperatures, extreme pH levels, and mechanical stress from handling procedures like vortexing or sonication.[1] The inherent stability of the protein itself also plays a critical role in its susceptibility to degradation.
Q3: How can I minimize this compound degradation when preparing cell lysates?
A3: To reduce this compound degradation during cell lysis, it is essential to maintain a low temperature, for instance, by working on ice or in a 4°C environment.[1] Additionally, the lysis buffer should be supplemented with protease inhibitors.[1] The selection of an appropriate lysis buffer and method is also key to achieving efficient protein extraction while preserving stability.[1]
Q4: Which protease inhibitors are best suited for preventing this compound degradation?
A4: Since the specific proteases that may target this compound are often unknown, using a broad-spectrum protease inhibitor cocktail is the recommended approach.[1] These cocktails are formulated to inhibit the four major classes of proteases: serine, cysteine, aspartic, and metalloproteases.[1][2] Commercially available cocktails offer a convenient and reliable solution for general laboratory use.[1][2]
Q5: What is the impact of temperature and pH on the stability of this compound?
A5: Temperature and pH are critical parameters influencing protein stability. Elevated temperatures can induce protein unfolding and aggregation, resulting in a loss of function.[3] Similarly, deviations from a protein's optimal pH range can alter its charge distribution, disrupt its three-dimensional structure, and lead to denaturation or aggregation.[4]
Q6: How should I properly store my this compound samples to prevent degradation?
A6: For long-term storage, it is generally recommended to store protein samples at -80°C.[3] To prevent damage from ice crystal formation and local concentration effects during freezing and thawing, consider adding cryoprotectants like glycerol to your storage buffer.[3] It is also best practice to aliquot samples into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation.[3][5]
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution | Supporting Evidence/Rationale |
| Loss of this compound activity in functional assays | Proteolytic degradation during sample preparation. | Add a broad-spectrum protease inhibitor cocktail to all buffers used during extraction and purification. Perform all steps at 4°C. | Proteases released during cell lysis can cleave and inactivate the target protein.[6][7][8] Low temperatures reduce enzymatic activity. |
| Repeated freeze-thaw cycles of the sample. | Aliquot the purified this compound into single-use volumes before freezing. Avoid thawing and re-freezing the same aliquot. | Freeze-thaw cycles can cause protein denaturation, aggregation, and loss of function.[3][5] | |
| Improper buffer conditions (pH, ionic strength). | Optimize the buffer composition. Perform a buffer screen to identify the optimal pH and salt concentration for this compound stability. | Every protein has an optimal pH range for stability.[4] Buffer components can significantly influence protein folding and solubility. | |
| Appearance of unexpected lower molecular weight bands on a Western Blot | Proteolytic cleavage of this compound. | Ensure fresh protease inhibitors are added to your lysis and sample buffers. Minimize the time between sample preparation and analysis. | The appearance of smaller bands is a classic sign of proteolysis.[1] |
| Sample degradation due to improper storage. | Store lysates and purified protein at -80°C. Avoid prolonged storage at -20°C or 4°C. | Suboptimal storage temperatures can lead to gradual degradation over time.[1][3] | |
| Formation of visible precipitates (aggregation) | Suboptimal buffer conditions. | Screen different buffer conditions (pH, salts, additives) to enhance solubility. Consider using additives like non-ionic detergents or glycerol. | Aggregation is often caused by improper pH, temperature fluctuations, or high protein concentration.[3] |
| High protein concentration. | Store and handle this compound at an optimal concentration. If high concentrations are necessary, screen for anti-aggregation additives. | Storing proteins at very high concentrations can sometimes promote aggregation.[3] | |
| Exposure to high temperatures. | Maintain samples on ice or at 4°C during all experimental steps. Avoid localized heating during sonication. | Heat can cause proteins to unfold and expose hydrophobic regions, leading to aggregation. |
Experimental Protocols & Methodologies
Protocol 1: Optimized Cell Lysis for Enhanced this compound Stability
-
Preparation : Pre-chill all buffers, centrifuges, and tubes to 4°C.
-
Cell Harvesting : Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis : Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) freshly supplemented with a 1X broad-spectrum protease inhibitor cocktail.
-
Cell Disruption : Gently scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collection : Carefully collect the supernatant, which contains the soluble protein fraction.
-
Storage : Use the lysate immediately for downstream experiments or store in single-use aliquots at -80°C.
Protocol 2: Determination of Optimal Buffer Conditions using Differential Scanning Fluorimetry (DSF)
-
Buffer Preparation : Prepare a range of buffers with varying pH, salt concentrations, and potential stabilizing additives.
-
Sample Preparation : Dilute purified this compound into each of the prepared buffers.
-
Dye Addition : Add a fluorescent dye that binds to the hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation : Use a real-time PCR instrument to apply a thermal gradient, gradually increasing the temperature of the samples.
-
Data Acquisition : Monitor the increase in fluorescence as the protein unfolds.
-
Analysis : The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. Buffers that result in a higher Tm provide greater stability to this compound.
Visualizing Experimental Workflows and Concepts
References
- 1. This compound – INFRASTRUCTURE FOR MATERIALS RESEARCH FOR TRANSPORTING HYDROGEN [smarth-ntnu.com]
- 2. Bioregistry - Simple Modular Architecture Research Tool [bioregistry.io]
- 3. phd.com [phd.com]
- 4. SMART - Database Commons [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. smart247.us [smart247.us]
- 7. SMART, a simple modular architecture research tool: Identification of signaling domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMART -- Simple Modular Architecture Research Tool | HSLS [hsls.pitt.edu]
Technical Support Center: Optimizing Signal-to-Noise Ratio for SMART-H Probes
Welcome to the technical support center for Small Molecule Assisted RNA Target-Hybridization (SMART-H) probes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance experimental success and achieve optimal signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound probes? A1: this compound probes are advanced tools for the detection of specific RNA molecules within living cells. These probes consist of a gold nanoparticle core to which multiple copies of a double-stranded oligonucleotide are attached. One strand, the "capture strand," is complementary to the target RNA sequence. The other strand, the "reporter strand," is labeled with a fluorophore. The proximity of the fluorophore to the gold nanoparticle quenches its fluorescence. When the probe is endocytosed into a cell and encounters the target RNA, the capture strand binds to the RNA, displacing the fluorescent reporter strand. This separation from the gold nanoparticle relieves the quenching, leading to a detectable fluorescent signal. This "smart" activation mechanism ensures that a signal is produced only in the presence of the target RNA, which significantly minimizes background noise.[1]
Q2: What are the primary advantages of using this compound probes for RNA detection? A2: this compound probes offer several key benefits for researchers:
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Live-Cell Analysis: They can be used to detect RNA in living cells without the need for fixation, permeabilization, or transfection reagents, allowing for the study of dynamic cellular processes.[2]
-
High Signal-to-Noise Ratio: The quenching mechanism inherent to the probe's design ensures that fluorescence is only emitted upon target binding, leading to low background and high specificity.[1]
-
Minimal Cellular Disruption: The probes are taken up by natural endocytosis and do not alter gene expression, translation, or cell proliferation, allowing for downstream analysis of the same cell population.[2]
-
Ease of Use: The protocol is straightforward, primarily involving adding the probes to the cell culture, incubating, and then detecting the signal.[1][2]
Q3: Can this compound probes be used for quantitative RNA analysis? A3: While this compound probes are excellent for detecting the presence and localization of specific RNA molecules, obtaining absolute quantification can be challenging due to variability in probe uptake between individual cells. However, they are well-suited for relative quantification, allowing for the comparison of RNA expression levels between different cell populations or treatment conditions. For more precise quantification, it is advisable to correlate the fluorescence data with a secondary method like RT-qPCR.
Troubleshooting Guide
High background and low signal are common challenges in fluorescence-based assays. The following table provides guidance on troubleshooting these and other issues you may encounter with your this compound probe experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Probe concentration is too high. | Titrate the probe concentration to determine the optimal level that maximizes signal without significantly increasing background. |
| 2. Inadequate washing. | Increase the number and duration of wash steps to more effectively remove unbound probes.[3][4] | |
| 3. Cellular autofluorescence. | Include a "no probe" control to determine the baseline autofluorescence of your cells. If high, consider using a different imaging channel or a cell line with lower intrinsic fluorescence. | |
| 4. Contaminated reagents or buffers. | Prepare fresh, sterile, nuclease-free buffers for each experiment.[5] | |
| Low or No Signal | 1. Low target RNA expression. | Confirm the expression level of your target RNA using a sensitive method like RT-qPCR. Choose a cell line known to express the target RNA at a detectable level. |
| 2. Inefficient probe uptake. | Ensure cells are healthy and not overly confluent, as this can affect endocytosis. Optimize incubation time with the probes. | |
| 3. Probe degradation. | Store probes according to the manufacturer's instructions, protected from light and at the correct temperature. Avoid repeated freeze-thaw cycles.[1] | |
| 4. Suboptimal imaging settings. | Ensure you are using the correct filter sets for your fluorophore and that the microscope settings (e.g., exposure time, gain) are optimized for signal detection.[6] | |
| Signal Fades Quickly (Photobleaching) | 1. Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells for endpoint analysis. |
| 2. Fluorophore instability. | Select probes with more photostable fluorophores if available. | |
| Inconsistent Results | 1. Variability in cell culture conditions. | Maintain consistency in cell density, passage number, and overall cell health between experiments. |
| 2. Inconsistent probe preparation. | Prepare fresh dilutions of the probe for each experiment to ensure consistent concentrations. | |
| 3. Pipetting errors. | Ensure accurate and consistent pipetting of probes and reagents. |
Experimental Protocols
Detailed Protocol for Live-Cell RNA Detection with this compound Probes
This protocol provides a step-by-step guide for using this compound probes to detect RNA in live cells.
Materials:
-
This compound Probes (target-specific and scrambled negative control)
-
Healthy, sub-confluent cells cultured in appropriate multi-well plates or dishes for microscopy
-
Complete cell culture medium
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Plating:
-
The day before the experiment, plate your cells at a density that will result in 60-80% confluency at the time of imaging.
-
-
Probe Preparation:
-
Reconstitute the lyophilized this compound probes in sterile, nuclease-free water as per the manufacturer's instructions.
-
Prepare a working solution of the probes by diluting the reconstituted stock in sterile PBS. The optimal final concentration in the cell culture medium should be determined experimentally but typically ranges from 1 nM to 10 nM.
-
-
Probe Incubation:
-
Add the diluted this compound probe working solution directly to the wells containing your cells in their complete culture medium.
-
Include the following controls:
-
Negative Control: Cells treated with a scrambled sequence this compound probe.
-
Untreated Control: Cells that do not receive any probes (to measure autofluorescence).
-
-
Gently swirl the plate to ensure even distribution of the probes.
-
Incubate the cells overnight (approximately 16 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Washing (Optional but Recommended for High Background):
-
If high background is observed, you can perform gentle washes.
-
Aspirate the probe-containing medium from the wells.
-
Wash the cells 1-2 times with pre-warmed complete culture medium.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the fluorophore on your this compound probe.[1]
-
Acquire images for your target probe, scrambled control, and untreated control using identical microscope settings.
-
Quantitative Data Summary
The following table provides example data to illustrate the expected signal-to-noise ratios (SNR) under different experimental conditions. SNR is calculated as (Mean Signal Intensity) / (Standard Deviation of Background).
| Condition | Mean Signal Intensity (a.u.) | Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| Optimized Protocol | |||
| Target Probe | 1500 | 150 | 10.0 |
| Scrambled Control | 200 | 150 | 1.3 |
| High Background Scenario | |||
| Target Probe (High Concentration) | 1800 | 500 | 3.6 |
| Scrambled Control | 600 | 500 | 1.2 |
| Low Signal Scenario | |||
| Target Probe (Low RNA Expression) | 300 | 150 | 2.0 |
| Scrambled Control | 180 | 150 | 1.2 |
Visualizations
Caption: The activation pathway of a this compound probe upon binding to its target RNA.
Caption: A logical workflow for troubleshooting common this compound probe experimental issues.
References
Technical Support Center: SMART-H Experimental Protocols
Welcome to the technical support center for the S creening and M olecular A nalysis with R obust T hroughput for H its (SMART-H) platform. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound protocols, with a focus on cell-based high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a this compound HTS campaign?
A1: The primary goal is not to identify a final drug, but to identify "hits" or "leads".[1][2] These are compounds that demonstrate a desired effect on a specific biological target and serve as the starting point for further optimization and development in the drug discovery pipeline.[1][2]
Q2: My assay signal is drifting over the course of the screening run. What can I do?
A2: Gradual signal drift can be caused by several factors, including reagent degradation, temperature fluctuations, or instrument instability. To mitigate this, it is recommended to run plates in a randomized order and use robust normalization methods (e.g., B-score) that can account for plate-to-plate variation.[1] It is also crucial to monitor temperature and ensure reagent stability throughout the experiment.[1]
Q3: I am getting a high number of false positives. What are the common causes and solutions?
A3: False positives are compounds that appear to be hits but interfere with the assay technology rather than exhibiting true biological activity.[1] Common causes include autofluorescence or compound aggregation. To address this, you should perform counter-screens to identify interfering compounds and use orthogonal assays with different detection technologies to confirm initial hits.[1]
Q4: How do I choose the optimal cell density for my cell-based assay?
A4: The optimal cell density is crucial for a robust signal window. You should perform an optimization experiment by seeding cells at varying densities (e.g., 5,000, 10,000, and 20,000 cells/well) and then measuring the assay response. The goal is to find a density that provides a strong signal-to-background ratio without reaching overconfluence by the end of the experiment.
Q5: What is a Z'-factor and why is it important for my HTS assay?
A5: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It measures the separation between the positive and negative control distributions. An assay with a Z'-factor greater than 0.5 is generally considered robust and reliable for screening.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound HTS experiments.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent cell seeding.2. Pipetting errors from automated liquid handlers.3. Edge effects on the microplate. | 1. Ensure cells are in a single-cell suspension before plating.2. Calibrate and perform regular maintenance on liquid handlers.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low Signal-to-Background Ratio | 1. Suboptimal reagent concentration.2. Insufficient incubation time.3. Low cell viability or density. | 1. Titrate key reagents (e.g., activating ligand, detection substrate) to find optimal concentrations.2. Perform a time-course experiment to determine the peak signal window.3. Verify cell health and optimize cell seeding density. |
| False Negatives | 1. Compound has low potency.2. Poor compound solubility or degradation.3. Insufficient assay sensitivity. | 1. If feasible, screen at multiple compound concentrations (quantitative HTS).2. Check compound stability in the assay buffer and consider using solubility enhancers like DMSO.3. Optimize the assay protocol to enhance signal detection.[1] |
Experimental Protocols
Protocol: Optimization of a Cell-Based Luciferase Reporter Assay
This protocol outlines the methodology for optimizing a cell-based luciferase reporter assay designed to measure the activation of a specific signaling pathway.
Objective: To determine the optimal cell density and activating ligand concentration for a robust and reproducible assay signal.
Materials:
-
Stable cell line expressing the luciferase reporter gene.
-
Assay-specific activating ligand.
-
Dimethyl sulfoxide (DMSO) for vehicle control.
-
Cell culture medium and fetal bovine serum (FBS).
-
384-well, solid white microplates suitable for luminescence assays.[1]
-
Automated liquid handlers and a compatible plate reader.[1]
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the reporter cell line.
-
Using an automated liquid handler, seed cells into a 384-well plate at three different densities.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the activating ligand.
-
Add the diluted ligand to the appropriate wells. Include negative controls (DMSO vehicle only) and positive controls (a known saturating concentration of the ligand).[1]
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) to allow for pathway activation and reporter gene expression.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the luciferase substrate to all wells according to the manufacturer's protocol.
-
Read the luminescence signal on a compatible plate reader.
-
Data Analysis:
-
Calculate the Signal-to-Background ratio for each condition.
-
Plot the dose-response curves for the activating ligand at each cell density.
Data Presentation: Example Optimization Results
| Cell Density (cells/well) | Ligand Concentration (nM) | Signal-to-Background Ratio | Z'-Factor | Recommendation |
| 5,000 | 100 | 8.2 | 0.41 | Suboptimal Z'-factor. |
| 10,000 | 100 | 15.5 | 0.68 | Optimal |
| 20,000 | 100 | 16.1 | 0.52 | Higher density offers no significant signal improvement and increases cost. |
Visualizations
This compound Workflow Diagram
Caption: The this compound high-throughput screening (HTS) workflow from preparation to hit confirmation.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting high variability in HTS assay data.
Signaling Pathway Example: GPCR Activation
Caption: A simplified GPCR signaling pathway leading to a measurable reporter gene signal.
References
Navigating Protein Solubility Challenges: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein solubility issues during their experiments. While the term "SMART-H" is broad and can refer to various technologies, this guide addresses the core challenge of overcoming protein insolubility with practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of protein insolubility during recombinant expression?
A1: Protein insolubility, often leading to the formation of inclusion bodies, can stem from several factors:
-
High Expression Rate: Rapid protein synthesis can overwhelm the cellular machinery for proper folding.[1]
-
Incorrect Folding: The protein may misfold due to the absence of specific chaperones or post-translational modifications in the expression host.[1]
-
Hydrophobic Patches: Exposed hydrophobic regions on the protein surface can lead to aggregation.[2]
-
Suboptimal Buffer Conditions: pH and ionic strength of the lysis and purification buffers can significantly impact protein solubility.[2]
-
High Protein Concentration: Overexpression can lead to concentrations that exceed the protein's intrinsic solubility.
-
Lack of Essential Co-factors: Some proteins require specific co-factors for proper folding and stability.
Q2: My protein is in inclusion bodies. Is it possible to recover soluble and active protein?
A2: Yes, it is often possible to recover active protein from inclusion bodies. The general workflow involves:
-
Isolation and Washing: Isolate the inclusion bodies from the cell lysate.
-
Solubilization: Use strong denaturants like 8M urea or 6M guanidinium hydrochloride to solubilize the aggregated protein.
-
Refolding: Gradually remove the denaturant to allow the protein to refold. This is a critical step and often requires optimization of buffer conditions (pH, additives), temperature, and protein concentration.
-
Purification: Purify the refolded, soluble protein using chromatography techniques.
Q3: How can I improve the solubility of my protein during the initial expression phase?
A3: To enhance protein solubility during expression, consider the following strategies:
-
Lower Expression Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[1]
-
Use a Weaker Promoter or Lower Inducer Concentration: This can reduce the rate of protein expression.[1]
-
Co-express with Chaperones: Molecular chaperones can assist in the proper folding of your target protein.
-
Utilize a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein (e.g., MBP, GST, SUMO) to your target protein can improve its solubility.[1]
-
Optimize Codons: Ensure the codons in your gene are optimized for the expression host to prevent translational pauses that can lead to misfolding.[1]
-
Screen Different Expression Strains: Some strains are specifically engineered to enhance the expression of difficult proteins.[1]
Troubleshooting Guides
Issue 1: Low Yield of Soluble Protein
If you are experiencing a low yield of your target protein in the soluble fraction, consult the following troubleshooting table.
| Possible Cause | Recommended Solution |
| Protein is expressed but found in the insoluble (pellet) fraction. | Optimize expression conditions (lower temperature, reduced inducer concentration).[1] Use a solubility-enhancing fusion tag. Co-express with chaperones. |
| Low overall protein expression. | Optimize codon usage for the expression host.[1] Verify the integrity of your expression vector. Try a different expression vector with a stronger promoter. |
| Protein is being degraded. | Add protease inhibitors to your lysis buffer. Use a protease-deficient expression strain. Perform all purification steps at low temperatures (e.g., 4°C). |
| Suboptimal lysis conditions. | Test different lysis methods (e.g., sonication, high-pressure homogenization, enzymatic lysis). Optimize the composition of the lysis buffer (pH, salt concentration, additives). |
Issue 2: Protein Precipitates During Purification or Storage
Precipitation of a purified protein can be a significant challenge. The following table provides potential solutions.
| Possible Cause | Recommended Solution |
| Incorrect buffer pH. | Determine the protein's isoelectric point (pI) and adjust the buffer pH to be at least one unit away from the pI.[2] |
| Inappropriate ionic strength. | Optimize the salt concentration (e.g., NaCl, KCl) in the buffer to prevent aggregation.[2] |
| Protein concentration is too high. | Determine the maximum soluble concentration and store the protein at or below this concentration. |
| Hydrophobic or electrostatic interactions. | Add stabilizing excipients to the buffer, such as glycerol, arginine, or non-detergent sulfobetaines.[2] |
| Oxidation of cysteine residues. | Add a reducing agent like DTT or TCEP to the buffer. |
| Freeze-thaw instability. | Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles. Consider adding cryoprotectants like glycerol or sucrose. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Solubility Screening
This protocol outlines a method for rapidly screening different conditions to optimize the soluble expression of a target protein.
-
Transformation: Transform your expression plasmid into different E. coli strains.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from each transformation. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture. Grow at 37°C until the OD600 reaches 0.5-0.6.
-
Expression Condition Screening: Divide the 10 mL culture into two 5 mL aliquots.
-
Aliquot A (Standard Condition): Induce with 1 mM IPTG and incubate at 37°C for 4 hours.
-
Aliquot B (Low-Temperature Condition): Induce with 0.1 mM IPTG and incubate at 18°C overnight.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in 1 mL of lysis buffer. Lyse the cells by sonication.
-
Solubility Analysis: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the relative amount of soluble protein under each condition.
Visualizing Experimental Workflows
Troubleshooting Protein Insolubility Workflow
The following diagram illustrates a logical workflow for troubleshooting protein insolubility issues.
Caption: A flowchart for diagnosing and solving common protein solubility problems.
Protein Refolding from Inclusion Bodies Workflow
This diagram outlines the key steps for recovering proteins from inclusion bodies.
Caption: A step-by-step process for protein refolding from inclusion bodies.
References
How to reduce background noise with SMART-H
Welcome to the technical support center for the SMART-H (Signal Magnification and Reduction Technology for Homogeneous-assays) platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues to ensure optimal assay performance.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while using the this compound platform, particularly concerning high background noise.
Question: Why is my background signal excessively high in my negative control or 'no analyte' wells?
Answer: High background signal can obscure your specific signal, leading to a poor signal-to-background (S/B) ratio and inaccurate results. The primary causes can be grouped into reagent-based, assay procedure-based, and instrumentation-based issues.
1. Reagent-Related Causes:
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Non-Specific Antibody Binding: Secondary antibodies may bind to components other than the primary antibody, or the primary antibody may exhibit non-specific binding to other proteins in the sample.[1][2][3]
-
Contaminated Reagents: Buffers or stock solutions may be contaminated with fluorescent particles or the analyte itself.[1][4] Repeated freeze-thaw cycles can also degrade reagents.[1]
-
Suboptimal Antibody Concentrations: Using excessively high concentrations of primary or secondary antibodies increases the likelihood of non-specific binding.[1][2]
2. Assay Procedure-Related Causes:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the plate or within the cellular matrix is a common cause of high background.[3][5]
-
Inadequate Washing: Failure to remove unbound antibodies and other reagents through sufficient washing steps can leave a residue that contributes to the background signal.[1][2][3]
-
Cell Autofluorescence: Many cell types naturally fluoresce, which can contribute significantly to the background signal.[1] Media components like phenol red or serum can also be sources of autofluorescence.[1]
3. Compound-Related Causes:
-
Autofluorescent Compounds: The small molecules being screened can themselves be fluorescent at the excitation and emission wavelengths of the assay, leading to false positives.[1][6]
A logical approach to diagnosing the source of high background is essential. The following workflow can help pinpoint the issue.
Caption: Troubleshooting workflow for high background noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in fluorescence-based assays like this compound?
Common sources of interference can be broadly categorized as either compound-related or non-compound-related.[1]
-
Non-compound-related issues include autofluorescence from cells, media, or plates, as well as non-specific binding of fluorescently labeled reagents.[1]
-
Compound-related interference stems from the intrinsic properties of the test molecules, such as compound autofluorescence or fluorescence quenching.[1][6]
Q2: How can I identify and mitigate cellular autofluorescence?
To identify autofluorescence, you should prepare a control sample of your cells that undergoes all processing steps (e.g., fixation, permeabilization) but without the addition of any fluorescent labels.[1] If you observe a signal in this unstained sample, it is likely due to autofluorescence.[1] To mitigate this:
-
Use cell culture media without phenol red.
-
For fixed cells, consider using quenching agents.[1]
-
Ensure your instrument settings are optimized to distinguish the specific signal from the background autofluorescence.
Q3: What is the best way to minimize background from non-specific antibody binding?
High background from non-specific antibody binding can be reduced by:
-
Optimizing antibody concentrations through titration to find the lowest concentration that still provides a robust specific signal.[1][2]
-
Using high-quality, assay-specific blocking buffers . You may need to test different blocking agents to find the most effective one for your system.[3][5]
-
Increasing the duration and frequency of wash steps after antibody incubation to more effectively remove unbound antibodies.[1][2][3]
Q4: My signal-to-background ratio is low. What should I optimize first?
A low signal-to-background (S/B) ratio can be due to either a weak specific signal or high background noise.
-
First, run the controls outlined in the troubleshooting workflow above to diagnose the source of high background. Addressing background is often the most straightforward way to improve the S/B ratio.
-
If the background is low but the specific signal is also weak, you may need to optimize the concentration of your detection reagents (e.g., antibodies) or the incubation times.[1][4] Ensure that the instrument settings, such as PMT gain, are appropriate for your assay's signal strength.[7]
The relationship between assay components and the final signal can be visualized as a pathway.
Caption: Factors contributing to the final signal in an immunoassay.
Data & Protocols
Optimizing Antibody Concentration
To reduce background noise, it is critical to determine the optimal antibody concentration that maximizes the signal-to-background ratio. Below is an example of data from a primary antibody titration experiment.
| Primary Antibody Dilution | Raw Signal (Positive Control) | Raw Signal (Negative Control) | Signal-to-Background (S/B) Ratio |
| 1:250 | 450,000 | 90,000 | 5.0 |
| 1:500 | 425,000 | 45,000 | 9.4 |
| 1:1000 | 380,000 | 20,000 | 19.0 |
| 1:2000 | 250,000 | 11,000 | 22.7 |
| 1:4000 | 130,000 | 9,500 | 13.7 |
In this example, while the 1:2000 dilution gives the highest S/B ratio, the 1:1000 dilution provides a very strong specific signal (380,000) and an excellent S/B ratio (19.0), making it the optimal choice for this assay.
Standard Experimental Protocol for Background Reduction
This protocol provides a general framework. You may need to optimize steps for your specific cell type and target.
-
Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration (determined via titration) in blocking buffer.
-
Remove blocking buffer from wells.
-
Add 50 µL of diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in blocking buffer.
-
Add 50 µL of diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Wash:
-
Remove the secondary antibody solution.
-
Wash the wells four times with 150 µL of wash buffer, protected from light.
-
-
Signal Detection:
-
Add 100 µL of PBS or appropriate assay buffer to each well.
-
Read the plate on the this compound compatible reader using the appropriate excitation and emission settings.
-
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. arp1.com [arp1.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ionoptix.com [ionoptix.com]
SMART-H Quantitative Calibration: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for calibrating the SMART-H system for precise quantitative measurements.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound calibration for quantitative analysis?
A1: The this compound system relies on a ratiometric output, typically the ratio of signals from two fluorescent or luminescent moieties (e.g., Donor/Acceptor). Quantitative calibration aims to establish a precise correlation between this ratiometric signal and the concentration of the analyte or the activity of the biological process being measured. This is typically achieved by generating a standard curve using known concentrations of a positive control or by performing a titration experiment to determine the dynamic range and EC50 of the biosensor's response.
Q2: How do I establish the dynamic range of my this compound biosensor?
A2: To determine the dynamic range, you need to measure the biosensor's response to a range of stimuli concentrations. This involves a titration experiment where cells expressing the this compound biosensor are treated with increasing concentrations of a known agonist. The dynamic range is the interval between the basal signal (no stimulus) and the maximum saturated signal.
Q3: My negative control is showing a high signal. What are the possible causes?
A3: A high signal in the negative control can be due to several factors:
-
Autofluorescence/Autoluminescence: The cells or medium may have high intrinsic fluorescence or luminescence in the detection channel.
-
Cross-talk: There might be spectral bleed-through between the donor and acceptor channels.
-
Constitutive Activity: The signaling pathway that this compound monitors might have high basal activity in your specific cell line.
-
Vector Expression Issues: Overexpression of the this compound biosensor can sometimes lead to aggregation and a high, non-specific signal.
Troubleshooting Guide
Issue 1: High Variability Between Replicates
High variability in your measurements can obscure real biological effects. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette. Allow plates to rest at room temperature for 15-20 minutes before incubation to ensure even cell distribution. | Coefficient of Variation (%CV) between replicate wells should decrease to <15%. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents. | Improved precision and accuracy of measurements. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or water. | Minimized systematic error across the plate. |
| Cell Health Issues | Perform a cell viability assay (e.g., Trypan Blue or a commercial viability kit) to ensure cells are healthy (>95% viability) before the experiment. | More consistent cellular responses and reduced data scatter. |
Issue 2: Low Signal-to-Noise Ratio or Poor Dynamic Range
A low signal-to-noise ratio makes it difficult to distinguish the specific signal from the background.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Reagent Concentration | Titrate the key reagents, such as the stimulating ligand or substrate, to find the optimal concentration that yields the maximal response (EC80-EC100). | An increase in the fold-change between the stimulated and unstimulated states. |
| Incorrect Filter/Monochromator Settings | Consult the this compound technical data sheet for the exact excitation and emission maxima of the donor and acceptor fluorophores. Ensure your plate reader settings match these specifications. | Maximized signal detection and reduced background. |
| Low Biosensor Expression | Optimize the transfection or transduction protocol to increase the expression level of the this compound biosensor. Consider using a stronger promoter or a different delivery method. | A stronger overall signal without reaching levels that cause cytotoxicity or artifacts. |
| Inappropriate Assay Buffer | Ensure the assay buffer composition (pH, ionic strength) is compatible with both the cells and the this compound biosensor's function. | A stable and robust biosensor signal. |
Experimental Protocols
Protocol 1: Generation of a Standard Dose-Response Curve
This protocol describes how to generate a dose-response curve to calibrate the this compound signal.
-
Cell Seeding: Seed cells expressing the this compound biosensor in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Reagent Preparation: Prepare a serial dilution of your agonist (e.g., a known drug or ligand) in the appropriate assay buffer. Include a vehicle-only control (0 concentration).
-
Stimulation: Remove the culture medium and add the prepared agonist dilutions to the respective wells.
-
Incubation: Incubate the plate for the predetermined optimal time for the signaling pathway to be activated.
-
Signal Measurement: Read the plate using a microplate reader at the specified excitation and emission wavelengths for both the donor and acceptor.
-
Data Analysis:
-
Calculate the ratiometric signal (Acceptor/Donor) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic regression to determine the EC50 and the maximum response.
-
Visual Guides
Validation & Comparative
Validating Computationally-Generated Therapeutic Hypotheses with Mass Spectrometry: A Guide
The following guide provides a comprehensive overview of how to validate therapeutic hypotheses generated from a multi-omic analysis platform, such as the hypothetical "Systematic Multi-omic Assembly of Relevant Therapeutic Hypotheses" (SMART-H), using mass spectrometry. While "this compound" does not correspond to a publicly known specific technology, this guide outlines the general principles and experimental workflows applicable to validating computational predictions in drug discovery and development.
Mass spectrometry is a powerful and versatile analytical technique that plays a crucial role in validating computationally derived biological hypotheses.[1][2][3][4] It can provide qualitative and quantitative information about proteins and metabolites, enabling researchers to confirm the molecular changes predicted by multi-omic analysis.[5][6]
Data Presentation for Comparative Analysis
To facilitate a clear comparison between the predictions from a computational platform like this compound and the experimental validation data from mass spectrometry, quantitative data should be summarized in structured tables.
Table 1: Comparison of Predicted vs. Measured Protein Abundance Changes
| Protein Target | Predicted Fold Change (this compound) | Measured Fold Change (Mass Spectrometry) | p-value | Validation Status |
| Kinase X | 2.5 | 2.1 | 0.005 | Confirmed |
| Phosphatase Y | -1.8 | -2.0 | 0.01 | Confirmed |
| Transcription Factor Z | 1.5 | 0.8 | 0.15 | Not Confirmed |
Table 2: Comparison of Predicted vs. Measured Metabolite Level Changes
| Metabolite | Predicted Fold Change (this compound) | Measured Fold Change (Mass Spectrometry) | p-value | Validation Status |
| Metabolite A | 3.0 | 2.8 | 0.001 | Confirmed |
| Metabolite B | -2.2 | -1.5 | 0.08 | Not Confirmed |
| Metabolite C | 1.7 | 1.9 | 0.02 | Confirmed |
Experimental Protocols for Mass Spectrometry-Based Validation
Detailed methodologies are crucial for the reproducibility and interpretation of validation experiments.
Protocol 1: Global Proteomics Profiling (for protein abundance changes)
-
Sample Preparation:
-
Cells or tissues are lysed in a buffer containing detergents and protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and digested into peptides using trypsin. For enhanced reproducibility, a standardized digestion protocol such as the SMART Digest kit can be employed.[7][8][9][10][11]
-
-
LC-MS/MS Analysis:
-
Peptides are separated by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer is operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using software such as MaxQuant, Proteome Discoverer, or Spectronaut.
-
Peptides and proteins are identified by searching against a protein database.
-
Label-free quantification (LFQ) or isobaric labeling (e.g., TMT) is used to determine the relative abundance of proteins between different conditions.
-
Protocol 2: Targeted Proteomics (for specific protein quantification)
-
Peptide Selection and Synthesis:
-
Unique and proteotypic peptides for the target proteins of interest are selected.
-
Stable isotope-labeled internal standard (SIS) peptides are synthesized.
-
-
Sample Preparation:
-
Protein extraction and digestion are performed as in the global proteomics protocol.
-
A known amount of SIS peptides is spiked into the digested samples.
-
-
LC-MS/MS Analysis (SRM/MRM):
-
The analysis is performed on a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
The instrument is set to specifically monitor the precursor-to-fragment ion transitions for the target and SIS peptides.
-
-
Data Analysis:
-
The peak areas of the endogenous target peptides and the corresponding SIS peptides are integrated.
-
The concentration of the target protein is calculated based on the ratio of the endogenous peptide to the SIS peptide.
-
Protocol 3: Global Metabolomics Profiling (for metabolite level changes)
-
Metabolite Extraction:
-
Metabolites are extracted from cells, tissues, or biofluids using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
-
LC-MS Analysis:
-
The extracted metabolites are separated using either reverse-phase or HILIC chromatography coupled to a high-resolution mass spectrometer.
-
Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
-
Data Analysis:
-
Raw data is processed using software such as XCMS, MZmine, or Compound Discoverer for peak picking, alignment, and integration.
-
Metabolites are putatively identified by matching their accurate mass and retention time to metabolite databases (e.g., HMDB, KEGG).
-
Confirmation of metabolite identity is typically done by comparing fragmentation patterns (MS/MS spectra) to standards.
-
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex workflows and biological relationships.
References
- 1. This compound Lab Infrastructure – this compound [smarth-ntnu.com]
- 2. DevTracker Programme GB-GOV-26-OODA-EPSRC-CAV8A74-D8KAD5F-UZ9NSGW [devtracker.fcdo.gov.uk]
- 3. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. [PDF] Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 6. SMART: A data reporting standard for mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Solid-State Hydrogen Storage Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for clean and sustainable energy sources has positioned hydrogen as a frontrunner in the global energy transition. However, the efficient and safe storage of hydrogen remains a critical challenge. Solid-state hydrogen storage materials offer a promising solution, potentially enabling higher energy densities and improved safety compared to traditional compressed gas or liquid hydrogen storage. This guide provides a comprehensive comparison of prominent solid-state hydrogen storage materials, focusing on their performance metrics, the experimental protocols for their evaluation, and the key relationships between their performance indicators.
Performance Comparison of Hydrogen Storage Materials
The selection of a hydrogen storage material is a multi-faceted decision, balancing storage capacity, operating conditions, and charge/discharge kinetics. The following table summarizes the key quantitative performance indicators for different classes of solid-state hydrogen storage materials.
| Material Class | Gravimetric Capacity (wt.%) | Volumetric Capacity (kg H₂/m³) | Operating Temperature (°C) | Operating Pressure (bar) |
| Metal Hydrides | ||||
| Interstitial Hydrides (e.g., LaNi₅H₆, TiFeH₂) | 1-2 | 80-120 | 20-100 | 10-50 |
| Complex Hydrides (e.g., NaAlH₄, LiBH₄) | 5-18.5[1] | 100-150[1] | 100-400 | 50-200 |
| Magnesium Hydride (MgH₂) | ~7.6[2] | ~130[2] | 250-400 | 1-20 |
| Chemical Hydrides | ||||
| e.g., Ammonia Borane (NH₃BH₃) | up to 19.6 | ~150 | 80-200 (Decomposition) | 1-10 (Release) |
| e.g., Sodium Borohydride (NaBH₄) (Hydrolysis) | up to 10.8 | ~120 | 25-80 (Hydrolysis) | 1 (Release) |
| Sorbents | ||||
| Metal-Organic Frameworks (MOFs) | 1-14[3] | 10-60 | -196 (77K) to RT | 1-200 |
| Carbon Nanomaterials (CNTs, Graphene) | 1-8 | 10-40 | -196 (77K) to RT | 1-100 |
Key Performance Indicators for Hydrogen Storage
The ideal hydrogen storage material possesses a combination of high gravimetric and volumetric capacity, operates under ambient conditions, and exhibits rapid hydrogen uptake and release. The following diagram illustrates the logical relationship between these key performance indicators.
Experimental Protocols
Accurate and reproducible characterization of hydrogen storage materials is paramount for meaningful comparison and technological advancement. The following are detailed methodologies for key experiments cited in the evaluation of these materials.
Measurement of Hydrogen Storage Capacity
a) Volumetric Method (Sieverts' Apparatus):
This is a widely used technique to determine the amount of hydrogen absorbed or desorbed by a material.[4][5]
-
Principle: A known quantity of hydrogen gas is introduced into a calibrated volume containing the sample. The amount of hydrogen taken up by the material is calculated from the pressure drop in the system at a constant temperature.
-
Apparatus: A high-pressure Sieverts-type volumetric analyzer is used, which includes a gas reservoir of known volume, a sample holder, pressure transducers, and temperature control systems.[6]
-
Procedure:
-
The sample is first degassed under vacuum at an elevated temperature to remove any adsorbed impurities.
-
The volume of the sample holder (dead volume) is determined using a non-adsorbing gas like helium.
-
A known amount of hydrogen is expanded from the reservoir into the sample holder.
-
The system is allowed to reach equilibrium, and the final pressure is recorded.
-
The amount of adsorbed hydrogen is calculated using the ideal gas law or a more precise equation of state, accounting for the non-ideal behavior of hydrogen at high pressures.
-
This process is repeated at various pressures to construct a pressure-composition-isotherm (PCI) curve.
-
b) Gravimetric Method:
This method directly measures the change in mass of the sample as it absorbs or desorbs hydrogen.
-
Principle: The weight of the sample is continuously monitored using a sensitive microbalance as it is exposed to a hydrogen atmosphere at a specific temperature and pressure.
-
Apparatus: A thermogravimetric analyzer (TGA) or a dedicated gravimetric sorption analyzer equipped with a high-pressure cell and a microbalance.
-
Procedure:
-
The sample is loaded into the microbalance, and the system is purged with an inert gas.
-
The sample is then heated under vacuum to remove any moisture or volatile impurities.
-
Hydrogen gas is introduced into the system at the desired pressure.
-
The change in the sample's weight is recorded over time until equilibrium is reached.
-
The gravimetric storage capacity is calculated as the percentage increase in weight.
-
Buoyancy effects due to the high pressure of hydrogen must be corrected for accurate measurements.[7]
-
Determination of Charge/Discharge Kinetics
The rate at which a material can absorb (charge) and release (desorb) hydrogen is a critical parameter for practical applications.
-
Methodology: Kinetic data is typically obtained from the same volumetric or gravimetric experiments used to measure storage capacity.
-
Data Analysis:
-
For absorption kinetics , the amount of hydrogen absorbed is plotted against time at a constant pressure and temperature.
-
For desorption kinetics , the pressure of the system is reduced, and the amount of hydrogen released is monitored over time.
-
The rate constants and activation energies for the absorption and desorption processes can be determined by fitting the experimental data to various kinetic models.
-
Temperature-Programmed Desorption (TPD)
TPD is a powerful technique for studying the desorption characteristics of hydrogen from a material.[4]
-
Principle: A sample that has been pre-loaded with hydrogen is heated at a constant rate, and the desorbed hydrogen is detected as a function of temperature.
-
Apparatus: A TPD system typically consists of a reactor, a temperature controller, and a detector such as a mass spectrometer or a thermal conductivity detector.
-
Procedure:
-
The sample is saturated with hydrogen at a specific temperature and pressure.
-
The sample is then heated at a linear rate in a stream of inert gas or under vacuum.
-
The concentration of hydrogen in the effluent gas is continuously monitored.
-
The resulting TPD spectrum shows peaks corresponding to the desorption of hydrogen from different binding sites within the material. The peak temperature provides information about the thermal stability of the hydride.
-
By employing these standardized experimental protocols, researchers can generate reliable and comparable data, which is essential for the rational design and development of next-generation hydrogen storage materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen storage and handling with hydrides [degruyterbrill.com]
- 3. Factors Affecting Hydrogen Adsorption in Metal–Organic Frameworks: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.eere.energy.gov [www1.eere.energy.gov]
- 5. researchgate.net [researchgate.net]
- 6. Standardized Testing Program for Solid-State Hydrogen Storage Technologies - UNT Digital Library [digital.library.unt.edu]
- 7. Gravimetric tank method to evaluate material-enhanced hydrogen storage by physisorbing materials - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP05241G [pubs.rsc.org]
A Comparative Guide to SMART Probes and Traditional Fluorescent Dyes for Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent tools is paramount for the accurate visualization and quantification of cellular processes. This guide provides an objective comparison between a "smart" fluorescent probe, Peroxyfluor-1 (PF1), a selective detector of hydrogen peroxide (H₂O₂), and traditional fluorescent dyes like fluorescein and rhodamine. Experimental data and detailed protocols are presented to assist in making informed decisions for specific research applications.
Introduction to Fluorescent Probes
Traditional fluorescent dyes, such as fluorescein and rhodamine, have been foundational tools in biological imaging for decades. These dyes are prized for their strong fluorescence and are widely used to label and track biomolecules. However, their fluorescence is "always on," which can lead to high background signals and challenges in detecting specific molecular events.
In contrast, "smart" fluorescent probes are designed to respond to specific cellular analytes or environmental changes with a detectable change in their fluorescence, often transitioning from a non-fluorescent to a highly fluorescent state. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of specific molecules like reactive oxygen species (ROS). Peroxyfluor-1 (PF1) is a prime example of a smart probe, engineered for the selective detection of hydrogen peroxide, a key signaling molecule and a marker of oxidative stress.[1][2]
Quantitative Performance Comparison
The selection of a fluorescent dye is heavily influenced by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (fluorescence efficiency), and photostability. For smart probes, the fluorescence turn-on ratio in response to its target analyte is a critical performance indicator.
| Feature | Peroxyfluor-1 (PF1) | Fluorescein | Rhodamine B |
| Analyte | Hydrogen Peroxide (H₂O₂) | General Labeling | General Labeling |
| Excitation Max (nm) | ~450 | ~494 | ~554 |
| Emission Max (nm) | ~515 | ~518 | ~577 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not available | ~70,000 | ~110,000 |
| Quantum Yield (Φ) | >0.9 (after reaction) | ~0.9 | ~0.7 |
| Fluorescence Turn-On Ratio | >10-fold | N/A (always on) | N/A (always on) |
| Selectivity | High for H₂O₂ over other ROS | N/A | N/A |
| pH Sensitivity | Low | High | Low |
| Photostability | Moderate | Low | Moderate |
Table 1: Comparison of photophysical and performance characteristics of Peroxyfluor-1, Fluorescein, and Rhodamine B.
Signaling Pathway and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing these fluorescent tools.
Peroxyfluor-1 (PF1) Activation by Hydrogen Peroxide
The detection mechanism of PF1 relies on the specific reaction between its boronate group and hydrogen peroxide. This reaction cleaves the boronate, releasing the highly fluorescent fluorescein molecule.
Comparative Experimental Workflow for Cellular Imaging
The following workflow outlines the key steps for comparing the performance of a smart probe like PF1 with a traditional fluorescent dye for cellular imaging.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for using Peroxyfluor-1 and traditional fluorescent dyes for cellular imaging.
Protocol 1: Detection of Intracellular Hydrogen Peroxide with Peroxyfluor-1 (PF1)
This protocol describes the use of PF1 to detect H₂O₂ in cultured cells.
Materials:
-
Peroxyfluor-1 (PF1) stock solution (e.g., 1 mM in DMSO)
-
Cultured cells (e.g., RAW 264.7 macrophages) on glass-bottom dishes
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Hydrogen peroxide (H₂O₂) solution (for positive control)
-
Fluorescence microscope with appropriate filters for fluorescein
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for live-cell imaging.
-
Loading of PF1:
-
Prepare a working solution of PF1 by diluting the stock solution in HBSS to a final concentration of 5-10 µM.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the PF1 working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Induction of H₂O₂ Production (Optional):
-
To induce endogenous H₂O₂ production, cells can be treated with a stimulant such as phorbol 12-myristate 13-acetate (PMA) for macrophages.
-
For a positive control, treat cells with a known concentration of exogenous H₂O₂ (e.g., 50-100 µM) for 15-30 minutes.
-
-
Imaging:
-
Wash the cells twice with HBSS to remove excess probe.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation ~488 nm, emission ~515 nm).
-
Acquire images at different time points to monitor the change in fluorescence intensity.
-
Protocol 2: General Cellular Staining with a Fluorescein-Conjugated Antibody
This protocol outlines the general steps for immunofluorescence staining using a fluorescein-conjugated antibody.
Materials:
-
Fluorescein-conjugated primary or secondary antibody
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
-
Antibody Staining:
-
Dilute the fluorescein-conjugated antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS, with each wash lasting 5 minutes.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for fluorescein.
-
Conclusion
Both smart probes and traditional fluorescent dyes are invaluable tools in cellular imaging. Traditional dyes like fluorescein and rhodamine offer bright, stable signals for general labeling and localization studies. However, for the detection of specific molecular events with high signal-to-noise, smart probes such as Peroxyfluor-1 provide a distinct advantage. The choice of fluorescent tool should be guided by the specific biological question being addressed, taking into account the dye's photophysical properties, mechanism of action, and the experimental context. This guide provides the foundational information to aid researchers in selecting the optimal fluorescent probe for their needs.
References
Navigating High-Throughput Screening in Drug Discovery: A Comparative Guide
A note on "SMART-H": Initial searches for a specific experimental technology platform referred to as "this compound" within the drug discovery and development domain did not yield a clearly identifiable, publicly documented methodology. The term "SMART" in the context of pharmaceuticals often refers to the broad application of technologies like artificial intelligence and machine learning to make the drug discovery process more efficient and predictive.[1][2][3]
This guide, therefore, provides a comparative overview of established High-Throughput Screening (HTS) technologies that form the backbone of modern drug discovery, a field where "smarter" and more efficient approaches are continually sought.[4][5] HTS allows for the rapid testing of millions of chemical, genetic, or pharmacological compounds to identify "hits" that modulate a specific biomolecular pathway.[6]
Comparison of Key High-Throughput Screening Technologies
The selection of an HTS assay technology is a critical decision in any drug discovery campaign, with the choice depending on the biological question, target type, and available resources. Below is a comparison of several widely used HTS methodologies.
| Technology | Principle | Throughput | Advantages | Disadvantages | Typical Applications |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescent molecules (a donor and an acceptor) when in close proximity. Changes in the interaction of target molecules, tagged with the fluorophores, alter the FRET signal.[4] | High | Homogeneous (no-wash) assay format, sensitive, provides distance-dependent information. | Requires labeling of interacting partners, potential for autofluorescence interference from library compounds. | Protein-protein interactions, protein-nucleic acid interactions, immunoassays. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled molecule binds to a larger molecule, its rotation slows, and the polarization of the emitted light increases.[4] | High | Homogeneous assay format, cost-effective, robust. | Limited to binding assays, sensitive to compound fluorescence, requires a significant size difference between binding partners. | Receptor-ligand binding, enzyme inhibition assays. |
| AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based technology where a donor bead, upon excitation, releases singlet oxygen, which travels to an acceptor bead in close proximity, triggering a chemiluminescent signal. | Very High | Highly sensitive due to signal amplification, homogeneous format, resistant to color quenching. | Sensitive to light, potential for interference from singlet oxygen quenchers in the compound library. | Protein-protein interactions, enzyme assays, biomarker detection. |
| Cell-Based Assays | Utilize living cells to measure the biological response to a compound. Endpoints can include changes in reporter gene expression, cell viability, or second messenger levels.[7] | Medium to High | Provides more physiologically relevant data by assessing activity in a cellular context.[7] | More complex to develop and run, higher variability, potential for compound cytotoxicity to interfere with the readout. | Agonist/antagonist screening for receptors, signaling pathway analysis, toxicity screening. |
| Surface Plasmon Resonance (SPR) | A label-free technology that detects the binding of an analyte to a ligand immobilized on a sensor surface by measuring changes in the refractive index.[4] | Low to Medium | Provides real-time kinetic data (association and dissociation rates), label-free.[4] | Lower throughput, requires specialized equipment, protein immobilization can affect activity. | Fragment-based screening, binding kinetics, target validation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental data. Below is a generalized protocol for a Fluorescence Polarization-based competitive binding assay.
Objective: To identify compounds that inhibit the interaction between a target protein and a fluorescently labeled ligand.
Materials:
-
Target Protein
-
Fluorescently Labeled Ligand (Tracer)
-
Assay Buffer
-
Test Compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, unlabeled ligand for positive control) into the microplate wells using an automated liquid handler.
-
Protein-Tracer Mix Preparation: Prepare a solution of the target protein and the fluorescently labeled ligand in assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.
-
Incubation: Add the protein-tracer mix to all wells of the microplate.
-
Equilibration: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the positive and negative controls.
-
Plot the percentage inhibition against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for active compounds.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.
Caption: A simplified diagram of a generic kinase signaling pathway.
References
- 1. pharmtech.com [pharmtech.com]
- 2. smartdrugdiscovery.org [smartdrugdiscovery.org]
- 3. A smarter way to streamline drug discovery | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. High throughput screening in modern drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. tecan.com [tecan.com]
A Comparative Analysis of SMART-H and Existing MRI Contrast Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the novel pH-sensitive "smart" MRI contrast agent, exemplified by Gd(III)-DOTA-silyl, against established classes of MRI contrast agents. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of contrast agents for preclinical and clinical research.
The landscape of magnetic resonance imaging (MRI) contrast agents is continually evolving, driven by the pursuit of enhanced diagnostic accuracy and improved patient safety. While conventional gadolinium-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced MRI for decades, concerns over gadolinium deposition have spurred the development of alternative and "smart" responsive agents. This guide focuses on a comparative analysis of a pH-sensitive smart contrast agent, represented here by the Gd(III)-DOTA-silyl complex, and existing clinical and investigational contrast agents, including gadolinium-based agents, iron oxide nanoparticles, and manganese-based agents.
Performance Comparison of MRI Contrast Agents
The efficacy of an MRI contrast agent is primarily determined by its ability to alter the relaxation times of water protons in tissue, a property quantified by relaxivity (r1 and r2). Higher r1 relaxivity leads to greater signal enhancement on T1-weighted images, which is the desired effect for most gadolinium- and manganese-based agents. Iron oxide nanoparticles, conversely, are typically T2/T2*-shortening agents, leading to signal reduction.
Below are tables summarizing the key performance characteristics of the compared MRI contrast agents.
Table 1: Relaxivity of pH-Sensitive Smart Contrast Agent (Gd(III)-DOTA-silyl)
| Agent | Magnetic Field | pH | Longitudinal Relaxation Rate (R1) (msec⁻¹) |
| Gd(III)-DOTA-silyl | 3 T | 4.0 | 7.6 x 10⁻³ |
| Gd(III)-DOTA-silyl | 3 T | 7.0 | 2.7 x 10⁻³ |
Note: The concentration of the Gd(III)-DOTA-silyl agent used in this experiment was not specified in the source literature, preventing the conversion of R1 to the standard r1 relaxivity unit (mM⁻¹s⁻¹). This highlights a crucial aspect of smart agents: their effect is often reported as a change in relaxation rate in response to a stimulus.
Table 2: Relaxivity of Gadolinium-Based Contrast Agents (GBCAs)
| Agent | Magnetic Field | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio |
| Gadoterate meglumine (Dotarem®) | 1.5 T | 3.32 - 3.6 | 4.3 - 4.5 | ~1.3 |
| 3 T | 3.00 | - | - | |
| 7 T | 2.84 | - | - | |
| Gadobutrol (Gadavist®/Gadovist®) | 1.5 T | 4.78 - 5.2 | 5.2 - 6.1 | ~1.1 |
| 3 T | 4.97 | - | - | |
| 7 T | 3.83 | - | - | |
| Gadobenate dimeglumine (MultiHance®) | 1.5 T | 7.9 | 9.4 | ~1.2 |
| 3 T | 6.3 | 8.7 | ~1.4 | |
| Gadoxetate disodium (Eovist®/Primovist®) | 1.5 T | 6.7 | 7.5 | ~1.1 |
Table 3: Relaxivity of Iron Oxide Nanoparticles (IONPs)
| Agent | Magnetic Field | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio |
| Ferumoxytol (Feraheme®) | 0.5 T | 38 | 83 | ~2.2 |
| 1.5 T | 15 - 19 | 89 | ~5.2 | |
| 3 T | - | - | - | |
| Ferucarbotran (Resovist®) | - | - | - | - |
Note: Relaxivity values for IONPs can vary significantly based on particle size, coating, and aggregation state.
Table 4: Relaxivity of Manganese-Based Contrast Agents
| Agent | Magnetic Field | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio |
| Mn-DPDP (Teslascan® - withdrawn) | 0.47 T (20 MHz) | 2.8 | 3.7 | ~1.3 |
| Mn-PyC3A (investigational) | 1.4 T | 2.1 | - | - |
Signaling Pathway and Classification
The mechanism of action for smart contrast agents like Gd(III)-DOTA-silyl involves a change in the molecular structure in response to a physiological stimulus, which in turn modulates the agent's interaction with surrounding water molecules and thus its relaxivity.
Caption: pH-sensitive activation of Gd(III)-DOTA-silyl.
The various MRI contrast agents can be classified based on their composition and mechanism of action.
Caption: Classification of different MRI contrast agents.
Experimental Protocols
Standardized experimental protocols are critical for the accurate and reproducible assessment of MRI contrast agent performance.
1. Relaxivity Measurement
The longitudinal (r1) and transverse (r2) relaxivities of a contrast agent are determined by measuring the relaxation times (T1 and T2) of aqueous solutions containing varying concentrations of the agent.
-
Sample Preparation: A series of dilutions of the contrast agent are prepared in a relevant medium (e.g., deionized water, saline, or plasma). A sample of the medium without the contrast agent serves as a control.
-
T1 Measurement: The T1 relaxation times are measured using an inversion-recovery pulse sequence on an MR scanner at a specific magnetic field strength and temperature (typically 37°C). A range of inversion times (TI) are used to acquire a series of images.
-
T2 Measurement: The T2 relaxation times are measured using a spin-echo or a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence. A series of images are acquired with varying echo times (TE).
-
Data Analysis: The signal intensity from a region of interest (ROI) within each sample is plotted against the corresponding TI (for T1) or TE (for T2). These data are then fitted to an exponential recovery (for T1) or decay (for T2) function to calculate the T1 and T2 values for each concentration. The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the concentration of the contrast agent. The slope of the linear fit of this plot represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.
2. Cytotoxicity Assessment (MTT Assay)
The in vitro cytotoxicity of a contrast agent is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.
-
Cell Culture: A suitable cell line (e.g., human fibroblasts, endothelial cells) is cultured in a 96-well plate until a confluent monolayer is formed.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the contrast agent. A control group receives medium without the contrast agent.
-
Incubation: The cells are incubated with the contrast agent for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control group. A dose-response curve is generated by plotting cell viability against the concentration of the contrast agent.
3. In Vivo MRI Protocol
In vivo imaging studies in animal models are essential to evaluate the efficacy and biodistribution of a new contrast agent.
-
Animal Model: An appropriate animal model of disease (e.g., a tumor-bearing mouse) is selected.
-
Pre-contrast Imaging: Baseline T1-weighted MR images of the region of interest are acquired before the administration of the contrast agent.
-
Contrast Agent Administration: The contrast agent is administered intravenously (e.g., via a tail vein catheter) at a specific dose.
-
Post-contrast Imaging: Dynamic or static T1-weighted MR images are acquired at multiple time points after contrast agent administration to observe the enhancement pattern and clearance of the agent.
-
Data Analysis: The signal intensity in the region of interest (e.g., the tumor) and in surrounding healthy tissue is measured on the pre- and post-contrast images. The percentage of signal enhancement is calculated to quantify the effect of the contrast agent. The pharmacokinetic parameters can also be modeled from dynamic contrast-enhanced (DCE-MRI) data.
Caption: General workflow for evaluating new MRI contrast agents.
Biocompatibility and Safety
The safety profile of an MRI contrast agent is of paramount importance.[1]
-
Gadolinium-Based Contrast Agents (GBCAs): The primary safety concern with GBCAs is the potential for gadolinium to dissociate from its chelating ligand and deposit in tissues, including the brain.[1] This has led to increased scrutiny of linear GBCAs, which are generally less stable than macrocyclic agents.[1] Nephrogenic Systemic Fibrosis (NSF), a rare but serious condition, has been linked to the use of certain GBCAs in patients with severe renal impairment.[2]
-
Iron Oxide Nanoparticles (IONPs): IONPs are generally considered to have a good safety profile as the iron can be incorporated into the body's natural iron stores.[3] However, potential toxicities can arise from the nanoparticle core or its coating material.[3] Research is ongoing to optimize their biocompatibility and clearance from the body.[1]
-
Manganese-Based Contrast Agents: Manganese is an essential element, which could offer a safety advantage. However, excess free manganese can be neurotoxic.[4] Therefore, the stability of the chelate is crucial for manganese-based agents.[4]
-
Smart Contrast Agents: The safety of smart contrast agents depends on the toxicity of the parent molecule and its breakdown products. For agents like Gd(III)-DOTA-silyl, the cleavage of the silyl groups should ideally result in biocompatible byproducts. Comprehensive toxicological studies are essential for any new smart contrast agent.
References
Decoding "SMART-H": A Comparative Guide to SMART-seq for Single-Cell RNA Sequencing Reproducibility
Initial searches for an experimental method explicitly named "SMART-H" did not yield a recognized, standalone technique within the life sciences and drug development fields. It is highly probable that the query refers to the widely adopted and similarly named "SMART-seq" (Switching Mechanism at 5' End of RNA Template sequencing) family of protocols for single-cell RNA sequencing. This guide, therefore, provides a comparative analysis of the SMART-seq methods, focusing on the crucial aspect of experimental reproducibility.
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of SMART-seq protocols against each other and alternative methods. The information presented is based on publicly available experimental data.
Comparative Analysis of Single-Cell RNA Sequencing Methods
The reproducibility and performance of single-cell RNA sequencing (scRNA-seq) methods are critical for generating reliable and comparable datasets. The SMART-seq family of protocols is known for its high sensitivity and full-length transcript coverage, which is essential for isoform and single-nucleotide polymorphism (SNP) analysis. However, other methods, such as those based on droplet microfluidics (e.g., 10x Genomics Chromium), offer significantly higher throughput.
The choice of method often involves a trade-off between the depth of information per cell and the number of cells that can be analyzed. For studies requiring detailed characterization of a smaller number of cells, SMART-seq is often favored. For large-scale cell atlas projects, high-throughput methods are typically employed.
Data on Experimental Reproducibility
The following table summarizes key performance and reproducibility metrics for different versions of SMART-seq and a leading high-throughput alternative. The data is aggregated from various studies and may vary based on the specific experimental conditions, cell types, and sequencing depth.
| Method | Key Features | Gene Detection Sensitivity (Median Genes per Cell) | Transcript Coverage | Throughput | Key Reproducibility Considerations |
| SMART-seq2 | Improved sensitivity over the original SMART-seq. | ~3,000 - 6,000 | Full-length | Low (plate-based) | High sensitivity to lysis and reverse transcription conditions. |
| SMART-seq3 | Incorporates 5' UMIs for more accurate transcript counting. | ~5,000 - 9,000 | Full-length with 5' end bias for counting | Low (plate-based) | UMI helps in reducing amplification bias, improving quantitative accuracy. |
| SMART-seq3xpress | Miniaturized and streamlined version of SMART-seq3. | Comparable to SMART-seq3 | Full-length with 5' end bias for counting | Medium (higher than other SMART-seq versions) | Reduced reaction volumes can increase sensitivity to pipetting errors. |
| 10x Genomics Chromium | Droplet-based high-throughput method. | ~1,500 - 4,000 | 3' or 5' end-biased | High (thousands to tens of thousands of cells) | High cell throughput provides statistical power to overcome lower per-cell gene detection. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility of scRNA-seq experiments. Below are generalized methodologies for the key techniques discussed.
SMART-seq3 General Protocol
-
Single-Cell Isolation: Single cells are sorted into individual wells of a 96- or 384-well plate containing lysis buffer.
-
Cell Lysis: The cells are lysed to release their RNA content.
-
Reverse Transcription (RT): An oligo(dT) primer is annealed to the poly(A) tails of the mRNA. Reverse transcriptase synthesizes the first-strand cDNA. When the reverse transcriptase reaches the 5' end of the mRNA template, it adds a few non-templated cytosine nucleotides.
-
Template Switching: A Template Switching Oligo (TSO) containing a universal primer sequence and a 3' riboguanosine triplet anneals to the non-templated cytosines. The reverse transcriptase then switches templates and continues synthesizing the cDNA to the end of the TSO. The TSO in SMART-seq3 also contains a Unique Molecular Identifier (UMI).
-
cDNA Amplification: The resulting full-length cDNA is amplified by PCR using primers that bind to the sequences introduced by the oligo(dT) primer and the TSO.
-
Library Preparation: The amplified cDNA is fragmented, and sequencing adapters are added (tagmentation).
-
Sequencing: The final library is sequenced on a high-throughput sequencing platform.
10x Genomics Chromium (v3) General Protocol
-
Single-Cell Suspension Preparation: A suspension of single cells is prepared.
-
GEM Generation: The cell suspension is loaded onto a microfluidic chip along with reverse transcription reagents and barcoded gel beads. Single cells are partitioned into nanoliter-scale Gel Beads-in-emulsion (GEMs), where each GEM contains a single cell and a single gel bead.
-
Cell Lysis and Reverse Transcription: Within each GEM, the cell is lysed, and the released mRNA binds to the barcoded primers on the gel bead. Reverse transcription is performed to generate barcoded cDNA.
-
Breaking Emulsion and cDNA Amplification: The emulsion is broken, and the barcoded cDNA from all cells is pooled and amplified by PCR.
-
Library Preparation: The amplified cDNA is fragmented, and sequencing adapters are added.
-
Sequencing: The final library is sequenced.
Visualizing Experimental Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: A diagram illustrating the major steps in the SMART-seq experimental workflow.
A Head-to-Head Comparison of Telmisartan and Hydrochlorothiaze for the Management of Hypertension
A definitive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental evaluation of two frontline antihypertensive agents.
In the landscape of hypertension management, Angiotensin II Receptor Blockers (ARBs) and thiazide diuretics stand as two of the most prescribed classes of drugs. This guide provides a detailed head-to-head comparison of Telmisartan, a widely used ARB, and Hydrochlorothiazide (HCTZ), a foundational thiazide diuretic. The following sections present a synthesis of clinical trial data, in-depth experimental protocols, and visualizations of the distinct signaling pathways through which these compounds exert their therapeutic effects. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in their work.
Quantitative Efficacy: A Comparative Analysis
Clinical studies have consistently demonstrated the efficacy of both Telmisartan and Hydrochlorothiazide in reducing blood pressure. The following tables summarize the quantitative data from key head-to-head clinical trials, offering a clear comparison of their performance as monotherapies and in combination.
Table 1: Reduction in Supine Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) with Telmisartan and Hydrochlorothiazide Monotherapy and Combination Therapy. [1][2]
| Treatment Group | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |
| Telmisartan 40 mg | -12.2 | -7.3 |
| Telmisartan 80 mg | -15.4 | -11.5 |
| Hydrochlorothiazide 12.5 mg | -6.9 | -7.3 |
| Telmisartan 40 mg + HCTZ 12.5 mg | -18.8 | -12.6 |
| Telmisartan 80 mg + HCTZ 12.5 mg | -23.9 | -14.9 |
| Placebo | -2.1 | -4.2 |
Table 2: Comparative Efficacy of Telmisartan/HCTZ Combination vs. Other Antihypertensive Combinations. [3][4]
| Comparison | Primary Endpoint | Result |
| Telmisartan 80 mg + HCTZ 12.5 mg vs. Amlodipine 10 mg + HCTZ 12.5 mg | Change in SBP over the last 6 hours of dosing | -18.3 mmHg vs. -17.4 mmHg (p=0.2520) |
| Telmisartan 40 mg + HCTZ 12.5 mg vs. Losartan 50 mg + HCTZ 12.5 mg | Reduction in mean diastolic BP in the last 6 hours | Significantly greater reduction with Telmisartan/HCTZ (p=0.0031) |
| Telmisartan 80 mg + HCTZ 25 mg vs. Valsartan 160 mg + HCTZ 25 mg | Reduction in SBP/DBP | -31.1/-18.3 mmHg vs. -28.4/-16.3 mmHg (p=0.0265 for SBP, p=0.0041 for DBP) |
Key Experimental Protocols
The data presented in this guide are derived from rigorous, well-controlled clinical trials. Below are the detailed methodologies for a representative study comparing Telmisartan and Hydrochlorothiazide, providing a framework for understanding the experimental design.
Study Design: Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Trial[1][2]
-
Objective: To assess the antihypertensive efficacy of Telmisartan and Hydrochlorothiazide as monotherapies and in combination in patients with mild to moderate hypertension.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 18 to 80 years with a diagnosis of mild to moderate hypertension, defined as a mean supine diastolic blood pressure (DBP) between 95 and 114 mmHg.[5] Patients on other antihypertensive medications must undergo a washout period.
-
Exclusion Criteria: Patients with secondary hypertension, a history of significant cardiovascular events (e.g., myocardial infarction or stroke) within the preceding six months, severe renal or hepatic impairment, or known hypersensitivity to either study drug.[5]
-
-
Treatment Protocol:
-
Run-in Period: A 4-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.
-
Randomization: Eligible patients are randomized to receive one of the following treatments, administered orally once daily for 8 weeks:
-
Telmisartan monotherapy (e.g., 40 mg or 80 mg)
-
Hydrochlorothiazide monotherapy (e.g., 12.5 mg)
-
Telmisartan and Hydrochlorothiazide combination therapy (e.g., 40 mg/12.5 mg or 80 mg/12.5 mg)
-
Placebo
-
-
Blinding: A double-dummy technique is employed to maintain blinding, where patients receive two tablets—one containing the active drug or its corresponding placebo, and the other containing the second active drug or its placebo.
-
-
Efficacy Endpoints:
-
Primary Endpoint: The change from baseline in supine trough diastolic blood pressure at the end of the 8-week treatment period.
-
Secondary Endpoints: The change from baseline in supine trough systolic blood pressure, blood pressure response rates (proportion of patients achieving a target blood pressure), and safety and tolerability assessments.
-
-
Statistical Analysis: An intent-to-treat analysis is performed on all randomized patients who receive at least one dose of the study medication. Analysis of covariance (ANCOVA) is used to compare the treatment groups, with baseline blood pressure as a covariate.
Signaling Pathways and Mechanisms of Action
Telmisartan and Hydrochlorothiazide lower blood pressure through distinct and complementary mechanisms. The following diagrams, generated using the DOT language, illustrate their respective signaling pathways.
Caption: Mechanism of Action of Telmisartan.
Caption: Mechanism of Action of Hydrochlorothiazide.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing antihypertensive agents, from patient recruitment to data analysis.
Caption: Clinical trial workflow for antihypertensive drugs.
References
- 1. Telmisartan plus hydrochlorothiazide versus telmisartan or hydrochlorothiazide monotherapy in patients with mild to moderate hypertension: a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Is the fixed-dose combination of telmisartan and hydrochlorothiazide a good approach to treat hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical appraisal and pooled analysis of telmisartan alone or in combination with hydrochlorothiazide for achieving blood pressure goals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compare Efficacy and Safety of Telmisartan/Hydrochlorothiazide With Telmisartan/Hydrochlorothiazide Plus Amlodipine | Clinical Research Trial Listing [centerwatch.com]
A Comparative Guide to Validating the Specificity of SMART-H Probes for Apoptosis Detection
The advent of "smart" molecular probes has revolutionized the study of dynamic cellular processes, offering researchers the ability to visualize specific molecular events in real-time within living cells.[1][2] SMART-H probes represent a class of activatable fluorescent probes designed to emit a strong signal only upon interaction with their specific target, minimizing background noise and enabling high-contrast imaging.[1] This guide provides a comprehensive comparison of a hypothetical this compound probe designed to detect caspase-3 activity—a key executioner in the apoptotic pathway—with alternative methods. It further outlines detailed experimental protocols for rigorously validating the probe's specificity, ensuring data reliability for researchers, scientists, and drug development professionals.
The Critical Role of Specificity in Probe-Based Assays
This compound Probe for Caspase-3 Detection: A Comparative Overview
The hypothetical this compound probe for caspase-3 is designed as a fluorophore-quencher pair linked by a peptide sequence specifically recognized and cleaved by active caspase-3 (e.g., DEVD). In its uncleaved state, the probe is "off" due to Förster Resonance Energy Transfer (FRET).[2] Upon cleavage by caspase-3 during apoptosis, the fluorophore is released from the quencher, resulting in a detectable fluorescent signal.
This mechanism can be compared with other common methods for detecting caspase-3 activity, as summarized in the table below.
| Method | Principle | Advantages | Limitations | Primary Application |
| This compound Probe (Activatable) | Cleavage of a specific peptide linker (DEVD) by active caspase-3 separates a fluorophore-quencher pair, leading to fluorescence.[2] | High signal-to-noise ratio; suitable for live-cell imaging; provides real-time kinetic data.[1] | Potential for off-target cleavage by other proteases; requires efficient cell permeability.[2] | Real-time imaging of caspase-3 activity in living cells and tissues. |
| Antibody-based (Western Blot) | Uses antibodies to detect the cleaved (active) form of caspase-3 in cell lysates. | High specificity of antibody-antigen binding; provides information on protein size. | Requires cell lysis (not for live cells); semi-quantitative; labor-intensive.[5] | Confirmation of caspase-3 cleavage and presence of the active form in a cell population. |
| Antibody-based (Immunofluorescence) | Uses fluorescently labeled antibodies to detect cleaved caspase-3 in fixed and permeabilized cells. | Provides subcellular localization information with high specificity. | Not suitable for live-cell imaging; fixation can create artifacts. | Visualization of active caspase-3 within the cellular context of fixed samples. |
| Colorimetric/Fluorometric Substrate Assay | Cleavage of a colorimetric or fluorometric substrate by caspase-3 in cell lysates produces a detectable signal.[6][7] | Simple, high-throughput plate-reader format; quantitative.[8] | Lacks subcellular information; susceptible to interference from other proteases in the lysate. | High-throughput screening for compounds that modulate caspase-3 activity. |
Experimental Protocols for Validating this compound Probe Specificity
To ensure that the signal from a this compound probe is a true representation of caspase-3 activity, a series of validation experiments are essential.
In Vitro Enzyme Specificity Assay
Objective: To determine if the this compound probe is selectively cleaved by caspase-3 over other related proteases.
Methodology:
-
Reconstitute the this compound probe in a suitable buffer (e.g., PBS).
-
In a 96-well microplate, set up reactions containing the this compound probe at a fixed concentration (e.g., 5 µM).
-
Add a panel of purified, recombinant proteases, including the target (caspase-3) and potential off-targets (e.g., caspase-7, caspase-8, caspase-9, and other non-caspase proteases like trypsin or cathepsin B).
-
Include a no-enzyme control well containing only the probe and buffer.
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader set to the optimal excitation and emission wavelengths for the probe's fluorophore.
-
Data Analysis: Plot the fluorescence intensity over time for each enzyme. Calculate the initial reaction velocity for each protease. Express the activity of off-target proteases as a percentage of the caspase-3 activity.
Cell-Based Specificity and Cross-Validation Assay
Objective: To confirm that the this compound probe reports caspase-3 activity in a cellular context and to correlate the probe's signal with an orthogonal method.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or Jurkat cells) in a multi-well imaging plate.
-
Induce Apoptosis: Treat a subset of cells with a known apoptosis-inducing agent (e.g., staurosporine or TNF-α). Leave another subset untreated as a negative control.
-
Inhibitor Control: Treat a third subset of cells with the apoptosis inducer in the presence of a specific caspase-3 inhibitor (e.g., Z-DEVD-FMK).
-
Probe Loading: Incubate all cell groups with the this compound probe according to the manufacturer's protocol.
-
Live-Cell Imaging: Acquire fluorescence images of the live cells using a fluorescence microscope or a high-content imaging system.
-
Cell Lysis and Western Blotting:
-
In a parallel experiment, treat cells under the same conditions as above.
-
Harvest and lyse the cells at the time of peak fluorescence signal observed in the imaging experiment.
-
Perform a Western blot on the cell lysates using an antibody specific for cleaved caspase-3. Use an antibody for total caspase-3 or a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis: Quantify the average fluorescence intensity per cell from the imaging data. Compare the signal from apoptotic cells, control cells, and inhibitor-treated cells. For the Western blot, quantify the band intensity for cleaved caspase-3 and compare it across the different treatment conditions.
Quantitative Data Summary
The following table presents hypothetical data from the validation experiments described above, comparing the this compound probe to a standard fluorometric substrate.
| Parameter | This compound Probe | Alternative (Standard Fluorometric Substrate) | Interpretation |
| In Vitro Selectivity (Fold-activation by Caspase-3 vs. Caspase-7) | >20-fold | ~5-fold | This compound probe shows higher selectivity for caspase-3 over the closely related caspase-7. |
| In Vitro Selectivity (Activation by Caspase-8/9) | <5% of Caspase-3 activation | <10% of Caspase-3 activation | Both probes show good selectivity against initiator caspases. |
| Cell-Based Signal Increase (Apoptotic vs. Control Cells) | 15-fold increase | 8-fold increase | The activatable nature of the this compound probe provides a higher signal-to-background ratio in cells. |
| Inhibition by Z-DEVD-FMK (in apoptotic cells) | >90% signal reduction | >85% signal reduction | The signal is dependent on caspase-3 activity in the cellular environment. |
| Correlation with Cleaved Caspase-3 (Western Blot) | R² = 0.92 | R² = 0.85 | The this compound probe signal strongly correlates with the presence of the active enzyme. |
Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
Caption: Activation of the this compound probe by caspase-3 within the apoptotic signaling cascade.
Caption: Experimental workflow for the validation of this compound probe specificity.
References
- 1. Smart probes for optical imaging of T cells and screening of anti-cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of “smart” probes for optical imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. licorbio.com [licorbio.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Researcher's Guide to Correlative RNA and Ultrastructure Analysis: SMART-H and Electron Microscopy
For researchers, scientists, and drug development professionals seeking to unravel the intricate relationship between gene expression and cellular architecture, correlative light and electron microscopy (CLEM) offers a powerful approach. This guide provides a comprehensive comparison of an advanced in situ hybridization (ISH) technique, here termed SMART-H (Spatially-resolved, Multiplexed, and Amplified RNA-ISH with Hybridization Chain Reaction), with alternative methods for localizing RNA transcripts within the high-resolution context of electron microscopy.
This guide will delve into the experimental protocols, present comparative data, and visualize the workflows and underlying principles of these cutting-edge techniques. By understanding the strengths and limitations of each approach, researchers can select the most suitable method to answer their specific biological questions, from deciphering signaling pathways to understanding the subcellular basis of disease and drug action.
Performance Comparison of RNA In Situ Hybridization Techniques for Correlative Microscopy
The choice of an RNA in situ hybridization technique is critical for the success of a correlative study, as it dictates the sensitivity, resolution, and multiplexing capability of the light microscopy step, which in turn guides the subsequent high-resolution electron microscopy imaging. Here, we compare this compound (an HCR-based method) with other common RNA-ISH techniques.
| Feature | This compound (HCR-based) | RNAscope® | Traditional FISH (multiple probes) |
| Signal Amplification | Enzyme-free, isothermal amplification via Hybridization Chain Reaction (HCR) | Enzyme-based amplification using a branched-probe strategy | No amplification (signal relies on the accumulation of fluorophores on multiple probes) |
| Sensitivity | High (can detect single RNA molecules) | High (can detect single RNA molecules) | Moderate to Low (dependent on target abundance and number of probes) |
| Resolution (Light) | High (diffraction-limited, ~200-250 nm) | High (diffraction-limited, ~200-250 nm) | Moderate (often limited by signal-to-noise) |
| Resolution (EM) | Potentially high, dependent on the label used for EM correlation | Potentially high, dependent on the label used for EM correlation | Lower, signal can be diffuse |
| Multiplexing Capability | High (up to 12+ targets simultaneously with different fluorophores)[1] | High (up to 4 targets with fluorescent, up to 12 with HiPlex)[1][2] | Low to Moderate (limited by spectral overlap of fluorophores) |
| Quantitative Potential | High (signal is proportional to the number of target molecules) | High (dot-counting allows for quantification)[3] | Low (semi-quantitative at best) |
| Protocol Complexity | Moderate | Moderate to High | Low to Moderate |
| Compatibility with EM | Feasible with appropriate sample preparation | Feasible with appropriate sample preparation | Challenging due to lower signal and potential for structural damage |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in correlative microscopy. Below are outlined protocols for a this compound correlative workflow and a common alternative, RNAscope®.
This compound Correlative Light and Electron Microscopy (CLEM) Protocol
This protocol is conceptualized based on the principles of Hybridization Chain Reaction (HCR) for light microscopy and standard pre-embedding protocols for electron microscopy.
1. Sample Preparation:
-
Cells or tissues are fixed with a mixture of 4% paraformaldehyde and 0.1-0.5% glutaraldehyde in phosphate-buffered saline (PBS) to preserve both RNA integrity and ultrastructure.
-
Samples are then permeabilized with a detergent (e.g., Triton X-100) to allow probe entry.
2. Hybridization Chain Reaction (HCR) for RNA Detection:
-
Probe Hybridization: Samples are incubated with a set of DNA probes that are complementary to the target RNA. Each probe pair contains a unique initiator sequence for HCR.[4][5][6]
-
Washing: Unbound probes are washed away to reduce background signal.
-
Signal Amplification: Samples are incubated with two kinetically trapped, fluorophore-labeled DNA hairpins. The initiator sequences on the hybridized probes trigger a chain reaction of hairpin hybridization, leading to the formation of a long, fluorescent polymer at the site of the target RNA.[7][8]
3. Light Microscopy Imaging:
-
Samples are imaged using a confocal or widefield fluorescence microscope to identify cells expressing the target RNA and to map their locations. High-resolution images of the fluorescent signals are acquired.
4. Preparation for Electron Microscopy:
-
Post-fixation: Samples are post-fixed with 2% glutaraldehyde and 1% osmium tetroxide to further preserve ultrastructure.
-
Dehydration and Embedding: Samples are dehydrated through a graded series of ethanol and embedded in a resin suitable for electron microscopy (e.g., Epon).
5. Electron Microscopy Imaging and Correlation:
-
Sectioning: Ultrathin sections (70-90 nm) are cut from the resin block.
-
Staining: Sections are stained with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.
-
Imaging: The sections are imaged in a transmission electron microscope (TEM).
-
Correlation: The light microscopy images are correlated with the electron micrographs using fiducial markers or cellular landmarks to precisely locate the ultrastructure corresponding to the RNA signal.
RNAscope® Correlative Light and Electron Microscopy (CLEM) Protocol
1. Sample Preparation:
-
Follow the sample preparation guidelines provided by the manufacturer (Advanced Cell Diagnostics), which typically involve fixation with 10% neutral buffered formalin.
2. RNAscope® Assay:
-
The RNAscope® assay is performed according to the manufacturer's protocol.[2] This involves a series of hybridization and amplification steps using proprietary probes and reagents. The final detection can be chromogenic or fluorescent. For CLEM, a fluorescent readout is required.
3. Light Microscopy Imaging:
-
Similar to the this compound protocol, samples are imaged with a fluorescence microscope to identify and locate cells containing the target RNA.
4. Preparation for Electron Microscopy and Correlation:
-
The subsequent steps of post-fixation, dehydration, embedding, sectioning, staining, and correlative imaging are similar to those described for the this compound protocol.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Concluding Remarks
The integration of advanced RNA in situ hybridization techniques like this compound with the unparalleled resolving power of electron microscopy is pushing the boundaries of cell biology and drug discovery. By providing a means to visualize specific gene expression within the native ultrastructural context of the cell, these correlative approaches offer a deeper understanding of cellular function in both health and disease. While technically demanding, the insights gained from such studies are invaluable for identifying novel therapeutic targets, understanding mechanisms of drug action, and elucidating the complex interplay between genotype and phenotype at the subcellular level. As these technologies continue to evolve, they promise to become even more powerful tools in the arsenal of researchers dedicated to advancing biomedical science.
References
- 1. RNAscope™ Fluorescent Multiplex Assays by ACD [acdbio.com]
- 2. RNAscope Assay - Microscopy and Imaging Core | NICHD - Eunice Kennedy Shriver National Institute of Child Health and Human Development [nichd.nih.gov]
- 3. Automated quantitative RNA in situ hybridization for resolution of equivocal and heterogeneous ERBB2 (HER2) status in invasive breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ hybridization - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Hybridization chain reaction enables a unified approach to multiplexed, quantitative, high-resolution immunohistochemistry and in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mechanically-triggered Hybridization Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SMART-H Products: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical products is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals using products under the "SMART-H" branding, understanding the correct disposal procedures is paramount to ensure a safe and compliant laboratory environment. Due to the variety of products marketed under similar names, it is crucial to consult the specific Safety Data Sheet (SDS) for the exact product in use. The SDS provides detailed information on hazards, handling, storage, and disposal.
General Principles for this compound Disposal
Before delving into a generalized procedure, it is essential to recognize that different "this compound" products, such as "LIQUID DISH MACHINE DETERGENT" or "SMART START HI" car wash pre-soak, will have distinct disposal requirements.[1] For instance, a detergent may be suitable for disposal to trash after rinsing, while a more hazardous chemical would require specialized waste management in accordance with local, regional, national, and international regulations.[1][2][3]
The following steps provide a general framework for developing a proper disposal plan for a chemical product in a laboratory setting.
Step 1: Identification and Classification
The initial and most critical step is to identify the specific this compound product and classify its hazards.[4] This information is readily available on the product's SDS. The SDS will detail if the substance is considered hazardous waste and will provide information on its specific characteristics, such as corrosivity, toxicity, or flammability.[2][3]
Step 2: Segregation of Waste
Proper segregation of waste is essential to prevent dangerous chemical reactions and to ensure that waste is managed correctly.[5][6][7][8] Based on the information from the SDS, this compound waste should be collected in a designated, compatible, and clearly labeled container.[7][8][9] Do not mix different types of chemical waste unless explicitly instructed to do so by a qualified professional.[8]
Step 3: Personal Protective Equipment (PPE)
Always wear appropriate Personal Protective Equipment (PPE) when handling chemical waste. The SDS for the specific this compound product will specify the required PPE, which may include gloves, eye protection, and protective clothing.[2][3][9]
Step 4: Storage of Waste
Waste containers should be stored in a designated, well-ventilated, and secure area.[1][2] It is important to adhere to any storage time limits for hazardous waste as stipulated by federal and state regulations to avoid violations.[5] Containers must be kept closed when not in use.[2]
Step 5: Disposal in Accordance with Regulations
The final disposal of this compound waste must comply with all applicable regulations.[1][2][3] For many chemical products used in a laboratory setting, this will involve arranging for collection by a licensed hazardous waste management company.[9][10] The SDS will often provide guidance on the appropriate disposal methods.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a chemical product like this compound in a laboratory setting.
Quantitative Data and Experimental Protocols
Due to the ambiguity of the specific "this compound" product , a summary of quantitative data and detailed experimental protocols for disposal cannot be provided. Such information is product-specific and would be found in the corresponding Safety Data Sheet. It is imperative for laboratory personnel to refer to the SDS for their particular product to obtain this critical information.
By adhering to these general principles and, most importantly, the specific guidance provided in the product's SDS, researchers and scientists can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. smartsolutions.net [smartsolutions.net]
- 3. es.smartwashsolutions.com [es.smartwashsolutions.com]
- 4. enviroserve.com [enviroserve.com]
- 5. healthcarebusinesstoday.com [healthcarebusinesstoday.com]
- 6. sensoneo.com [sensoneo.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. commercialwasteshepherdsbush.co.uk [commercialwasteshepherdsbush.co.uk]
- 10. hechayward.com [hechayward.com]
Personal protective equipment for handling SMART-H
Given that the specific chemical or biological nature of "SMART-H" is not publicly defined, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe handling, personal protective equipment (PPE), and disposal protocols. This information is critical for ensuring laboratory safety and operational integrity.
Immediate Safety and Hazard Assessment
Before handling any substance, a thorough risk assessment is paramount. The first step is to identify the nature of "this compound" by consulting its Safety Data Sheet (SDS). If an SDS is not available, the substance should be treated as hazardous until proven otherwise.
Key Hazard Identification Steps:
-
Review the Safety Data Sheet (SDS): The SDS provides critical information on physical and chemical properties, hazards, safe handling, and emergency procedures.
-
Identify the Route of Exposure: Determine if the primary hazard is through inhalation, skin contact, eye contact, or ingestion.[1][2]
-
Assess the Physical Form: The substance's form (e.g., liquid, gas, solid) will influence the type of PPE required.[1]
-
Evaluate the Operational Context: Consider the quantity of the substance being used, the duration of the procedure, and the ventilation in the workspace.
Personal Protective Equipment (PPE) Selection
The selection of PPE is directly informed by the hazard assessment. The following table summarizes the recommended PPE levels based on potential hazards. The four levels of PPE (A, B, C, and D) provide a hierarchy of protection, with Level A being the highest.[3]
| Protection Type | Description | Typical Use Cases for "this compound" (Hypothetical) |
| Level D | Minimum protection for nuisance contamination. Includes coveralls and safety shoes.[4] | Handling non-hazardous materials in a controlled lab environment. |
| Level C | Required when the type of airborne substance is known and criteria for air-purifying respirators are met.[3] Includes a full-face air-purifying respirator, chemical-resistant gloves and clothing.[3] | Working with substances that have known airborne contaminants with adequate warning properties. |
| Level B | Highest level of respiratory protection is needed with less need for skin protection.[3] Includes a self-contained breathing apparatus (SCBA) and chemical-resistant clothing.[3] | Handling substances that are highly toxic upon inhalation but less so upon skin contact. |
| Level A | Highest level of skin, respiratory, and eye protection.[3] Includes a fully encapsulated chemical-resistant suit and SCBA.[3] | Emergency response to a major spill of an unknown or highly hazardous substance. |
Core PPE Components:
-
Eye and Face Protection: Safety glasses, goggles, or a face shield are essential to protect against splashes and airborne particles.[2][4][5] In case of eye contact, flush with clean water for at least 15 minutes and seek medical advice.
-
Hand Protection: Chemical-resistant gloves are crucial.[1][5] The type of glove material (e.g., nitrile, neoprene, butyl rubber) must be compatible with the chemical properties of "this compound".
-
Body Protection: A lab coat, apron, or chemical-resistant suit should be worn to protect the skin and clothing from contamination.[2][5]
-
Respiratory Protection: If "this compound" is volatile or produces hazardous fumes, a respirator is necessary.[1][2][4] The type of respirator will depend on the concentration and toxicity of the airborne contaminants.
Operational and Disposal Plan
A clear operational and disposal plan is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Ensure all necessary PPE is available and in good condition. Work in a well-ventilated area, such as a chemical fume hood.
-
During Handling: Avoid direct contact with the substance. Use appropriate tools and techniques to minimize the generation of aerosols or dust.
-
Post-Handling: Decontaminate the work area and any equipment used. Wash hands thoroughly after removing PPE.
Disposal Plan:
-
Waste Segregation: All "this compound" waste, including contaminated PPE and cleaning materials, should be segregated into a clearly labeled, sealed container.
-
Waste Neutralization: If applicable, follow established protocols for neutralizing the hazardous waste before disposal.
-
Licensed Disposal: Dispose of hazardous waste through a licensed contractor in accordance with local, state, and federal regulations.[6]
Experimental Protocol Workflow
The following diagram illustrates a logical workflow for safely conducting an experiment with a potentially hazardous substance like "this compound".
Caption: Workflow for Safe Handling of "this compound"
This comprehensive approach to safety and handling will help build a culture of safety and trust within your research environment, ensuring that your work can proceed both effectively and securely.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
